molecular formula C5H10N2 B1361361 2-Ethyl-2-imidazoline CAS No. 930-52-9

2-Ethyl-2-imidazoline

Cat. No.: B1361361
CAS No.: 930-52-9
M. Wt: 98.15 g/mol
InChI Key: QUPKCFBHJFNUEW-UHFFFAOYSA-N
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Description

2-Ethyl-2-imidazoline is a useful research compound. Its molecular formula is C5H10N2 and its molecular weight is 98.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4,5-dihydro-1H-imidazole
Source PubChem
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InChI

InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPKCFBHJFNUEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239233
Record name 2-Imidazoline, 2-ethyl-
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Molecular Weight

98.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

930-52-9
Record name 2-Ethylimidazoline
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Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Imidazoline, 2-ethyl-
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Record name 2-Ethyl-2-imidazoline
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Foundational & Exploratory

2-Ethyl-2-imidazoline basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Basic Properties of 2-Ethyl-2-imidazoline

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physicochemical properties of a molecule is paramount for its successful application and development. This guide provides a detailed overview of the core basic properties of this compound, a heterocyclic organic compound. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental context, and logical relationships.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data points are crucial for predicting its behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C5H10N2
Molecular Weight 98.15 g/mol
CAS Number 1001-03-2
Appearance Colorless to light yellow liquid or solid
Melting Point 46-50 °C
Boiling Point 185-187 °C at 760 mmHg
pKa Approximately 10.5 - 11.5 (Estimated for the conjugate acid)
Solubility Soluble in water and polar organic solvents
Density 0.96 g/cm³

Chemical Structure and Reactivity

This compound belongs to the imidazoline class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The ethyl group at the 2-position influences its steric and electronic properties. As a base, the nitrogen atoms can be protonated, and it can participate in various chemical reactions, including alkylation and acylation.

cluster_structure Chemical Structure of this compound C1 C N1 N C1->N1 C3 CH2 C1->C3 C2 C N1->C2 N2 NH C2->N2 C5 CH2CH3 C2->C5 N2->C1 C4 CH2 C3->C4

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of standard experimental protocols for determining key properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of solid this compound is placed in a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

G start Start sample_prep Sample Preparation: Place this compound in capillary tube start->sample_prep setup Apparatus Setup: Insert tube into melting point apparatus sample_prep->setup heating Heating: Heat the sample at a controlled rate setup->heating observation Observation: Record the temperature range of melting heating->observation end End observation->end

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of this compound can be determined by potentiometric titration.

  • Solution Preparation: A known concentration of this compound is dissolved in water.

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant.

  • Titration: The acid is added in small increments, and the pH is recorded after each addition.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

G start Start solution_prep Solution Preparation: Dissolve a known concentration of This compound in water start->solution_prep titration_setup Titration Setup: Place solution with pH electrode and prepare titrant (strong acid) solution_prep->titration_setup titration Titration: Add acid in increments and record pH after each addition titration_setup->titration data_analysis Data Analysis: Plot titration curve and determine pKa from the half-equivalence point titration->data_analysis end End data_analysis->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Potential Signaling Pathway Interactions

While this compound itself is not a well-characterized signaling molecule, its structural similarity to other imidazoline compounds suggests potential interactions with imidazoline receptors. These receptors are involved in various physiological processes, including the regulation of blood pressure and glucose metabolism. Further research is needed to elucidate the specific interactions of this compound with these or other signaling pathways.

G ligand This compound (Potential Ligand) receptor Imidazoline Receptor ligand->receptor g_protein G-Protein Coupling receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response (e.g., Change in blood pressure, glucose metabolism) second_messenger->cellular_response

Caption: Postulated Signaling Pathway Interaction.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin and eye irritation. Ensure adequate ventilation when handling the compound. For detailed safety information, consult the Safety Data Sheet (SDS).

This technical guide provides a foundational understanding of this compound. The presented data and protocols are intended to support further research and development activities involving this compound.

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Ethyl-2-imidazoline, a heterocyclic compound with applications in various fields, including pharmaceuticals and industrial chemistry. This document details its structural features and outlines the primary synthetic routes from common precursors: propionitrile, propionaldehyde, and propanoic acid, in reaction with ethylenediamine. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Properties

This compound, with the chemical formula C₅H₁₀N₂, is a five-membered heterocyclic compound belonging to the imidazoline class. The structure features a dihydroimidazole ring with an ethyl group substituted at the 2-position.

Key Structural Features:

  • Molecular Formula: C₅H₁₀N₂

  • Molecular Weight: 98.15 g/mol

  • SMILES: CCC1=NCCN1

  • InChI: InChI=1S/C5H10N2/c1-2-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7)

  • CAS Number: 930-52-9[1]

The presence of both an imine and an amine functional group within the heterocyclic ring imparts unique chemical properties to the molecule, including its basicity and ability to act as a ligand in coordination chemistry.

Physicochemical Properties:

PropertyValue
Appearance White to light yellow powder or crystal
Boiling Point 120 °C at 20 mmHg
Melting Point 42-46 °C
pKa 10.98 ± 0.40 (Predicted)

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation reaction of ethylenediamine with a three-carbon precursor. The choice of precursor—propionitrile, propionaldehyde, or propanoic acid—influences the reaction conditions and overall efficiency.

Synthesis from Propionitrile and Ethylenediamine

The reaction of propionitrile with ethylenediamine is a widely used method for the synthesis of this compound. This reaction is typically catalyzed by sulfur and proceeds under reflux conditions.[2]

Reaction Scheme:

Experimental Protocol:

A general procedure for the synthesis of 2-imidazolines from nitriles is as follows:

  • A mixture of the nitrile (e.g., propionitrile, 4 mmol), ethylenediamine (16 mmol), and sulfur (1 mmol) is placed in a round-bottom flask.[2]

  • The reaction mixture is refluxed in an oil bath at 120 °C for a period ranging from 3 to 150 minutes, with the reaction progress monitored by Thin Layer Chromatography (TLC).[2]

  • Upon completion, the mixture is cooled to room temperature and cold water is added.[2]

  • The product is extracted with chloroform, and the organic layer is dried over anhydrous sodium sulfate.[2]

  • The solvent is evaporated, and the crude product is purified by recrystallization from cyclohexane to yield the pure 2-imidazoline.[2]

Quantitative Data:

While specific yields for this compound are not extensively reported in the literature, the general method for 2-substituted imidazolines from nitriles reports high yields.

PrecursorCatalystSolventTemperatureTimeYield (%)
PropionitrileSulfurNone (neat)120 °C3-150 min90-97 (general)[2]

Logical Workflow for Synthesis from Propionitrile:

Synthesis_from_Propionitrile reagents Propionitrile Ethylenediamine Sulfur reaction Reflux at 120°C reagents->reaction Mixing workup Aqueous Workup & Extraction reaction->workup Cooling purification Recrystallization workup->purification product This compound purification->product

Synthesis of this compound from Propionitrile.
Synthesis from Propionaldehyde and Ethylenediamine

The reaction between an aldehyde and ethylenediamine provides another viable route to 2-imidazolines.[3][4] This method often employs an oxidizing agent to facilitate the cyclization and formation of the imine bond.

Reaction Scheme:

Several oxidizing systems have been reported for this transformation, including:

  • tert-Butyl hypochlorite[3]

  • Hydrogen peroxide with a catalytic amount of sodium iodide[5]

  • Iodine in the presence of potassium carbonate[3]

Experimental Protocol (using H₂O₂/NaI):

A mild and environmentally friendly procedure involves the use of hydrogen peroxide as the oxidant:[5]

  • To a solution of the aldehyde (e.g., propionaldehyde, 1 mmol) and ethylenediamine (1.1 mmol) in a suitable solvent like tert-butyl alcohol, sodium iodide (0.4 mmol) is added.[5]

  • Hydrogen peroxide is then added, and the reaction mixture is stirred at a specified temperature (e.g., 80 °C). Anhydrous magnesium sulfate can be added to remove the water formed during the reaction.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Quantitative Data:

This method has been shown to be high-yielding for a variety of aldehydes.

PrecursorOxidizing SystemSolventTemperatureYield (%)
PropionaldehydeH₂O₂ / NaItert-Butyl alcohol80 °CHigh (general)[5]
Propionaldehydet-BuOClNot specifiedNot specifiedHigh (general)[3]
PropionaldehydeI₂ / K₂CO₃Not specifiedNot specifiedGood (general)[3]

Logical Workflow for Synthesis from Propionaldehyde:

Synthesis_from_Propionaldehyde reagents Propionaldehyde Ethylenediamine Oxidizing Agent reaction Reaction & Oxidation reagents->reaction workup Quenching & Extraction reaction->workup purification Purification workup->purification product This compound purification->product

Synthesis of this compound from Propionaldehyde.
Synthesis from Propanoic Acid and Ethylenediamine

The direct condensation of a carboxylic acid with ethylenediamine is a common method for producing 2-substituted imidazolines, particularly in the synthesis of fatty imidazolines.[6][7] This reaction typically requires high temperatures to drive the dehydration and cyclization, and can be performed with or without a catalyst.[8] Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate this reaction.[6]

Reaction Scheme:

Experimental Protocol (Conventional Heating):

  • Propanoic acid and ethylenediamine are heated together, often in a stepwise manner. Initially, the temperature is raised to 80-150 °C to form the N-acylethylenediamine intermediate.[8]

  • The temperature is then further increased to 190-220 °C to promote cyclization and dehydration.[8]

  • Applying a vacuum helps to remove the water formed, driving the reaction to completion.[8]

  • The resulting crude product can be purified by distillation under reduced pressure.

Experimental Protocol (Microwave-Assisted):

  • Propanoic acid and ethylenediamine are mixed in a microwave-safe vessel.

  • The mixture is subjected to microwave irradiation for a short period (e.g., 5-10 minutes).[6]

  • After cooling, the product is isolated and purified.

Quantitative Data:

This method is particularly effective for the synthesis of long-chain alkyl imidazolines, with high yields reported.

PrecursorMethodCatalystTemperatureTimeYield (%)
Propanoic AcidConventional HeatingOptional190-220 °C2-8 hNot specified
Propanoic AcidMicrowave-AssistedNoneHigh5-10 minHigh (general)[6]

Logical Workflow for Synthesis from Propanoic Acid:

Synthesis_from_Propanoic_Acid cluster_0 Heating Method conventional Conventional Heating reaction Amidation & Cyclization microwave Microwave Irradiation reagents Propanoic Acid Ethylenediamine reagents->reaction purification Distillation reaction->purification product This compound purification->product

Synthesis of this compound from Propanoic Acid.

Purification and Characterization

Purification of this compound is typically achieved by distillation under reduced pressure or by recrystallization from a suitable solvent such as cyclohexane.[2] The purity of the final product can be assessed by standard analytical techniques including:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the fractions during purification.

  • Melting Point Analysis: To confirm the identity and purity of the crystalline product.

  • Spectroscopic Methods (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry): To elucidate and confirm the chemical structure of the synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and primary synthetic routes for this compound. The synthesis can be effectively carried out from propionitrile, propionaldehyde, or propanoic acid with ethylenediamine, with each method offering distinct advantages in terms of reaction conditions and efficiency. The provided experimental protocols, quantitative data, and logical workflows are intended to equip researchers, scientists, and drug development professionals with the necessary information to synthesize and utilize this versatile compound in their work. Further research into optimizing these synthetic methods and exploring the catalytic potential of this compound and its derivatives is encouraged.

References

An In-Depth Technical Guide to 2-Ethyl-2-imidazoline: Discovery, Synthesis, and Core Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethyl-2-imidazoline, a heterocyclic organic compound with significant applications across various scientific and industrial domains. This document details its historical discovery, synthesis methodologies, physicochemical properties, and its role in pharmacology, particularly its interaction with imidazoline receptors. The guide is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Introduction

This compound, also known as 2-ethyl-4,5-dihydro-1H-imidazole, belongs to the 2-imidazoline class of compounds. The imidazoline ring system is a prevalent structural motif in numerous natural products and synthetic molecules of pharmaceutical and industrial importance.[1] The unique chemical properties of this compound make it a versatile building block in organic synthesis and a functional ingredient in formulations for corrosion inhibition, lubrication, and as a biocide.[2][3] Its interaction with biological systems, particularly imidazoline receptors, has made it a subject of interest in medicinal chemistry and drug discovery.[1]

Discovery and History

The history of this compound is intrinsically linked to the broader discovery and exploration of the imidazoline heterocycle. The first synthesis of an imidazoline compound is credited to a German chemist in 1888, following the initial production of its aromatic precursor, imidazole, in the 1850s.[4] A pivotal moment in the synthesis of 2-substituted imidazolines was the discovery of the Pinner reaction in 1877 by Adolf Pinner.[5] This acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, or "Pinner salt," provided a foundational method for the subsequent synthesis of imidazolines upon reaction with diamines.[1][5]

While the specific first synthesis of this compound is not well-documented in easily accessible historical records, its preparation follows the general methodologies established for 2-alkyl-2-imidazolines that gained prominence in the mid-20th century. The surge in interest in imidazoline-containing compounds from the 1940s onwards, driven by the discovery of their therapeutic benefits, undoubtedly spurred the synthesis and characterization of a wide array of derivatives, including this compound.[4]

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[2][3] It is characterized by the following properties:

PropertyValueReference(s)
CAS Number 930-52-9[2][6]
Molecular Formula C₅H₁₀N₂[2][6]
Molecular Weight 98.15 g/mol [2][6]
Melting Point 42 - 46 °C[2][3]
Boiling Point 120 °C at 20 mmHg[2][3]
Appearance White to light yellow crystalline powder[2][3]
Purity ≥ 98% (GC)[2][3]
pKa (Predicted) 10.98 ± 0.40[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several established routes for 2-substituted imidazolines. The most common methods involve the condensation of a suitable precursor with ethylenediamine.

Synthesis from a Nitrile (Pinner Reaction)

A classical and widely used method for the synthesis of 2-substituted imidazolines is the Pinner reaction, followed by cyclization with a diamine.[1] This two-step process involves the formation of an imidate from a nitrile, which then reacts with ethylenediamine to form the imidazoline ring.

Step 1: Formation of Ethyl Propionimidate Hydrochloride (Pinner Salt)

Propionitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride gas. This reaction forms the corresponding imidate salt, known as a Pinner salt.

Step 2: Cyclization with Ethylenediamine

The resulting ethyl propionimidate hydrochloride is then treated with ethylenediamine to yield this compound.

Experimental Protocol: Pinner Synthesis of 2-Alkyl-2-Imidazolines

  • Materials:

    • Propionitrile

    • Anhydrous Ethanol

    • Dry Hydrogen Chloride Gas

    • Ethylenediamine

    • Anhydrous Diethyl Ether

    • Sodium Hydroxide Solution

  • Procedure:

    • A solution of propionitrile in a molar excess of anhydrous ethanol is cooled in an ice bath.

    • Dry hydrogen chloride gas is bubbled through the solution until saturation, while maintaining the temperature below 10 °C.

    • The reaction mixture is allowed to stand in a sealed container at a low temperature (e.g., 4 °C) for an extended period (typically 12-24 hours) to facilitate the formation of the Pinner salt, which may precipitate.

    • The precipitated ethyl propionimidate hydrochloride is collected by filtration and washed with anhydrous diethyl ether.

    • The Pinner salt is then slowly added to a solution of ethylenediamine in a suitable solvent (e.g., ethanol) with cooling.

    • The reaction mixture is stirred at room temperature or gently heated to drive the cyclization.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is treated with a strong base, such as a concentrated sodium hydroxide solution, to neutralize the hydrochloride salt and liberate the free base.

    • The product, this compound, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous drying agent (e.g., sodium sulfate), and purified by distillation or recrystallization.

  • Expected Yield: The yields for this type of reaction can vary but are generally moderate to good, depending on the specific reaction conditions and the purity of the reagents.

Synthesis from an Aldehyde

Another common method involves the reaction of an aldehyde with ethylenediamine in the presence of an oxidizing agent.[8][9] For the synthesis of this compound, propionaldehyde would be the starting material.

Experimental Protocol: Synthesis from Propionaldehyde and Ethylenediamine

  • Materials:

    • Propionaldehyde

    • Ethylenediamine

    • Oxidizing agent (e.g., tert-butyl hypochlorite, iodine in the presence of potassium carbonate, or hydrogen peroxide with a catalytic amount of sodium iodide)[8][9]

    • Anhydrous solvent (e.g., dichloromethane, ethanol)

  • Procedure:

    • To a solution of ethylenediamine in an anhydrous solvent, the oxidizing agent is added.

    • Propionaldehyde is then added dropwise to the reaction mixture, typically under an inert atmosphere and with cooling.

    • The reaction is stirred at room temperature or gently heated for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by washing with an appropriate aqueous solution to remove any remaining reagents and byproducts.

    • The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

    • The crude product is then purified by distillation or recrystallization.

  • Expected Yield: This method can provide good yields of 2-imidazolines.[9]

Synthesis Workflow Diagram

G cluster_pinner Pinner Synthesis cluster_aldehyde Aldehyde Synthesis A Propionitrile C Ethyl Propionimidate HCl (Pinner Salt) A->C Step 1: Imidate Formation B Anhydrous Ethanol + HCl B->C E This compound C->E Step 2: Cyclization D Ethylenediamine D->E F Propionaldehyde I This compound F->I One-pot Reaction G Ethylenediamine G->I H Oxidizing Agent H->I

Caption: General synthetic workflows for this compound.

Spectroscopic Data

The structural elucidation and characterization of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the methylene protons of the imidazoline ring (a singlet or a more complex multiplet depending on the solvent and temperature). The N-H proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl group, the two equivalent methylene carbons of the imidazoline ring, and the quaternary carbon at the 2-position of the ring. It is important to note that tautomerization in imidazole derivatives can sometimes lead to broadened or undetectable signals for the ring carbons in solution-state ¹³C NMR.[10]

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2 (Imidazoline)165 - 175
C4/C5 (Imidazoline)~45 - 55
-CH₂- (Ethyl)~25 - 35
-CH₃ (Ethyl)~10 - 15
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹.

  • C-H stretch: Bands in the region of 2850-2960 cm⁻¹ corresponding to the aliphatic C-H bonds of the ethyl group and the imidazoline ring.

  • C=N stretch: A strong absorption band around 1600-1650 cm⁻¹, which is characteristic of the imidazoline ring.[7]

  • N-H bend: An absorption band around 1550-1600 cm⁻¹.[7]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show the molecular ion peak (M⁺) at m/z 98. The fragmentation pattern would likely involve the loss of the ethyl group and other characteristic cleavages of the imidazoline ring. Predicted fragmentation data from PubChem suggests the following adducts: [M+H]⁺ at m/z 99.091676 and [M+Na]⁺ at m/z 121.07362.[11]

Pharmacology and Mechanism of Action

2-Alkyl-2-imidazolines, including this compound, are known to interact with several receptor systems, most notably the imidazoline and α-adrenergic receptors.

Imidazoline Receptors

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although they can be recognized by many of the same ligands.[12] There are three main subtypes of imidazoline receptors: I₁, I₂, and I₃.[5]

  • I₁ Receptors: These receptors are primarily located in the plasma membrane and are involved in the central regulation of blood pressure.[5] Activation of I₁ receptors in the rostral ventrolateral medulla of the brainstem leads to a decrease in sympathetic outflow, resulting in a hypotensive effect.[13]

  • I₂ Receptors: These receptors are located on the outer mitochondrial membrane and are associated with monoamine oxidase (MAO).[14][15] Their functions are still under investigation but are implicated in pain modulation, neuroprotection, and psychiatric conditions.[14]

  • I₃ Receptors: These receptors are found in pancreatic β-cells and are involved in the regulation of insulin secretion, possibly by interacting with ATP-sensitive K⁺ channels.[5][16]

Signaling Pathways

The signaling pathways of imidazoline receptors are not fully elucidated and appear to be distinct from many classical receptor systems.

  • I₁ Receptor Signaling: The I₁ receptor is not coupled to conventional G-protein pathways that modulate adenylyl or guanylyl cyclase.[2] Instead, its activation leads to the hydrolysis of choline phospholipids, likely through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[17] This results in the generation of second messengers such as diacylglycerol (DAG), arachidonic acid, and eicosanoids.[2] This signaling cascade is similar to that of the interleukin family of receptors, suggesting that I₁ receptors may belong to the neurocytokine receptor family.[2]

I1_Signaling ligand Imidazoline Agonist (e.g., this compound) receptor I1 Imidazoline Receptor ligand->receptor Binds to pc_plc Phosphatidylcholine- selective Phospholipase C (PC-PLC) receptor->pc_plc Activates pla2 Phospholipase A2 (PLA2) receptor->pla2 May activate dag Diacylglycerol (DAG) pc_plc->dag Hydrolyzes phosphocholine Phosphocholine pc_plc->phosphocholine Hydrolyzes phosphatidylcholine Phosphatidylcholine phosphatidylcholine->pc_plc downstream Downstream Cellular Effects (e.g., Inhibition of Na+/H+ exchange, Induction of catecholamine synthesis genes) dag->downstream arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases eicosanoids Eicosanoids (Prostaglandins, etc.) arachidonic_acid->eicosanoids Metabolized to eicosanoids->downstream

Caption: Proposed signaling pathway for the I₁ imidazoline receptor.

  • I₂ and I₃ Receptor Signaling: The signaling pathways for I₂ and I₃ receptors are less well-defined. I₂ receptors are associated with MAO, but the direct downstream signaling events are still being characterized.[14] The I₃ receptor's regulation of insulin secretion is thought to involve the modulation of KATP channels in pancreatic β-cells.[16]

Applications

This compound has a range of industrial and research applications:

  • Corrosion Inhibitor: It is effective in protecting metals from corrosion, particularly in aqueous systems, and is used in the oil and gas industry.[2][3]

  • Lubricant Additive: It improves the performance and stability of lubricating oils, especially in high-temperature applications.[2][3]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[2][3]

  • Surfactants and Emulsifiers: Its surface-active properties are utilized in the formulation of surfactants and emulsifiers.[2]

  • Biocides: It is used in the formulation of biocides to control microbial growth in industrial applications.[2][3]

Conclusion

This compound is a versatile and valuable chemical compound with a rich history rooted in the development of imidazoline chemistry. Its synthesis is achievable through well-established organic reactions, and its unique physicochemical properties lend it to a variety of industrial applications. Furthermore, its interaction with imidazoline receptors continues to be an area of active research, with potential implications for the development of novel therapeutics. This guide has provided a foundational understanding of this compound, offering detailed information to support further research and development in this area.

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-Substituted Imidazolines

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While 2-ethyl-2-imidazoline itself is primarily utilized in industrial applications such as corrosion inhibition, its structural analogs have significant pharmacological effects, primarily through their interaction with imidazoline and α-adrenergic receptors. Understanding the mechanism of action of these related compounds provides a foundational framework for predicting the biological activities of less-studied derivatives like this compound. This guide provides a detailed technical overview of the receptor binding profiles, downstream signaling pathways, and experimental protocols relevant to the 2-substituted imidazoline class of molecules.

Receptor Binding Profiles of Representative 2-Substituted Imidazolines

The pharmacological effects of 2-substituted imidazolines are largely determined by their binding affinities to imidazoline receptors (I₁, I₂) and α-adrenergic receptors (α₁, α₂). The ethyl group at the 2-position of this compound suggests it may interact with these receptors. The following tables summarize the binding affinities (Ki, nM) of well-characterized 2-substituted imidazolines, which serve as prototypes for understanding the potential interactions of this compound.

CompoundI₁ Imidazoline Receptor (Ki, nM)I₂ Imidazoline Receptor (Ki, nM)α₁-Adrenergic Receptor (Ki, nM)α₂-Adrenergic Receptor (Ki, nM)References
Clonidine1.0 - 58.24,179>10,0003.8 - 32[1][2]
Moxonidine2.3--76[3]
Rilmenidine5.3 - 7.15,189-113 - 2,440[1][3]
Idazoxan-High Affinity-High Affinity[4]
Cirazoline-High Affinity960 (α₁B), 660 (α₁D)-[5][6]

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Functional Activity of Representative 2-Substituted Imidazolines

The functional consequence of receptor binding is crucial for understanding the mechanism of action. The following table summarizes the available functional data (EC₅₀/IC₅₀, nM) for key 2-substituted imidazolines.

CompoundReceptorFunctional AssayValue (nM)EffectReferences
Clonidineα₂-AdrenergicInhibition of cAMP accumulation~10Agonist[7]
Cirazolineα₁-AdrenergicGuinea-pig aorta contractionED₅₀ similar to norepinephrineFull Agonist[5]
Cirazolineα₁A-Adrenergic--Full Agonist[6]
Cirazolineα₁B/α₁D-Adrenergic--Partial Agonist[6]

Signaling Pathways

The interaction of 2-substituted imidazolines with their target receptors initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

I₁ Imidazoline Receptor Signaling

Activation of I₁ imidazoline receptors is thought to be coupled to the activation of phosphatidylcholine-specific phospholipase C (PC-PLC). This leads to the hydrolysis of phosphatidylcholine, generating diacylglycerol (DAG) and phosphocholine. DAG can then activate protein kinase C (PKC) isoforms and downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2 phosphorylation. I₁ receptor activation is not typically associated with changes in intracellular calcium or cyclic AMP (cAMP) levels.[8]

I1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-Substituted_Imidazoline 2-Substituted Imidazoline I1_Receptor I₁ Imidazoline Receptor 2-Substituted_Imidazoline->I1_Receptor Binds PC_PLC PC-PLC I1_Receptor->PC_PLC Activates Phosphatidylcholine Phosphatidylcholine PC_PLC->Phosphatidylcholine Hydrolyzes DAG Diacylglycerol (DAG) Phosphatidylcholine->DAG Phosphocholine Phosphocholine Phosphatidylcholine->Phosphocholine PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Cascade MAPK Cascade (ERK1/2) PKC->MAPK_Cascade Activates Cellular_Response Cellular Response MAPK_Cascade->Cellular_Response

I₁ Imidazoline Receptor Signaling Pathway
I₂ Imidazoline Receptor Signaling

The signaling mechanism for I₂ imidazoline receptors is less well-defined and appears to be heterogeneous.[1] I₂ binding sites are located on the outer mitochondrial membrane and have been identified as an allosteric site on monoamine oxidase (MAO).[9] Ligand binding to I₂ sites can modulate MAO activity, thereby affecting the metabolism of monoamines like norepinephrine and serotonin. This modulation of neurotransmitter levels can indirectly lead to various physiological effects.[10] Direct downstream signaling pathways independent of MAO activity are still under investigation.

I2_Signaling cluster_mitochondria Outer Mitochondrial Membrane cluster_cytosol Cytosol 2-Substituted_Imidazoline 2-Substituted Imidazoline I2_Receptor I₂ Imidazoline Receptor 2-Substituted_Imidazoline->I2_Receptor Binds MAO Monoamine Oxidase (MAO) I2_Receptor->MAO Modulates Activity Monoamines Monoamines (e.g., Norepinephrine) MAO->Monoamines Metabolizes Metabolites Inactive Metabolites Monoamines->Metabolites Physiological_Effects Physiological Effects Monoamines->Physiological_Effects Leads to

I₂ Imidazoline Receptor Signaling Pathway
α₁-Adrenergic Receptor Signaling

α₁-Adrenergic receptors are Gq-protein coupled receptors.[11] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[12]

alpha1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-Substituted_Imidazoline 2-Substituted Imidazoline (Agonist) alpha1_Receptor α₁-Adrenergic Receptor 2-Substituted_Imidazoline->alpha1_Receptor Binds Gq Gq protein alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Cellular_Response Cellular Response PKC->Cellular_Response Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Cellular_Response

α₁-Adrenergic Receptor Signaling Pathway
α₂-Adrenergic Receptor Signaling

α₂-Adrenergic receptors are primarily coupled to Gi-proteins.[13] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects.

alpha2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 2-Substituted_Imidazoline 2-Substituted Imidazoline (Agonist) alpha2_Receptor α₂-Adrenergic Receptor 2-Substituted_Imidazoline->alpha2_Receptor Binds Gi Gi protein alpha2_Receptor->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of Cellular_Response Cellular Response PKA->Cellular_Response Decreased phosphorylation of targets

α₂-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following section details generalized protocols for key experiments used to characterize the interaction of 2-substituted imidazolines with their target receptors and the subsequent signaling cascades.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

radioligand_binding_workflow Membrane_Prep Membrane Preparation (from tissue or cells expressing the receptor) Incubation Incubation - Radioligand (e.g., [³H]-clonidine) - Unlabeled Ligand (2-substituted imidazoline) - Membrane Preparation Membrane_Prep->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (calculate IC₅₀ and Ki values) Scintillation_Counting->Data_Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-clonidine for α₂/I₁ receptors, [³H]-idazoxan for I₂ receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known competing ligand.

    • Incubate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK/ERK signaling pathway.

erk_western_blot_workflow Cell_Culture Cell Culture & Starvation (to reduce basal phosphorylation) Ligand_Stimulation Ligand Stimulation (with 2-substituted imidazoline) Cell_Culture->Ligand_Stimulation Cell_Lysis Cell Lysis & Protein Quantification Ligand_Stimulation->Cell_Lysis SDS_PAGE SDS-PAGE (to separate proteins by size) Cell_Lysis->SDS_PAGE Western_Blot Western Blot (transfer proteins to a membrane) SDS_PAGE->Western_Blot Immunodetection Immunodetection - Primary antibodies (anti-p-ERK, anti-total-ERK) - HRP-conjugated secondary antibody Western_Blot->Immunodetection Imaging Chemiluminescent Imaging Immunodetection->Imaging Densitometry Densitometry Analysis (quantify band intensity) Imaging->Densitometry

ERK1/2 Phosphorylation Western Blot Workflow

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest to approximately 80% confluency.

    • Serum-starve the cells for several hours to reduce basal levels of ERK phosphorylation.

    • Treat the cells with various concentrations of the 2-substituted imidazoline for different time points.

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

    • Determine protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

cAMP Accumulation Assay

This assay is used to measure the inhibition of adenylyl cyclase activity, typically mediated by Gi-coupled receptors like α₂-adrenergic receptors.

camp_assay_workflow Cell_Plating Plate cells expressing α₂-adrenergic receptors Pre-incubation Pre-incubate with 2-substituted imidazoline (antagonist testing) or buffer (agonist testing) Cell_Plating->Pre-incubation Stimulation Stimulate with forskolin (to increase basal cAMP) and agonist (e.g., 2-substituted imidazoline) Pre-incubation->Stimulation Cell_Lysis Lyse cells to release intracellular cAMP Stimulation->Cell_Lysis cAMP_Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Detection Data_Analysis Generate dose-response curves and calculate EC₅₀/IC₅₀ values cAMP_Detection->Data_Analysis

cAMP Accumulation Assay Workflow

Methodology:

  • Cell Preparation:

    • Culture cells expressing the Gi-coupled receptor of interest.

    • Harvest and resuspend the cells in stimulation buffer.

  • Assay Procedure:

    • Add the cell suspension to a microplate.

    • To measure agonist activity, add varying concentrations of the 2-substituted imidazoline along with a stimulator of adenylyl cyclase, such as forskolin.

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.

    • Incubate for a specified time at room temperature or 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis:

    • Generate dose-response curves by plotting the cAMP levels against the logarithm of the compound concentration.

    • Calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.

Conclusion

While direct pharmacological data for this compound is lacking, the extensive research on analogous 2-substituted imidazolines provides a robust framework for predicting its potential mechanism of action. It is highly probable that this compound will exhibit some degree of affinity for imidazoline and/or α-adrenergic receptors. The specific receptor subtype selectivity and functional activity will be determined by the physicochemical properties imparted by the ethyl group at the 2-position. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive roadmap for the characterization of this compound and other novel 2-substituted imidazoline derivatives, facilitating future research and drug development efforts in this important chemical class.

References

Theoretical Investigations of 2-Ethyl-2-imidazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-Ethyl-2-imidazoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the computational analysis of its structural, electronic, and spectroscopic properties. While direct theoretical data for this compound is limited in publicly accessible literature, this guide utilizes data from a closely related analogue, 2-phenyl-2-imidazoline, to illustrate the application of computational methods and the nature of the expected results. The guide also outlines generalized experimental protocols for its synthesis and characterization, and presents a hypothetical molecular docking workflow against a relevant biological target, acetylcholinesterase. All computational and experimental workflows are visualized using logical diagrams.

Introduction

2-substituted-2-imidazolines are a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and industrial applications. This compound, in particular, is a subject of interest for its potential as a corrosion inhibitor and as a scaffold in the design of novel therapeutic agents.[1] Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the molecular properties that underpin these applications. These computational methods provide insights into the geometric and electronic structure, vibrational characteristics, and reactivity of the molecule, which are essential for predicting its behavior and for designing new derivatives with enhanced properties.

Computational Chemistry Studies

Optimized Molecular Geometry

The optimization of the molecular geometry of 2-phenyl-2-imidazoline reveals the bond lengths and angles that correspond to the molecule's lowest energy state. This information is fundamental for understanding its three-dimensional structure and steric properties.

Table 1: Selected Optimized Geometrical Parameters of 2-Phenyl-2-imidazoline

ParameterBond Length (Å) / Bond Angle (°)
C-N (imidazoline ring)1.39 - 1.48
C=N (imidazoline ring)1.28
C-C (phenyl ring)1.39 - 1.40
C-H (phenyl ring)1.08
N-C-N (imidazoline ring)105.0 - 110.0
C-N-C (imidazoline ring)110.0 - 112.0
H-C-H (imidazoline ring)108.0 - 109.0

Data is representative of typical values for such structures and is based on findings for 2-phenyl-2-imidazoline.[2][3]

Vibrational Analysis

Theoretical vibrational analysis predicts the infrared (IR) and Raman spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental spectra and identifying characteristic functional groups. The calculated vibrational frequencies for 2-phenyl-2-imidazoline are presented below.

Table 2: Calculated Vibrational Frequencies for Key Modes of 2-Phenyl-2-imidazoline

Vibrational ModeCalculated Wavenumber (cm⁻¹)
C-H stretching (aromatic)3065
C-H stretching (aliphatic)2900 - 3000
C=N stretching (imidazoline)1620 - 1650
C-N stretching (imidazoline)1200 - 1300
C-H out-of-plane bending720 - 986

These values are based on DFT calculations for 2-phenyl-2-imidazoline and serve as an illustrative example.[2][3]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and stability.

Table 3: Frontier Molecular Orbital Energies of 2-Phenyl-2-imidazoline

ParameterEnergy (eV)
HOMO Energy-6.2 to -6.5
LUMO Energy-0.8 to -1.1
HOMO-LUMO Gap5.1 to 5.7

Values are typical for this class of compounds as determined by DFT calculations on 2-phenyl-2-imidazoline.[2][3]

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In the MEP map of 2-phenyl-2-imidazoline, regions of negative potential (red) are typically located around the nitrogen atoms, indicating their susceptibility to electrophilic attack, while positive potential regions (blue) are found around the hydrogen atoms.[2][3]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-substituted-2-imidazolines involves the condensation of an aldehyde with ethylenediamine.[4]

Protocol:

  • Reaction Setup: To a round-bottom flask, add propanal (1.0 equivalent) and ethylenediamine (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: An oxidizing agent, such as iodine in the presence of potassium carbonate or tert-butyl hypochlorite, is added to the reaction mixture to facilitate the cyclization and formation of the imidazoline ring.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel or by recrystallization to yield pure this compound.

G reagents Propanal + Ethylenediamine mixing Mixing and Stirring reagents->mixing solvent Ethanol/Toluene solvent->mixing oxidation Addition of Oxidizing Agent (e.g., I2/K2CO3) mixing->oxidation workup Work-up and Purification (Column Chromatography) oxidation->workup product This compound workup->product

Caption: General synthesis workflow for this compound.

Computational Methodology

The theoretical calculations described in this guide are typically performed using the Gaussian suite of programs.

Protocol:

  • Structure Optimization: The initial geometry of the molecule is built and optimized using DFT at the B3LYP/6-311++G(d,p) level of theory.[2][3]

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to predict the IR and Raman spectra.

  • Electronic Properties: HOMO and LUMO energies are obtained from the output of the geometry optimization.

  • MEP Analysis: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize the charge distribution.

G start Initial Molecular Structure dft DFT Calculation (B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO) geom_opt->electronic_prop mep MEP Analysis geom_opt->mep results Optimized Geometry, Vibrational Spectra, Electronic Data, MEP Map freq_calc->results electronic_prop->results mep->results

Caption: Workflow for computational analysis of this compound.

Molecular Docking and Signaling Pathways

Imidazoline derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[5][6][7] Molecular docking simulations can predict the binding affinity and interaction patterns of this compound with the active site of AChE.

Molecular Docking Workflow

Protocol:

  • Protein and Ligand Preparation: The 3D structure of human AChE is obtained from the Protein Data Bank (PDB). The this compound structure is optimized using DFT.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. The binding site on AChE is defined based on the location of the co-crystallized ligand or known active site residues.

  • Analysis of Results: The docking results are analyzed to identify the binding poses with the lowest binding energy and to visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

G start Prepare Protein (AChE) and Ligand (this compound) docking Molecular Docking Simulation (e.g., AutoDock Vina) start->docking analysis Analysis of Binding Poses and Interactions docking->analysis results Binding Energy and Interaction Map analysis->results

Caption: A typical molecular docking workflow.

Hypothetical Signaling Pathway

The inhibition of AChE by this compound would lead to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key mechanism for symptomatic relief in Alzheimer's disease.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Inhibition of AChE by this compound.

Conclusion

Theoretical studies are indispensable for elucidating the structure-activity relationships of this compound and for guiding the development of new applications. While this guide has relied on data from a closely related analogue to illustrate the depth of computational analysis, it underscores the importance and the potential of such studies. The combination of DFT calculations, detailed experimental protocols, and molecular docking simulations provides a robust framework for advancing research in this promising area of medicinal and materials chemistry. Future work should focus on obtaining specific experimental and theoretical data for this compound to validate and refine the models presented herein.

References

An In-depth Technical Guide to 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-Ethyl-2-imidazoline, a key heterocyclic compound. The document covers its chemical and physical properties, detailed synthesis protocols, and its relevance in pharmacology, particularly concerning its interaction with imidazoline and adrenergic receptor systems. This paper aims to serve as a foundational resource for professionals in chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a cyclic amidine with a simple alkyl substitution. Its physical and chemical characteristics are fundamental to its application as a synthetic intermediate and its potential biological activity. These properties are summarized in the table below.

PropertyValueReference
CAS Number 930-52-9[1]
Molecular Formula C₅H₁₀N₂[1]
Molecular Weight 98.15 g/mol [1]
Appearance White to light yellow crystalline powderChem-Impex
Melting Point 42 - 46 °CChem-Impex
Boiling Point 120 °C at 20 mmHgChem-Impex
Solubility Highly soluble in polar solvents (water, alcohol)[2]

Synthesis of this compound

The synthesis of 2-substituted-2-imidazolines is well-established, with the most common and efficient method being the condensation of a 1,2-diamine with a nitrile or ester.[3] This process, often referred to as a cyclic Pinner reaction, typically requires acid catalysis and elevated temperatures.[3]

A generalized workflow for the synthesis of 2-alkyl-2-imidazolines from nitriles is depicted below. This reaction proceeds via the cyclization of an N-(2-aminoethyl)amidine intermediate, which is formed in situ.

G cluster_workflow General Synthesis Workflow for 2-Alkyl-2-Imidazolines reagents Reactants: - Alkanenitrile (R-CN) - Ethylenediamine reaction Reaction Mixture reagents->reaction catalyst Catalyst: - Acid (e.g., HCl) - Sulfur (optional) catalyst->reaction conditions Conditions: - Heat (Reflux) conditions->reaction workup Aqueous Workup & Extraction reaction->workup Cooling purification Purification: - Distillation or - Recrystallization workup->purification product Final Product: 2-Alkyl-2-imidazoline purification->product

A generalized workflow for the synthesis of 2-alkyl-2-imidazolines.

While a specific, peer-reviewed protocol for this compound was not found in the literature search, a general and widely cited procedure for the synthesis of 2-alkyl-2-imidazolines from nitriles and ethylenediamine can be adapted.[4]

Materials:

  • Propanenitrile (CH₃CH₂CN)

  • Ethylenediamine (NH₂CH₂CH₂NH₂)

  • Elemental Sulfur (S) or a suitable acid catalyst

  • Chloroform (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Cyclohexane (for recrystallization)

Procedure:

  • A mixture of propanenitrile (1 equivalent), ethylenediamine (4 equivalents), and a catalytic amount of sulfur (0.25 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 120 °C) in an oil bath. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the mixture is allowed to cool to room temperature.

  • Cold water is added to the flask, and the product is extracted with chloroform.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from cyclohexane to yield pure this compound.

Note: Yields for similar reactions using this sulfur-catalyzed, solvent-free method are reported to be in the range of 96-99%.[4]

Pharmacology of the Imidazoline Scaffold

While specific pharmacological data for this compound is scarce in publicly available literature, the broader class of 2-substituted imidazolines has been extensively studied. These compounds are known to interact with imidazoline receptors (IR) and α-adrenergic receptors (α-AR), making them relevant to drug development.[5]

Imidazoline ligands primarily target two main receptor families:

  • Imidazoline Receptors (IR): These are non-adrenergic sites classified into at least three subtypes.

    • I₁-imidazoline receptor: Implicated in the central regulation of blood pressure.[6] Its signaling is not coupled to traditional G-protein pathways but involves phospholipid hydrolysis.[7]

    • I₂-imidazoline receptor: Widely distributed and its function is still under investigation, but it is linked to pain, neuroprotection, and psychiatric conditions.[8] It is proposed to be an allosteric site on monoamine oxidase.

    • I₃-imidazoline receptor: Primarily involved in regulating insulin secretion from pancreatic β-cells.

  • α-Adrenergic Receptors (α-AR): These are classic G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like norepinephrine and epinephrine.[9][10] Imidazoline compounds often show significant affinity, particularly for the α₂-AR subtype, which also plays a role in blood pressure regulation.[11]

The interplay between these receptor systems is a key area of research, as the relative affinity of a ligand for I₁ versus α₂ receptors can determine its therapeutic efficacy and side-effect profile.[11]

G cluster_receptors Imidazoline Ligand Receptor Targets cluster_IR Imidazoline Receptors cluster_AR Adrenergic Receptors Ligand 2-Imidazoline Scaffold I1 I1 Receptor Ligand->I1 I2 I2 Receptor Ligand->I2 alpha2 α2-AR Ligand->alpha2 Blood Pressure\nRegulation Blood Pressure Regulation I1->Blood Pressure\nRegulation Neuromodulation,\nPain, Neuroprotection Neuromodulation, Pain, Neuroprotection I2->Neuromodulation,\nPain, Neuroprotection I3 I3 Receptor alpha1 α1-AR Blood Pressure\nRegulation (Central) Blood Pressure Regulation (Central) alpha2->Blood Pressure\nRegulation (Central) G cluster_alpha1 α1-AR Signaling cluster_i1 I1-Receptor Signaling a1_receptor α1-AR a1_gq Gq Protein a1_receptor->a1_gq activates a1_plc PLC a1_gq->a1_plc activates a1_pip2 PIP2 a1_plc->a1_pip2 cleaves a1_ip3 IP3 a1_pip2->a1_ip3 a1_dag DAG a1_pip2->a1_dag a1_ca ↑ Ca²⁺ a1_ip3->a1_ca a1_pkc PKC a1_dag->a1_pkc a1_effect Physiological Effect (e.g., Smooth Muscle Contraction) a1_ca->a1_effect a1_pkc->a1_effect i1_receptor I1 Receptor i1_pl Phospholipase i1_receptor->i1_pl activates i1_pc Phosphatidylcholine i1_pl->i1_pc hydrolyzes i1_dag DAG i1_pc->i1_dag i1_aa Arachidonic Acid i1_pc->i1_aa i1_effect Physiological Effect (e.g., ↓ Sympathetic Outflow) i1_dag->i1_effect i1_aa->i1_effect

References

Spectroscopic Analysis of 2-Ethyl-2-imidazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Ethyl-2-imidazoline (CAS No. 930-52-9) is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂ and a molecular weight of approximately 98.15 g/mol .[1][2][3] It serves as a crucial building block and intermediate in various industrial and pharmaceutical applications, including the synthesis of corrosion inhibitors, surfactants, and therapeutic agents.[3] A thorough characterization of its molecular structure is essential for quality control, reaction monitoring, and understanding its chemical behavior. This guide provides an in-depth overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, complete with experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. The expected ¹H and ¹³C NMR spectra of this compound provide distinct signals corresponding to the ethyl and imidazoline ring moieties.

Predicted NMR Data

Due to the potential for tautomerization in imidazoline derivatives, NMR signals for the ring atoms can sometimes be broadened in solution-state spectra.[4] The following tables summarize the predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~ 1.1 - 1.3Triplet (t)3H-CH₃ (Ethyl group)
b~ 2.2 - 2.4Quartet (q)2H-CH₂- (Ethyl group)
c~ 3.5 - 3.7Singlet (s)4H-CH₂-CH₂- (Imidazoline ring)
d~ 4.5 (variable)Broad Singlet (br s)1H-NH- (Imidazoline ring)

Note: The imidazoline ring protons (c) may appear as two triplets if coupling is resolved. The NH proton (d) is exchangeable and may not always be observed.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
1~ 10 - 15-CH₃ (Ethyl group)
2~ 25 - 30-CH₂- (Ethyl group)
3~ 50 - 55-CH₂-CH₂- (Imidazoline ring)
4~ 165 - 170C=N (Imine carbon)
Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of high-purity this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[5]

    • Ensure the sample is fully dissolved. If any solid particulates are present, filter the solution through a pipette with a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if not already present in the solvent.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

    • Insert the sample into the spectrometer's probe.

    • Lock the spectrometer's field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H spectrum using standard pulse sequences. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[7]

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Phase-correct the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, and C=N bonds.

Characteristic IR Absorption Data

Table 3: Key FTIR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration ModeExpected Intensity
3200 - 3400N-H stretchMedium, Broad
2850 - 2970C-H stretch (Aliphatic)Strong
1600 - 1650C=N stretch (Imine)Medium to Strong
1450 - 1470C-H bend (Methylene)Medium
1200 - 1300C-N stretchMedium

Note: These values are based on characteristic frequencies for imidazoline derivatives.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient method that requires minimal sample preparation.[10][11]

  • Sample Preparation :

    • Ensure the sample of this compound is solid (as it has a melting point of 42-46 °C) and available in powder or crystalline form.[3]

    • A few milligrams of the sample are sufficient for analysis.[12]

  • Instrument Setup and Data Acquisition :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent like isopropanol and allowing it to dry completely.[13]

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[14]

  • Data Collection and Analysis :

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.

    • After data collection, clean the crystal surface thoroughly.

    • Analyze the resulting spectrum by identifying the positions (in cm⁻¹) of the major absorption bands and correlating them with specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, typically yielding a protonated molecular ion [M+H]⁺.[15]

Predicted Mass Spectrometry Data

The monoisotopic mass of this compound (C₅H₁₀N₂) is 98.0844 Da.[16] The following table lists the predicted m/z values for common adducts that may be observed in ESI-MS.

Table 4: Predicted ESI-MS Data for this compound

AdductFormulaPredicted m/z
[M+H]⁺[C₅H₁₁N₂]⁺99.0917
[M+Na]⁺[C₅H₁₀N₂Na]⁺121.0736
[M+K]⁺[C₅H₁₀N₂K]⁺137.0476
[M]⁺[C₅H₁₀N₂]⁺98.0839

Data sourced from PubChem predictions.[16]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for analyzing this compound using ESI-MS.

  • Sample Preparation :

    • Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[17]

    • Create a dilute solution for analysis (typically 1-10 µg/mL) by diluting the stock solution with a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water.[18]

    • To promote the formation of protonated ions ([M+H]⁺) in positive ion mode, it is common to add a small amount of an acid, such as 0.1% formic acid, to the final solution.[15]

    • Filter the final solution if any particulates are present to avoid clogging the instrument.[18]

  • Instrument Setup and Data Acquisition :

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[19]

    • Set the mass spectrometer to operate in positive ion mode.

    • Optimize key ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da) to include the expected molecular ion and potential adducts.

  • Data Analysis :

    • Identify the peak corresponding to the protonated molecule ([M+H]⁺) at m/z ≈ 99.09.

    • Observe other potential adducts, such as the sodium adduct ([M+Na]⁺), which can help confirm the molecular weight.

    • For high-resolution mass spectrometers (HRMS), the measured accurate mass can be used to confirm the elemental composition (C₅H₁₀N₂) of the molecule.

Workflow Visualization

The characterization of a chemical compound like this compound involves a logical workflow where different spectroscopic techniques provide complementary information, leading to a conclusive structural identification.

Spectroscopic_Workflow cluster_sample Initial Stage cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Elucidation Sample Sample: This compound NMR_Acq NMR Data Acquisition (¹H & ¹³C) Sample->NMR_Acq IR_Acq FTIR Data Acquisition (ATR) Sample->IR_Acq MS_Acq MS Data Acquisition (ESI-MS) Sample->MS_Acq NMR_Analysis NMR Analysis: Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Analysis IR_Analysis IR Analysis: Functional Group Identification IR_Acq->IR_Analysis MS_Analysis MS Analysis: Molecular Weight, Elemental Formula MS_Acq->MS_Analysis Conclusion Final Structural Confirmation NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Ethyl-2-imidazoline, focusing on its solubility and stability. This information is critical for researchers and professionals involved in drug development, formulation, and quality control, where a thorough understanding of a compound's behavior in various environments is paramount.

Executive Summary

This compound is a heterocyclic organic compound recognized for its broad utility as a corrosion inhibitor, a component in lubricants and surfactants, and as an intermediate in the synthesis of pharmaceuticals.[1] Its efficacy in these applications is intrinsically linked to its solubility in diverse solvent systems and its stability under various environmental conditions. This guide summarizes the available data on these properties, provides detailed experimental protocols for their determination, and visualizes key processes to facilitate a deeper understanding. While qualitative data on solubility is readily available, specific quantitative solubility values are not widely reported in public literature. The primary degradation pathway for this compound is hydrolysis, particularly under acidic and elevated temperature conditions.

Solubility Profile

This compound is characterized by its excellent solubility in water and other polar organic solvents.[1][2] This property is attributed to the presence of two nitrogen atoms in the heterocyclic ring, which can participate in hydrogen bonding with protic solvents.

Qualitative Solubility Data

The available literature consistently describes this compound as being highly soluble in a range of common solvents. A summary of its qualitative solubility is presented in Table 1.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilityReference(s)
WaterHighly Soluble[1][2]
EthanolSoluble[2]
MethanolSoluble[2]
AcetoneSoluble[2]
ChloroformSoluble[1]
BenzeneLow Solubility[1]
Petroleum EtherLow Solubility[1]
Carbon TetrachlorideLow Solubility[1]

Note: "Highly Soluble" and "Soluble" indicate that the compound dissolves readily at ambient temperature. "Low Solubility" suggests that the compound is only sparingly soluble under similar conditions.

Factors Influencing Solubility

The solubility of 2-substituted 2-imidazolines is influenced by several factors:

  • Alkyl Chain Length: The solubility in polar solvents tends to decrease as the length of the alkyl substituent at the 2-position increases.[1]

  • Presence of Polar Functional Groups: The introduction of polar groups, such as hydroxyl or amino groups, can enhance water solubility.[1]

  • pH: In aqueous solutions, the protonation of the nitrogen atoms in the imidazoline ring at lower pH values can increase its solubility and dispersibility.[3]

Stability Profile

The chemical stability of this compound is a critical parameter, particularly in its application as a pharmaceutical intermediate and in formulations. The primary degradation pathway is hydrolysis, leading to ring cleavage.

Hydrolytic Stability

This compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases and is accelerated by increased temperature.[1][3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the imidazoline ring undergoes cleavage to form the corresponding N-(2-aminoethyl)propanamide. This reaction follows a pseudo-first-order kinetic model.[3]

  • Base-Catalyzed Hydrolysis: While less extensively studied for this compound specifically, 2-imidazolines, in general, are known to hydrolyze in aqueous basic media.[4]

  • Thermal Stress: Elevated temperatures, particularly in the range of 100-150°C, significantly promote the hydrolysis of the imidazoline ring.[3]

Oxidative and Photolytic Stability

Detailed public information regarding the oxidative and photolytic stability of this compound is limited. However, the imidazole moiety in other molecules has been shown to be susceptible to oxidation and photodegradation. Forced degradation studies are therefore essential to fully characterize the stability profile of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies and can be adapted to specific laboratory capabilities.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the widely used shake-flask method for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature.

Materials:

  • This compound (of known purity)

  • Purified water (e.g., Milli-Q or equivalent)

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

  • Add a known volume of purified water to the vial.

  • Securely cap the vial and place it in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Collection: After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample of the clear supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the aqueous medium, taking into account the dilution factor. Report the solubility in units such as mg/mL or g/100 mL, specifying the temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48 hours) B->C D Allow excess solid to sediment C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify using validated analytical method (e.g., HPLC) F->G H Calculate solubility G->H

Solubility Determination Workflow
Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products.

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column is a common starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Forced Degradation Studies: To generate potential degradation products and assess the method's specificity, forced degradation studies should be performed on a solution of this compound.

  • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

  • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating.

  • Oxidation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80 °C).

  • Photodegradation: Expose a solution to UV and visible light in a photostability chamber.

Chromatographic Conditions Development:

  • Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or another suitable buffer).

  • Gradient Optimization: Adjust the gradient profile to achieve separation of the main peak from any degradation product peaks.

  • Wavelength Selection: Use a PDA detector to identify the optimal wavelength for detecting both the parent compound and its degradation products.

  • Method Validation: Once satisfactory separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis A This compound Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Inject Stressed Samples B->G C->G D->G E->G F->G H Develop & Optimize Separation Method G->H I Validate Stability- Indicating Method H->I

Stability-Indicating Method Workflow

Degradation Pathway

The most well-documented degradation pathway for this compound is acid-catalyzed hydrolysis. This process involves the nucleophilic attack of water on the carbon atom of the C=N bond, leading to the opening of the imidazoline ring.

G cluster_reactants Reactant cluster_intermediate Intermediate cluster_product Degradation Product A This compound C₅H₁₀N₂ B Protonated Imidazoline Intermediate A->B H⁺ (Acid Catalyst) C N-(2-aminoethyl)propanamide C₅H₁₂N₂O B->C H₂O (Nucleophilic Attack)

Acid-Catalyzed Hydrolysis Pathway

Conclusion

This compound exhibits favorable solubility in aqueous and polar organic solvents, a key characteristic for its diverse applications. Its stability is primarily challenged by hydrolysis, a process that is significantly influenced by pH and temperature. For professionals in research and drug development, a thorough understanding and experimental determination of these properties are essential for ensuring product quality, efficacy, and safety. The protocols and pathways outlined in this guide provide a foundational framework for the systematic evaluation of this compound's solubility and stability. Further research is warranted to obtain quantitative solubility data across a range of solvents and temperatures and to fully elucidate its oxidative and photolytic degradation pathways.

References

Potential Research Areas for 2-Ethyl-2-imidazoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Ethyl-2-imidazoline is a heterocyclic organic compound with a core imidazoline structure that has garnered significant interest in various industrial applications.[1] While its primary uses have been in non-pharmaceutical sectors as a corrosion inhibitor, lubricant additive, and surfactant, the broader class of 2-substituted-2-imidazolines has demonstrated a wide spectrum of biological activities.[1][2] This technical guide aims to delineate potential research avenues for this compound in the realm of drug discovery and development, leveraging the known pharmacological profile of the 2-imidazoline scaffold. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry and pharmacology. The available data is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₅H₁₀N₂[3]
Molecular Weight 98.15 g/mol [3]
CAS Number 930-52-9[3]
Appearance White to light yellow crystalline powder[1]
Melting Point 42 - 46 °C[1]
Boiling Point 120 °C at 20 mmHg[1]
Solubility Soluble in water and organic solvents[1]

Potential Therapeutic Areas and Research Directions

The 2-imidazoline nucleus is a key pharmacophore in several biologically active compounds, primarily due to its ability to interact with adrenergic and imidazoline receptors.[4][5] Based on the established activities of structurally related compounds, the following areas represent promising avenues for research into the therapeutic potential of this compound and its derivatives.

Antihypertensive Effects

The most well-documented therapeutic application of 2-imidazoline derivatives is in the management of hypertension.[4][5][6] Compounds containing this scaffold, such as clonidine, act on I₁-imidazoline receptors in the brainstem, leading to a reduction in sympathetic outflow and consequently lowering blood pressure.[4][5]

Proposed Research:

  • Investigate the binding affinity of this compound to I₁-imidazoline and α₂-adrenergic receptors.

  • Evaluate the in vivo antihypertensive effects of this compound in established animal models of hypertension, such as the Spontaneously Hypertensive Rat (SHR) model.[7][8]

  • Synthesize a library of derivatives by modifying the ethyl group at the 2-position to establish a structure-activity relationship (SAR) for antihypertensive activity.[9][10]

Antihypertensive_Research_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_compound Test Compound receptor_binding Receptor Binding Assays (I₁-imidazoline, α₂-adrenergic) sar_synthesis SAR-guided Derivative Synthesis receptor_binding->sar_synthesis Lead Identification shr_model Spontaneously Hypertensive Rat (SHR) Model receptor_binding->shr_model Candidate Selection sar_synthesis->receptor_binding Iterative Screening bp_measurement Blood Pressure Measurement shr_model->bp_measurement Efficacy Testing start_compound This compound start_compound->receptor_binding Initial Screening Antidiabetic_Research_Pathway compound This compound Derivatives pancreas Pancreatic β-cells compound->pancreas Acts on i3_receptor I₃-Imidazoline Receptor compound->i3_receptor Potential Target glucose_uptake Peripheral Glucose Uptake compound->glucose_uptake Possible direct/indirect effect pancreas->i3_receptor insulin_secretion Modulation of Insulin Secretion i3_receptor->insulin_secretion blood_glucose Reduced Blood Glucose insulin_secretion->blood_glucose glucose_uptake->blood_glucose

References

An In-depth Technical Guide on 2-Ethyl-2-imidazoline Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to the Therapeutic Potential of 2-Ethyl-2-imidazoline Derivatives

The 2-imidazoline scaffold has long been a privileged structure in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. Among these, this compound derivatives and their analogues have garnered significant attention for their potential to modulate imidazoline receptors (I-receptors), a unique class of receptors distinct from adrenergic receptors. These compounds have shown promise in a variety of therapeutic areas, most notably in the management of hypertension, pain, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and mechanisms of action of this compound derivatives, intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Core Concepts: Imidazoline Receptors and Their Ligands

Imidazoline receptors are broadly classified into three main subtypes: I₁, I₂, and I₃.[1]

  • I₁-Imidazoline Receptors: Primarily located in the plasma membrane of cells in the rostral ventrolateral medulla (RVLM) of the brainstem, as well as in the kidney and pancreas.[2][3] Activation of I₁ receptors leads to a reduction in sympathetic outflow from the central nervous system, resulting in a decrease in blood pressure.[2] This makes I₁ receptors a key target for the development of novel antihypertensive agents with a potentially favorable side-effect profile compared to traditional alpha-2 adrenergic agonists.[3]

  • I₂-Imidazoline Receptors: Predominantly found on the outer mitochondrial membrane, I₂ receptors are structurally related to and allosterically modulate the activity of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters.[1][4] Ligands targeting I₂ receptors have shown potential in the treatment of pain, neurodegenerative diseases, and psychiatric disorders.[4]

  • I₃-Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.

This guide will focus on the interactions of this compound derivatives with I₁ and I₂ receptors, as these interactions are the primary drivers of their therapeutic potential in cardiovascular and neurological applications.

Synthesis of this compound and its Analogues

The synthesis of 2-substituted-2-imidazolines is a well-established process in organic chemistry. A common and efficient method involves the condensation of a nitrile with ethylenediamine, often catalyzed by sulfur or a sulfur-containing reagent.[5] For the synthesis of this compound, propionitrile would be the starting nitrile.

A general synthetic protocol is as follows:

Experimental Protocol: Synthesis of 2-Aryl-2-imidazolines

This protocol is adapted from the synthesis of 2-aryl-2-imidazoline derivatives.[5]

  • Reaction Setup: A mixture of the corresponding aromatic nitrile (4 mmol), ethylenediamine (16 mmol), and elemental sulfur (1 mmol) is placed in a round-bottom flask.

  • Reflux: The reaction mixture is heated to 120 °C and refluxed for a period ranging from 3 to 150 minutes, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. Cold water is added, and the product is extracted with chloroform.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then recrystallized from cyclohexane to yield the pure 2-aryl-2-imidazoline.

This methodology can be adapted for the synthesis of this compound by substituting the aromatic nitrile with propionitrile. Further modifications to the ethylenediamine backbone or the 2-position substituent allow for the creation of a diverse library of analogues for structure-activity relationship (SAR) studies. Other synthetic routes may involve the reaction of aldehydes with ethylenediamine in the presence of an oxidizing agent.[6]

Pharmacological Activity and Quantitative Data

The biological activity of this compound derivatives is primarily determined by their affinity and selectivity for the different imidazoline receptor subtypes. This is typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays.

A study by Crane et al. (2001) provides valuable pKi data for a series of 2-aryl-2-imidazoline derivatives at I₁ and I₂ receptors, which can serve as a basis for understanding the SAR of this class of compounds.

Table 1: Binding Affinities (pKi) of Selected 2-Aryl-2-Imidazoline Derivatives at I₁ and I₂ Imidazoline Receptors [5]

CompoundRpKi (I₁)pKi (I₂)I₁/I₂ Selectivity Ratio
3 2'-Me8.217.961.77
4 3'-Me8.668.302.29
5 4'-Me5.898.040.007
17 2'-OMe8.53<5.00>3388
18 3'-OMe7.977.751.66
19 4'-OMe7.468.280.15
31 3'-F, 4'-Me<5.008.53<0.0003

Data extracted from Crane et al., Bioorganic & Medicinal Chemistry, 2001.[5]

As the table illustrates, substitution patterns on the aromatic ring significantly influence both the affinity and selectivity for I₁ and I₂ receptors. For instance, a methoxy group at the 2'-position (compound 17 ) confers high selectivity for the I₁ receptor, while a methyl group at the 4'-position combined with a fluorine at the 3'-position (compound 31 ) results in a highly selective I₂ ligand.[5][7] Although specific data for this compound is not detailed in this particular study, these findings provide a rational basis for the design of analogues with desired selectivity profiles.

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling pathways activated by these compounds is crucial for elucidating their pharmacological effects.

I₁-Imidazoline Receptor Signaling

Activation of the I₁-imidazoline receptor initiates a unique signaling cascade that is distinct from that of G-protein coupled receptors.[8]

I1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand I₁ Agonist (e.g., this compound derivative) I1R I₁ Imidazoline Receptor Ligand->I1R Binds PC_PLC PC-PLC I1R->PC_PLC Activates PLA2 PLA₂ I1R->PLA2 Activates PC Phosphatidylcholine PC_PLC->PC Hydrolyzes Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases DAG Diacylglycerol (DAG) PC->DAG Produces Sympathetic_Outflow ↓ Sympathetic Outflow DAG->Sympathetic_Outflow Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Leads to Prostaglandins->Sympathetic_Outflow I2_Signaling cluster_mitochondria Outer Mitochondrial Membrane cluster_cytosol Cytosol Ligand I₂ Ligand (e.g., this compound analogue) I2R I₂ Imidazoline Site Ligand->I2R Binds MAO Monoamine Oxidase (MAO) I2R->MAO Allosterically Modulates Monoamines Monoamines (e.g., Norepinephrine, Serotonin) MAO->Monoamines Metabolizes Analgesia Analgesia & Neuroprotection MAO->Analgesia Inhibition leads to Metabolites Inactive Metabolites Monoamines->Metabolites Inactivation Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (e.g., from rat brain or kidney) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution (e.g., [³H]-Clonidine for I₁ or [³H]-Idazoxan for I₂) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Vacuum Filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of Filters Filtration->Washing Counting Scintillation Counting to quantify radioactivity Washing->Counting IC50_Calc Calculation of IC₅₀ Counting->IC50_Calc Ki_Calc Calculation of Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethyl-2-imidazoline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is achieved through the catalyzed reaction of propionitrile and ethylenediamine. This application note includes a step-by-step experimental procedure, a summary of required materials, and expected characterization data. A visual representation of the synthesis workflow is also provided to facilitate understanding of the process.

Introduction

2-Imidazolines are a class of five-membered heterocyclic compounds containing two nitrogen atoms. The 2-ethyl substituted derivative, this compound, is a key building block in the synthesis of various biologically active molecules and serves as a precursor for the development of novel pharmaceuticals. Its synthesis is of significant interest to researchers in organic and medicinal chemistry. The most common and efficient method for the preparation of 2-substituted-2-imidazolines is the reaction of a nitrile with ethylenediamine. This protocol details a robust and high-yielding synthesis of this compound via this route.

Chemical Reaction Scheme

The synthesis of this compound proceeds via the reaction of propionitrile with ethylenediamine in the presence of a sulfur catalyst. The reaction involves the initial formation of a thioamide intermediate from the nitrile and sulfur, which then reacts with ethylenediamine, followed by cyclization and elimination of ammonia and hydrogen sulfide to yield the final product.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Propionitrile Propionitrile Reflux Reflux at 120°C Propionitrile->Reflux Ethylenediamine Ethylenediamine Ethylenediamine->Reflux Sulfur Sulfur (catalyst) Sulfur->Reflux Product This compound Reflux->Product Byproducts Ammonia + Hydrogen Sulfide Reflux->Byproducts G Reactants Combine Reactants (Propionitrile, Ethylenediamine, Sulfur) Reflux Heat under Reflux (120°C) Reactants->Reflux Workup Aqueous Work-up (add water) Reflux->Workup Extraction Solvent Extraction (Chloroform) Workup->Extraction Drying Dry Organic Phase (Na2SO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Recrystallization (Cyclohexane) Evaporation->Purification Product Pure this compound Purification->Product

Application Notes and Protocols: 2-Ethyl-2-imidazoline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Ethyl-2-imidazoline and its derivatives are a prominent class of organic corrosion inhibitors, particularly effective in mitigating the corrosion of carbon steel in acidic environments, such as those encountered in the oil and gas industry. These compounds function by adsorbing onto the metal surface to form a protective barrier, thereby inhibiting both anodic and cathodic corrosion reactions. Their effectiveness stems from the unique molecular structure, which includes a polar imidazoline head group and a nonpolar hydrocarbon tail. The imidazoline ring, containing two nitrogen atoms, acts as the primary site for adsorption onto the metal surface, while the hydrophobic tail enhances the stability and coverage of the protective film. These inhibitors are typically used in environments containing corrosive agents like carbon dioxide (CO₂) and hydrogen sulfide (H₂S).

The mechanism of inhibition involves the protonation of the nitrogen atoms in the imidazoline ring in acidic solutions. This results in a positively charged molecule that electrostatically adsorbs onto the negatively charged steel surface (in chloride-containing media). This initial physical adsorption is often followed by a stronger, more stable chemisorption, where the lone pair electrons of the nitrogen atoms coordinate with the vacant d-orbitals of iron atoms on the steel surface. This forms a durable protective layer that displaces water molecules and corrosive ions from the metal surface.

Experimental Data

The following tables summarize the quantitative data on the performance of imidazoline-based corrosion inhibitors from various studies.

Table 1: Inhibition Efficiency of Imidazoline Derivatives from Weight Loss Measurements

Inhibitor Concentration (mg/L)Corrosive MediumTemperature (°C)Inhibition Efficiency (IE%)Reference
5 (IM) + 5 (TU)CO₂-saturated 3.5% NaCl-95.1[1]
10 (IM)CO₂-saturated 3.5% NaCl--[1]
30 (IM)CO₂-saturated 3.5% NaCl--[1]
50 (IM)CO₂-saturated 3.5% NaCl--[1]
70 (IM)CO₂-saturated 3.5% NaCl--[1]
90 (IM)CO₂-saturated 3.5% NaCl--[1]
2x10⁻⁴ mol/L (OIM)CO₂-saturated 3.5% NaCl6573.1[2]
2x10⁻⁴ mol/L (ME)CO₂-saturated 3.5% NaCl6556.3[2]
OIM-ME mixtureCO₂-saturated 3.5% NaCl6589.6[2]
20 (TAI)CO₂/H₂S-79.93[3]
20 (MTAI)CO₂/H₂S->90[3]

IM: Imidazoline, TU: Thiourea, OIM: Oleic-based Imidazoline, ME: Mercaptoethanol, TAI: Thioureido-oleic acid imidazoline, MTAI: Modified TAI

Table 2: Potentiodynamic Polarization Data for Imidazoline Inhibitors

InhibitorConcentration (mg/L)Corrosion Potential (Ecorr) (mV vs SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)Reference
Blank0-730--[2]
OIM2x10⁻⁴ mol/L---[2]
IM-TU Mixture5 (IM) + 5 (TU)---[1]
TAI20--96.68 (in CO₂)[3]
MTAI20-->97 (in CO₂)[3]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)Reference
S-Imd300336.5-70.5[4]

S-Imd: Synthesized Imidazoline

Experimental Protocols

1. Weight Loss Measurement Protocol

This protocol is designed to determine the corrosion rate and the inhibition efficiency of this compound by measuring the mass loss of a metal coupon over a specified period.

  • Materials and Equipment:

    • Carbon steel coupons (e.g., ASTM A106B or X65) with a known surface area.

    • Corrosive solution: CO₂-saturated 3.5% NaCl solution.

    • This compound inhibitor of varying concentrations.

    • Glass reaction vessel with a setup for CO₂ purging.

    • Thermostatic water bath.

    • Analytical balance (±0.1 mg).

    • Desiccator.

    • Polishing paper (various grits), acetone, ethanol.

  • Procedure:

    • Mechanically polish the carbon steel coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a stream of warm air.

    • Accurately weigh the polished coupons using an analytical balance and record the initial weight.

    • Prepare the corrosive solution (3.5% NaCl) and purge with CO₂ gas for at least one hour to ensure saturation.

    • Introduce the desired concentration of the this compound inhibitor into the corrosive solution. A blank solution without the inhibitor should also be prepared.

    • Immerse the pre-weighed coupons into the test solutions. Ensure the coupons are fully submerged.

    • Maintain the temperature of the test solution using a thermostatic water bath (e.g., at 65°C).[2]

    • After a predetermined immersion period (e.g., 24, 48, or 72 hours), retrieve the coupons from the solutions.

    • Remove the corrosion products from the coupon surface by gentle cleaning with a soft brush, followed by rinsing with distilled water and ethanol.

    • Dry the cleaned coupons and re-weigh them to determine the final weight.

    • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:

      • CR (mm/year) = (87.6 × W) / (D × A × T)

        • Where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.

      • IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

        • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization (PDP) Protocol

This electrochemical technique is used to study the effect of the inhibitor on both the anodic and cathodic corrosion reactions.

  • Materials and Equipment:

    • Potentiostat/Galvanostat.

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Carbon steel specimen.

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

      • Counter Electrode (CE): Platinum or graphite rod.

    • Corrosive solution and inhibitor as described in the weight loss protocol.

  • Procedure:

    • Prepare the working electrode by embedding a carbon steel rod in an insulating resin, leaving a defined surface area exposed.

    • Polish the exposed surface of the working electrode to a mirror finish, then clean and dry as described previously.

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Once the OCP is stable, perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

    • Record the resulting polarization curve (log current density vs. potential).

    • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.

    • Calculate the inhibition efficiency (IE%) using the formula:

      • IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

        • Where icorr_blank and icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

3. Electrochemical Impedance Spectroscopy (EIS) Protocol

EIS is a non-destructive technique used to investigate the formation and properties of the inhibitor film at the metal/solution interface.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with a frequency response analyzer (FRA).

    • Three-electrode electrochemical cell as described in the PDP protocol.

    • Corrosive solution and inhibitor.

  • Procedure:

    • Prepare and set up the electrochemical cell as described for the PDP measurements.

    • Allow the system to stabilize at the OCP.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., from 100 kHz to 10 mHz).

    • Measure the impedance response of the system at each frequency.

    • Plot the impedance data in the form of Nyquist (Z'' vs. Z') and Bode (log |Z| and phase angle vs. log frequency) plots.

    • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit (EEC) model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. Calculate the inhibition efficiency (IE%) using the formula:

      • IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

        • Where Rct_inhibitor and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_characterization Surface Characterization (Optional) Coupon_Prep Carbon Steel Coupon Polishing & Cleaning Weight_Loss Weight Loss Measurement Coupon_Prep->Weight_Loss PDP Potentiodynamic Polarization Coupon_Prep->PDP EIS Electrochemical Impedance Spectroscopy Coupon_Prep->EIS Solution_Prep Prepare Corrosive Medium (e.g., 3.5% NaCl + CO2) Solution_Prep->Weight_Loss Solution_Prep->PDP Solution_Prep->EIS Inhibitor_Prep Prepare Inhibitor Solutions (Varying Concentrations) Inhibitor_Prep->Weight_Loss Inhibitor_Prep->PDP Inhibitor_Prep->EIS Calc_CR Calculate Corrosion Rate & Inhibition Efficiency Weight_Loss->Calc_CR SEM Scanning Electron Microscopy (SEM) Weight_Loss->SEM Tafel Tafel Extrapolation (Ecorr, icorr) PDP->Tafel PDP->SEM EEC Equivalent Circuit Fitting (Rct, Cdl) EIS->EEC Tafel->Calc_CR EEC->Calc_CR XPS X-ray Photoelectron Spectroscopy (XPS) SEM->XPS

Caption: General workflow for evaluating corrosion inhibitors.

Mechanism_of_Action cluster_solution Aqueous Corrosive Environment (e.g., CO2-saturated brine) cluster_surface Carbon Steel Surface (Fe) cluster_inhibition Corrosion Inhibition Inhibitor This compound (R-Im) Protonation Protonation (R-Im + H+ -> R-ImH+) Inhibitor->Protonation Acidic pH Adsorption Adsorption of R-ImH+ on negatively charged surface Protonation->Adsorption Electrostatic Attraction Film_Formation Formation of a protective hydrophobic film Adsorption->Film_Formation Self-assembly & Chemisorption (N-Fe bond) Barrier Barrier to corrosive species (H2O, Cl-, H+) Film_Formation->Barrier Rate_Reduction Reduced Anodic (Fe dissolution) & Cathodic (H2 evolution) reactions Barrier->Rate_Reduction

References

Application Notes and Protocols for 2-Ethyl-2-imidazoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-imidazoline is a heterocyclic organic compound with the molecular formula C₅H₁₀N₂.[1] While extensively utilized in industrial applications such as corrosion inhibition, lubrication, and as a surfactant, its specific role as a primary catalyst or direct building block in fine organic synthesis is not widely documented in readily available scientific literature.[1] However, the broader class of 2-imidazolines, to which this compound belongs, serves as a versatile platform in various synthetic methodologies. These applications primarily involve their use as ligands for homogeneous catalysis and as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts.[2][3]

This document provides an overview of the potential applications of this compound in organic synthesis, drawing parallels from the known reactivity and utility of the 2-imidazoline scaffold. Detailed protocols for the synthesis of 2-imidazolines are presented, as this is the most thoroughly documented aspect of their chemistry.

General Applications in Organic Synthesis

The utility of the 2-imidazoline core in organic synthesis can be categorized into two main areas:

  • Ligands for Homogeneous Catalysis: The nitrogen atoms in the 2-imidazoline ring can coordinate with various transition metals, making them effective ligands in a range of catalytic reactions.[2][3] The steric and electronic properties of the ligand can be tuned by varying the substituent at the 2-position (in this case, an ethyl group).

  • Precursors to N-Heterocyclic Carbenes (NHCs): 2-Imidazolines can be readily converted into their corresponding imidazolinium salts, which are direct precursors to N-heterocyclic carbenes. NHCs are a class of highly effective organocatalysts for a wide array of chemical transformations.

Potential Catalytic Applications

Based on the known applications of 2-imidazoline derivatives, this compound could potentially be employed as a ligand in the following catalytic reactions:

Catalytic ReactionMetal CatalystPotential Role of this compoundReference for 2-Imidazolines
Suzuki–Miyaura CouplingPalladiumLigand to stabilize the active Pd species[2][3]
Heck ReactionPalladiumLigand to facilitate oxidative addition and reductive elimination[2][3]
Henry ReactionCopperChiral ligand for asymmetric synthesis[4]
Diels-Alder ReactionVariousLewis basic ligand to activate the catalyst[2][3]

Experimental Protocols

While specific protocols detailing the use of this compound as a catalyst or reactant in the aforementioned reactions are not prevalent in the reviewed literature, the synthesis of the 2-imidazoline core is well-established. The following are representative protocols for the synthesis of 2-imidazolines, which can be adapted for the synthesis of this compound by using propionitrile or propionaldehyde as the starting material.

Protocol 1: Synthesis of 2-Imidazolines from Aldehydes

This protocol describes a general, mild, and environmentally friendly method for the synthesis of 2-imidazolines from aldehydes and ethylenediamine using hydrogen peroxide as an oxidant.

Materials:

  • Aldehyde (e.g., propionaldehyde for this compound)

  • Ethylenediamine

  • Hydrogen Peroxide (30% aq.)

  • Sodium Iodide

  • Anhydrous Magnesium Sulfate

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • To a solution of the aldehyde (10 mmol) in ethanol (20 mL), add ethylenediamine (12 mmol) and anhydrous magnesium sulfate (2 g).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium iodide (1 mmol) to the mixture.

  • Slowly add hydrogen peroxide (15 mmol, 30% aq.) dropwise to the reaction mixture while maintaining the temperature below 40 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-imidazoline.

Protocol 2: Synthesis of 2-Imidazolines from Nitriles (Pinner Reaction)

This protocol outlines the synthesis of 2-imidazolines via the condensation of a nitrile with ethylenediamine, a classic method known as the Pinner reaction.[2][3]

Materials:

  • Nitrile (e.g., propionitrile for this compound)

  • Ethylenediamine

  • Acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid like ZnCl₂)

  • High-boiling solvent (e.g., chlorobenzene or xylene)

  • Standard laboratory glassware for reactions at elevated temperatures

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile (10 mmol) and ethylenediamine (11 mmol) in the high-boiling solvent (30 mL).

  • Add a catalytic amount of the acid catalyst (e.g., 0.5 mmol of p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (typically 130-140 °C) and maintain for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer and extract the aqueous layer with the same solvent (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or column chromatography to yield the 2-imidazoline.

Diagrams

The following diagrams illustrate the general synthesis of 2-imidazolines and their potential role in a catalytic cycle.

G cluster_synthesis General Synthesis of this compound Propionaldehyde Propionaldehyde Intermediate Aminal Intermediate Propionaldehyde->Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate This compound This compound Intermediate->this compound Oxidation / Dehydration G cluster_catalysis Potential Catalytic Cycle Catalyst_Resting [M]-Ligand Complex (M = Metal) Active_Catalyst Active Catalytic Species Catalyst_Resting->Active_Catalyst Activation Substrate_A Substrate A Intermediate_Complex [M]-Ligand-Substrate Intermediate Substrate_A->Intermediate_Complex Substrate_B Substrate B Substrate_B->Intermediate_Complex Active_Catalyst->Intermediate_Complex + Substrates Intermediate_Complex->Catalyst_Resting Regeneration Product Product Intermediate_Complex->Product Product->Catalyst_Resting Release

References

Application Notes and Protocols: 2-Ethyl-2-imidazoline as a Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-imidazoline is a versatile cyclic amidine that has garnered significant interest as a catalyst, primarily in the field of polymer chemistry, and as a ligand in organic synthesis. Its unique structural features, including a basic nitrogen atom within the imidazoline ring, enable it to act as an effective nucleophilic and basic catalyst. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst, with a focus on its well-documented role as a curing agent and accelerator for epoxy resins.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 930-52-9
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
Appearance White to off-white crystalline solid
Melting Point 46-50 °C
Boiling Point 195-197 °C
Solubility Soluble in water, ethanol, and acetone

Catalytic Applications

The primary and most extensively documented catalytic application of this compound and its analogues (e.g., 2-ethyl-4-methyl-imidazoline) is in the curing of epoxy resins. It functions as a potent accelerator and curing agent, initiating the ring-opening polymerization of the epoxide groups to form a highly cross-linked, thermoset polymer network.

Epoxy Resin Curing

This compound acts as an anionic polymerization initiator for epoxy resins. The lone pair of electrons on the sp²-hybridized nitrogen atom attacks the electrophilic carbon of the oxirane ring, leading to ring-opening and the formation of an alkoxide anion. This anion then propagates the polymerization by attacking another epoxy group. The catalytic activity of imidazoles in epoxy curing is well-established, leading to cured resins with high thermal and chemical resistance.

This protocol describes a general procedure for the curing of a standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA), using this compound as a catalyst.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (Epoxide Equivalent Weight ~185-192 g/eq)

  • This compound (catalyst)

  • Anhydrous acetone (optional, for dissolving the catalyst)

  • Aluminum weighing dishes or silicone molds

  • Hot plate with magnetic stirring capabilities

  • Programmable oven or furnace

  • Differential Scanning Calorimeter (DSC) for kinetic analysis (optional)

  • Dynamic Mechanical Analyzer (DMA) for thermomechanical property testing (optional)

Procedure:

  • Preparation of the Resin-Catalyst Mixture:

    • Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.

    • Accurately weigh the desired amount of epoxy resin into a clean, dry beaker.

    • Weigh the required amount of this compound. The catalyst loading can range from 1 to 10 parts per hundred parts of resin (phr) by weight. A typical starting concentration is 5 phr.

    • If the catalyst is not readily dissolving, a minimal amount of anhydrous acetone can be used to pre-dissolve the this compound before adding it to the warm resin.

    • Add the catalyst to the preheated epoxy resin while stirring continuously with a magnetic stirrer.

    • Continue stirring for 10-15 minutes to ensure a homogeneous mixture. If a solvent was used, ensure it has completely evaporated.

  • Curing Process:

    • Pour the homogeneous resin-catalyst mixture into aluminum weighing dishes or silicone molds.

    • Place the molds in a preheated oven. The curing schedule will depend on the desired properties of the final material. A typical two-stage curing process is recommended:

      • Initial Cure: 100-120 °C for 1-2 hours.

      • Post-Cure: 150-180 °C for 2-4 hours.

    • After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature to minimize internal stresses.

  • Characterization:

    • The cured epoxy resin can be characterized for its thermal and mechanical properties.

    • Glass Transition Temperature (Tg): Determined using DSC or DMA.

    • Mechanical Properties: Tensile strength, flexural strength, and modulus can be measured according to ASTM standards.

The following table summarizes typical quantitative data obtained from the analysis of epoxy resins cured with imidazole-based catalysts. The data is compiled from various studies on similar systems and provides an expected range of values.

ParameterValue RangeMethod of Analysis
Catalyst Concentration 1 - 10 phrFormulation
Curing Temperature 100 - 180 °CDSC, Oven
Curing Time 1 - 6 hoursOven
Glass Transition Temperature (Tg) 130 - 160 °CDSC, DMA
Activation Energy (Ea) of Curing 50 - 70 kJ/molDSC (Kissinger method)
Heat of Reaction (ΔH) 350 - 450 J/gDSC

Visualizations

Catalytic Cycle of Epoxy Curing

The following diagram illustrates the proposed catalytic mechanism of this compound in the anionic ring-opening polymerization of epoxy resins.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Cross-linking Im This compound Adduct Imidazoline-Epoxy Adduct (Alkoxide Anion) Im->Adduct Nucleophilic Attack Epoxy1 Epoxy Monomer Epoxy1->Adduct GrowingChain Growing Polymer Chain Adduct->GrowingChain Anionic Polymerization Epoxy2 Another Epoxy Monomer Epoxy2->GrowingChain Crosslinked Cross-linked Polymer Network GrowingChain->Crosslinked Chain Transfer / Termination

Catalytic cycle of epoxy curing.
Experimental Workflow for Epoxy Curing

The logical workflow for the experimental protocol described above is visualized in the following diagram.

G start Start prep Prepare Resin-Catalyst Mixture start->prep 1. Formulation cure Cure in Oven prep->cure 2. Thermal Treatment cool Cool to Room Temperature cure->cool 3. Annealing char Characterize Cured Resin cool->char 4. Analysis end End char->end

Workflow for epoxy resin curing.

Other Potential Catalytic Applications

While less documented with specific protocols for this compound, the broader class of 2-imidazolines has shown promise as ligands and organocatalysts in various organic transformations. Researchers may consider exploring this compound in the following areas:

  • Transesterification Reactions: The basic nature of this compound suggests its potential as a catalyst for transesterification reactions, an important process in biodiesel production and polyester synthesis.

  • Henry (Nitroaldol) Reaction: Chiral imidazolines have been employed as catalysts in the asymmetric Henry reaction. While this compound is achiral, it could potentially catalyze the racemic version of this carbon-carbon bond-forming reaction.

  • Ligand in Transition Metal Catalysis: The nitrogen atoms in this compound can coordinate with transition metals, making it a potential ligand for various cross-coupling reactions such as Suzuki-Miyaura or Heck couplings. Further research is needed to evaluate its efficacy in comparison to more established ligand systems.

Conclusion

This compound is a well-established and effective catalyst for the curing of epoxy resins, providing a reliable method for producing robust thermoset materials. The provided protocols and data serve as a valuable resource for researchers working in polymer chemistry and materials science. While its application in other areas of catalysis is less explored, its chemical properties suggest potential for broader utility in organic synthesis, warranting further investigation by the scientific community.

Application Notes and Protocols for 2-Imidazoline Derivatives in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the 2-imidazoline scaffold in pharmaceutical research, with a focus on its interaction with imidazoline receptors. While 2-Ethyl-2-imidazoline itself is primarily an industrial chemical and a synthetic intermediate, the broader class of 2-imidazoline derivatives is of significant interest in drug discovery and development. This document details the pharmacology of imidazoline receptors, protocols for evaluating 2-imidazoline compounds, and quantitative data for key ligands.

Introduction to the 2-Imidazoline Scaffold in Medicinal Chemistry

The 2-imidazoline ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including the treatment of hypertension, pain, inflammation, neurodegenerative diseases, and metabolic disorders.[2][3] The pharmacological effects of these compounds are often mediated through their interaction with specific imidazoline binding sites, now classified as imidazoline receptors (I-receptors), which are distinct from adrenergic receptors.[4]

There are three main subtypes of imidazoline receptors:

  • I₁-Receptors: Primarily located in the brainstem, these receptors are involved in the central regulation of blood pressure.[4][5] Activation of I₁-receptors leads to a reduction in sympathetic nervous system outflow, resulting in vasodilation and a decrease in blood pressure.[4][5]

  • I₂-Receptors: These receptors are found in various tissues, including the brain, liver, and kidneys.[6] Their exact functions are still under investigation, but they are implicated in pain modulation, neuroprotection, and the pathophysiology of several psychiatric conditions.[5][7] I₂-receptors are also known to be an allosteric binding site on monoamine oxidases (MAO-A and MAO-B).[8]

  • I₃-Receptors: Located in pancreatic β-cells, I₃-receptors are involved in the regulation of insulin secretion.[4][9] Their activation can enhance glucose-stimulated insulin release.[10]

Signaling Pathways of Imidazoline Receptors

The signaling pathways associated with imidazoline receptors are complex and not fully elucidated for all subtypes. The following diagrams illustrate the current understanding of these pathways.

I1_Signaling_Pathway cluster_membrane Plasma Membrane I1_Receptor I₁ Receptor PC_PLC PC-PLC I1_Receptor->PC_PLC activates NHE1 Na⁺/H⁺ Exchanger 1 I1_Receptor->NHE1 inhibits Na_excretion Increased Na⁺ Excretion I1_Receptor->Na_excretion DAG Diacylglycerol (DAG) PC_PLC->DAG produces Arachidonic_Acid Arachidonic Acid & Eicosanoids PC_PLC->Arachidonic_Acid produces H_efflux Decreased H⁺ Efflux NHE1->H_efflux Ligand Imidazoline Agonist (e.g., Moxonidine) Ligand->I1_Receptor binds Sympathetic_Outflow Decreased Sympathetic Outflow DAG->Sympathetic_Outflow Arachidonic_Acid->Sympathetic_Outflow Blood_Pressure Lowered Blood Pressure Sympathetic_Outflow->Blood_Pressure

I₁-Imidazoline Receptor Signaling Pathway

I2_Signaling_Pathway cluster_membrane Mitochondrial/Plasma Membrane I2_Receptor I₂ Receptor (Multiple Binding Sites, e.g., MAO, Creatine Kinase) Downstream Downstream Effectors (Largely Uncharacterized) I2_Receptor->Downstream Monoamine_Modulation Modulation of Monoamine Levels I2_Receptor->Monoamine_Modulation Ligand Imidazoline Ligand (e.g., Idazoxan, 2-BFI) Ligand->I2_Receptor binds Analgesia Analgesia (Chronic Pain) Downstream->Analgesia Neuroprotection Neuroprotection Downstream->Neuroprotection

I₂-Imidazoline Receptor Signaling Pathway

I3_Signaling_Pathway cluster_membrane Pancreatic β-Cell Membrane I3_Receptor I₃ Receptor K_ATP_Channel K-ATP Channel I3_Receptor->K_ATP_Channel inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to VDCC Voltage-Dependent Ca²⁺ Channel Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx mediates Ligand Imidazoline Agonist Ligand->I3_Receptor binds Depolarization->VDCC opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

I₃-Imidazoline Receptor Signaling Pathway

Quantitative Data for Representative Imidazoline Ligands

The following tables summarize the binding affinities (pKi or Ki) and functional potencies (IC₅₀ or EC₅₀) of commonly studied imidazoline ligands for imidazoline and adrenergic receptors. This data is essential for understanding the selectivity profile of these compounds.

Table 1: Binding Affinities (pKi/Ki) of Imidazoline Ligands

CompoundI₁-Receptor (pKi/Ki)I₂-Receptor (pKi/Ki)α₁-Adrenoceptor (pKi/Ki)α₂-Adrenoceptor (pKi/Ki)
Clonidine ~6.44 (pIC₅₀)[11]--~7.7 (pKi)
Moxonidine High Affinity-Low AffinityModerate Affinity (33-fold lower than I₁)[12]
Rilmenidine High Affinity-Low AffinityModerate Affinity
Idazoxan High AffinityHigh AffinityModerate AffinityHigh Affinity (~22.91 nM Ki for α₂b)[13]

Table 2: Functional Potencies (IC₅₀/EC₅₀) of Imidazoline Ligands

CompoundReceptor/AssayPotency (IC₅₀/EC₅₀)
Clonidine Locus Coeruleus Firing (Stimulation in EEDQ-pretreated rats)ED₅₀ = 702 µg/kg[14]
Moxonidine Spinal Antinociception (Tail-flick)ED₅₀ = 0.17 nmol (WT mice)[15]
Idazoxan α₂-Adrenoceptor AntagonismIC₅₀ = 19.5 nM[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of 2-imidazoline derivatives with their target receptors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo/Ex Vivo Studies Synthesis Synthesis of 2-Imidazoline Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Affinity - Ki) Characterization->Binding_Assay Functional_Assay Functional Assays (Potency - EC₅₀/IC₅₀) - GTPγS Binding - Calcium Flux Binding_Assay->Functional_Assay Animal_Models Animal Models of Disease (e.g., Hypertension, Neuropathic Pain) Functional_Assay->Animal_Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

General Experimental Workflow for 2-Imidazoline Drug Discovery
Protocol 1: Synthesis of 2-Aryl-2-Imidazolines

This protocol describes a general method for the synthesis of 2-aryl-2-imidazolines, common precursors for pharmacologically active compounds.[16]

Materials:

  • Aryl nitrile

  • Ethylenediamine

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (aqueous)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add the aryl nitrile (1.0 eq), ethylenediamine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete (typically monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired 2-aryl-2-imidazoline.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Radioligand Binding Assay for Imidazoline Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific imidazoline receptor subtype.[17][18][19]

Materials:

  • Cell membranes expressing the imidazoline receptor of interest (e.g., from transfected cell lines or specific tissues like rat kidney for I₂ receptors).[17]

  • Radioligand (e.g., [³H]-clonidine for I₁, [³H]-idazoxan for I₂).

  • Test compound (2-imidazoline derivative).

  • Non-specific binding control (a high concentration of a known ligand, e.g., unlabeled clonidine or idazoxan).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3% polyethylenimine.

  • 96-well plates.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Total Binding: Add assay buffer, radioligand, and cell membrane preparation.

  • Non-specific Binding: Add assay buffer, radioligand, cell membrane preparation, and a high concentration of the non-specific binding control.

  • Competitive Binding: Add assay buffer, radioligand, cell membrane preparation, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[17]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[18]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: GTPγS Binding Assay for I₁-Receptor Activation

This functional assay measures the activation of G-protein coupled receptors, such as the I₁-imidazoline receptor, by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[2][4]

Materials:

  • Cell membranes expressing the I₁-receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (potential agonist).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Glass fiber filters and filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with GDP for a short period on ice to ensure all G-proteins are in the inactive, GDP-bound state.

  • Assay Setup: In a 96-well plate, add the assay buffer, pre-incubated membranes, and either buffer (for basal binding) or serial dilutions of the test compound.

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for a defined time (e.g., 30-60 minutes) with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (in the absence of agonist) from all values.

    • Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal stimulation) from the dose-response curve.

Protocol 4: Calcium Flux Assay

This assay is used to measure the mobilization of intracellular calcium upon GPCR activation, particularly for receptors coupled to Gq, which can lead to the activation of Phospholipase C.[5][20][21][22] While the I₁ receptor is not a classical Gq-coupled receptor, some of its downstream signaling can involve calcium-dependent pathways.

Materials:

  • Cells expressing the receptor of interest, plated in a 96- or 384-well black-walled, clear-bottom plate.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (agonist or antagonist).

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells in the microplate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.[5]

  • Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Measurement:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • The instrument then automatically adds the test compound to the wells.

    • Continue to record the fluorescence intensity kinetically for a few minutes to capture the calcium transient.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • For agonists, plot the response against the log concentration of the compound to determine the EC₅₀.

    • For antagonists, pre-incubate the cells with the antagonist before adding a known agonist, and measure the inhibition of the agonist's response to determine the IC₅₀.

Conclusion

The 2-imidazoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the pharmacology of imidazoline receptors and the application of robust experimental protocols are crucial for the successful development of selective and effective drugs targeting this system. The data and methods presented in these application notes provide a solid foundation for researchers engaged in the exploration of 2-imidazoline derivatives in pharmaceutical research.

References

Application Notes and Protocols for the Analytical Detection of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2-Ethyl-2-imidazoline in various matrices. The protocols are intended to serve as a comprehensive guide for developing and validating analytical methods in a laboratory setting.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and as a corrosion inhibitor in industrial settings. Accurate and reliable analytical methods are crucial for quality control, formulation development, and safety assessment. This document outlines protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

Two primary chromatographic techniques are detailed for the analysis of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method suitable for the identification and quantification of this compound, particularly in complex matrices. This method may require derivatization to improve the volatility and thermal stability of the analyte.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique for the quantification of this compound. This method is suitable for routine analysis and quality control of bulk materials and formulations.

Sample Preparation Protocols

Effective sample preparation is critical for accurate and reproducible results. The choice of method depends on the sample matrix.

Liquid-Liquid Extraction (LLE) for Aqueous Samples

This protocol is suitable for extracting this compound from aqueous matrices such as industrial process water.

Protocol:

  • To 10 mL of the aqueous sample, add a suitable internal standard (e.g., a structurally similar imidazoline derivative not present in the sample).

  • Adjust the pH of the sample to >10 with a suitable base (e.g., 1 M sodium hydroxide) to ensure this compound is in its free base form.

  • Add 10 mL of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the organic layer.

  • Repeat the extraction of the aqueous layer with a fresh 10 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in a suitable solvent for GC-MS or HPLC analysis (e.g., methanol, acetonitrile).

Solid-Phase Extraction (SPE) for Industrial Formulations

This protocol is designed for the cleanup and concentration of this compound from complex industrial formulations like corrosion inhibitor solutions.

Protocol:

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Accurately weigh a known amount of the formulation and dissolve it in a suitable solvent (e.g., methanol/water mixture).

    • Load the sample solution onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of a stronger solvent (e.g., methanol or acetonitrile, potentially with a small percentage of a basic modifier like ammonium hydroxide to ensure efficient elution).

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC analysis or a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is based on the analysis of a similar compound, 2-ethylimidazole, and can be adapted for this compound. Derivatization may be necessary to improve chromatographic performance.

Experimental Protocol

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

Derivatization (if necessary):

  • To the dried sample extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation

Table 1: GC-MS Quantitative Data for this compound (Hypothetical/Adapted)

ParameterValue
Retention Time (min)~ 8 - 12 (dependent on derivatization)
Mass Fragmentation (m/z)
Molecular Ion (M+)98 (May be weak or absent)
Key Fragment Ions97, 83, 69, 56, 42 (To be confirmed by analysis of a standard)
Quantifier Ion (SIM)To be determined from the most abundant and specific fragment.
Qualifier Ions (SIM)To be determined from other characteristic fragments.
Limit of Detection (LOD)To be determined (typically in the range of 0.1 - 1 µg/mL)
Limit of Quantification (LOQ)To be determined (typically in the range of 0.5 - 5 µg/mL)
Linearity RangeTo be determined (e.g., 1 - 100 µg/mL)
Correlation Coefficient (r²)> 0.995

High-Performance Liquid Chromatography (HPLC-UV) Method

This method provides a reliable approach for the quantification of this compound in less complex matrices or after sufficient sample cleanup.

Experimental Protocol

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 20 mM potassium phosphate buffer, pH adjusted to 7.0). The exact ratio should be optimized (e.g., 30:70 v/v Acetonitrile:Buffer).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or a wavelength determined by UV scan of a standard).

  • Injection Volume: 20 µL.

Data Presentation

Table 2: HPLC-UV Quantitative Data for this compound (Hypothetical/Adapted)

ParameterValue
Retention Time (min)~ 3 - 7 (dependent on mobile phase composition)
Limit of Detection (LOD)To be determined (typically in the range of 0.5 - 2 µg/mL)
Limit of Quantification (LOQ)To be determined (typically in the range of 2 - 10 µg/mL)
Linearity RangeTo be determined (e.g., 5 - 200 µg/mL)
Correlation Coefficient (r²)> 0.995
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Aqueous Matrix SPE Solid-Phase Extraction Sample->SPE Complex Matrix Deriv Derivatization (for GC-MS) LLE->Deriv HPLC HPLC-UV Analysis LLE->HPLC SPE->Deriv SPE->HPLC GCMS GC-MS Analysis Deriv->GCMS Qual Qualitative Identification (Mass Spectrum / Retention Time) GCMS->Qual HPLC->Qual Quant Quantitative Analysis (Calibration Curve) Qual->Quant Report Reporting Results Quant->Report Method_Validation cluster_dev Method Development cluster_val Method Validation Parameters cluster_doc Documentation MethodDev Develop Analytical Method (GC-MS or HPLC-UV) Specificity Specificity MethodDev->Specificity Linearity Linearity & Range MethodDev->Linearity Accuracy Accuracy MethodDev->Accuracy Precision Precision (Repeatability & Intermediate) MethodDev->Precision LOD Limit of Detection (LOD) MethodDev->LOD LOQ Limit of Quantification (LOQ) MethodDev->LOQ Robustness Robustness MethodDev->Robustness Protocol Finalize Protocol Specificity->Protocol Linearity->Protocol Accuracy->Protocol Precision->Protocol LOD->Protocol LOQ->Protocol Robustness->Protocol Report Validation Report Protocol->Report

Application Notes and Protocols for the Study of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Ethyl-2-imidazoline is a heterocyclic organic compound with potential applications as a research chemical and an intermediate in the synthesis of pharmaceuticals.[1] As a substituted 2-imidazoline, it belongs to a class of compounds known to interact with imidazoline and adrenergic receptors, which are involved in a variety of physiological processes, including the regulation of blood pressure and metabolic functions.[2] These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound. Due to the limited availability of specific biological data for this compound in public literature, this document provides generalized, adaptable protocols for studying its potential interactions with imidazoline receptors.

I. Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 930-52-9[3][4]
Molecular Formula C₅H₁₀N₂[3][4]
Molecular Weight 98.15 g/mol [3][4]
Appearance White to light yellow crystalline powder[3]
pKa (Predicted) 10.98 ± 0.40[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 2-alkyl-2-imidazolines from a nitrile and ethylenediamine, which can be adapted for this compound.[5]

Materials:

  • Propanenitrile (propionitrile)

  • Ethylenediamine

  • N-acetylcysteine (catalyst)

  • Methanol (solvent)

  • Sodium hydroxide (NaOH) solution (15% w/w)

  • Dichloromethane

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve ethylenediamine (1.5 equivalents) in methanol.

  • Add propanenitrile (1 equivalent) and N-acetylcysteine (1.5 equivalents) to the solution.

  • Heat the mixture at 60°C under reflux with constant stirring for 24 hours.[5]

  • After cooling to room temperature, wash the reaction mixture with hexane.

  • Remove the methanol by rotary evaporation to obtain a residual oil.

  • Dissolve the oil in a 15% aqueous NaOH solution and extract the product with dichloromethane (2 x volume of aqueous solution).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the dichloromethane under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or recrystallization.

Experimental Workflow for Synthesis and Purification

reagents Combine Propanenitrile, Ethylenediamine, and N-acetylcysteine in Methanol reflux Reflux at 60°C for 24h reagents->reflux wash Wash with Hexane reflux->wash evaporate_meoh Evaporate Methanol wash->evaporate_meoh extract Dissolve in NaOH (aq) and Extract with Dichloromethane evaporate_meoh->extract dry Dry Organic Layer and Evaporate Solvent extract->dry purify Purify by Distillation or Recrystallization dry->purify product This compound purify->product

Workflow for the synthesis of this compound.
Protocol 2: Characterization of this compound

The synthesized compound should be characterized to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). The spectrum should show characteristic peaks for the ethyl group and the methylene protons of the imidazoline ring.[6]

  • 13C NMR: The 13C NMR spectrum will confirm the carbon skeleton of the molecule. Note that fast tautomerization in some imidazole derivatives can lead to broad or undetectable signals for the imidazole ring carbons in solution.[7] Solid-state (CP-MAS) NMR can be an alternative for unambiguous characterization.[7]

2. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound, which should correspond to 98.15 g/mol .

Protocol 3: Representative Radioligand Binding Assay for Imidazoline Receptors

This is a general protocol for a competitive binding assay to determine the affinity of a test compound for I1 or I2 imidazoline receptors. This protocol would require optimization for this compound.[8][9]

Materials:

  • Membrane preparation from a tissue or cell line expressing the target receptor (e.g., rat brain cortex for I2, or transfected cells for I1).

  • Radioligand: e.g., [3H]-clonidine for I1 or [3H]-idazoxan for I2.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM cirazoline for I2).[8]

  • Test compound: this compound at various concentrations.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation: Homogenize the tissue/cells in ice-cold buffer and pellet the membranes by centrifugation (e.g., 40,000 x g for 20 minutes at 4°C).[8] Wash the pellet and resuspend in assay buffer to a final protein concentration of 0.2-0.5 mg/mL.[8]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competition: Membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature (25°C) for 30-60 minutes.[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate specific binding = Total binding - NSB.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data for Known Imidazoline Ligands

The following table provides examples of binding affinities for well-characterized imidazoline ligands to illustrate the type of data generated from this assay.

CompoundReceptorKi (nM)RadioligandTissue/Cell Source
Moxonidine I1~3-5[3H]MoxonidineBovine Adrenomedullary Chromaffin Cells
Idazoxan I2~2-5[3H]IdazoxanRat Brain Cortex
Clonidine I14 ± 1 (Kd)[3H]ClonidineCanine Prostate

Note: This is not data for this compound.

Protocol 4: Representative Functional Assay - MAP Kinase Activation

Activation of I1 imidazoline receptors can lead to the phosphorylation of mitogen-activated protein kinases (MAPK).[10] This protocol describes a general method to assess the agonist or antagonist properties of this compound.

Materials:

  • A suitable cell line expressing I1 receptors (e.g., PC12 cells).

  • Cell culture medium and supplements.

  • This compound.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated MAPK (p-MAPK) and total MAPK.

  • Secondary antibody conjugated to HRP or a fluorescent dye.

  • Western blot equipment and reagents.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Starve the cells in serum-free medium for a few hours before the experiment. Treat the cells with varying concentrations of this compound for different time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk).

    • Incubate the membrane with the primary antibody against p-MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for total MAPK as a loading control.

  • Data Analysis: Quantify the band intensities for p-MAPK and total MAPK. Express the results as the ratio of p-MAPK to total MAPK to determine the extent of MAPK activation.

Signaling Pathways

The following diagrams illustrate the known signaling pathways for I1 and I2 imidazoline receptors.

I1 Imidazoline Receptor Signaling Pathway

cluster_membrane Plasma Membrane I1R I1 Imidazoline Receptor PCPLC PC-PLC I1R->PCPLC activates DAG Diacylglycerol PCPLC->DAG generates Ligand This compound (Agonist) Ligand->I1R PC Phosphatidylcholine PC->PCPLC MAPK_cascade MAP Kinase Cascade DAG->MAPK_cascade activates Response Cellular Response (e.g., Gene Expression, Neurotransmitter Synthesis) MAPK_cascade->Response

Signaling pathway of the I1 imidazoline receptor.

Putative I2 Imidazoline Receptor Signaling

cluster_membrane Mitochondrial Outer Membrane I2R I2 Imidazoline Receptor (Allosteric site of MAO) MAO Monoamine Oxidase (MAO) I2R->MAO modulates Neuroprotection Neuroprotection/ Modulation of Neurotransmission I2R->Neuroprotection Metabolites Metabolites MAO->Metabolites Ligand This compound Ligand->I2R Monoamines Monoamines (e.g., Norepinephrine) Monoamines->MAO

Proposed modulatory role of I2 receptor binding.

References

Safe Handling and Storage of 2-Ethyl-2-imidazoline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 2-Ethyl-2-imidazoline. Adherence to these guidelines is crucial to ensure personal safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a versatile organic compound with various industrial and research applications. A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValue
CAS Number 930-52-9
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
Appearance White to light yellow crystalline powder
Melting Point 42 - 46 °C
Boiling Point 120 °C at 20 mmHg
Purity ≥ 98% (GC)

Hazard Identification and Toxicity

Hazard Statements:

  • Causes severe skin burns and eye damage.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls

The use of appropriate personal protective equipment and engineering controls is mandatory when handling this compound to minimize exposure risk.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a face shield are required.
Skin Protection A flame-retardant lab coat and appropriate chemical-resistant gloves are mandatory.
Hand Protection Nitrile, neoprene, or butyl rubber gloves are recommended. Thicker, industrial-grade gloves are suitable for prolonged contact.[3][4][5][6][7] Always inspect gloves for any signs of degradation before use and replace them immediately if splash contact occurs.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Protocols

Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_receipt Receiving and Inspection cluster_storage Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If container is intact Segregate Segregate from Incompatible Materials Store->Segregate DonPPE Don Appropriate PPE WorkInHood Work in a Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer WorkInHood->WeighTransfer CloseContainer Securely Close Container After Use WeighTransfer->CloseContainer CollectWaste Collect Waste in a Labeled, Sealed Container WeighTransfer->CollectWaste CloseContainer->Store Return to storage Dispose Dispose of Waste via Approved Hazardous Waste Program CollectWaste->Dispose

Caption: Logical workflow for the safe handling of this compound.

Storage Protocol

Proper storage of this compound is essential to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8]

  • Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids.

Chemical Incompatibility

The following diagram illustrates the key chemical incompatibilities of this compound.

ChemicalIncompatibility substance This compound oxidizers Strong Oxidizing Agents substance->oxidizers Risk of Fire/Explosion acids Strong Acids substance->acids Exothermic Reaction

Caption: Chemical incompatibilities of this compound.

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][8]
Spill Response Protocol

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.[9] For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect the Waste: Carefully scoop the absorbed material or spilled solid into a labeled, sealable container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the contaminated materials and any used PPE as hazardous waste in accordance with local, state, and federal regulations.

Disposal

All waste containing this compound must be disposed of as hazardous waste.[2] Collect waste in a clearly labeled, sealed, and compatible container. Follow all institutional and governmental regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.

References

Application Notes and Protocols for 2-Ethyl-2-imidazoline in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-imidazoline is a versatile heterocyclic compound with emerging applications in polymer chemistry. While its structural analog, 2-ethyl-2-oxazoline, is well-known as a monomer for cationic ring-opening polymerization, this compound primarily functions as a reactive additive, notably as a curing agent for epoxy resins, a catalyst for polyurethane formation, and an adhesion promoter in various coating and adhesive systems. Its unique structure, featuring both a secondary amine and a tertiary amine within a cyclic amidine moiety, imparts distinct reactivity that can be harnessed to modify and enhance polymer properties.

These application notes provide detailed protocols and technical information for the use of this compound in key areas of polymer chemistry. The provided experimental procedures are intended as a starting point for research and development, and optimization may be required for specific formulations and applications.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling, storage, and for understanding its behavior in chemical reactions.

PropertyValueReference
CAS Number 930-52-9[1][2]
Molecular Formula C₅H₁₀N₂[1][2]
Molecular Weight 98.15 g/mol [1][2]
Appearance White to light yellow crystalline powder or solid[1][2]
Melting Point 42-46 °C[1][2]
Boiling Point 120 °C at 20 mmHg[1][2]
pKa 10.98 ± 0.40 (Predicted)[2]
Solubility Soluble in water and various organic solvents.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[3] It is recommended to wear protective gloves, safety goggles, and a lab coat.[3] Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.[3] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Application 1: Curing Agent for Epoxy Resins

This compound can be used as a curing agent or an accelerator for epoxy resins. Like other imidazoles, it can initiate the anionic polymerization of epoxy groups, leading to a cross-linked polymer network with high thermal and chemical resistance.[4] The curing process can be initiated by heat.

Proposed Curing Mechanism

The curing of epoxy resins with this compound is believed to proceed through a multi-step mechanism. Initially, the secondary amine of the imidazoline ring opens an epoxy group, forming an adduct. This adduct, containing a tertiary amine and a hydroxyl group, can then catalyze the anionic polymerization of other epoxy groups.

Epoxy_Curing_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_crosslinking Crosslinking This compound This compound Adduct_Formation Adduct Formation This compound->Adduct_Formation Nucleophilic Attack Epoxy_Monomer_1 Epoxy Monomer Epoxy_Monomer_1->Adduct_Formation Adduct Alkoxide Adduct Adduct_Formation->Adduct Anionic_Polymerization Anionic Polymerization Adduct->Anionic_Polymerization Epoxy_Monomer_2 Epoxy Monomer Epoxy_Monomer_2->Anionic_Polymerization Growing_Polymer_Chain Growing Polymer Chain Anionic_Polymerization->Growing_Polymer_Chain Growing_Chains Growing Polymer Chains Growing_Polymer_Chain->Growing_Chains Crosslinked_Network Crosslinked Network Growing_Chains->Crosslinked_Network Chain Transfer & Termination

Figure 1: Proposed epoxy curing mechanism with this compound.
Comparative Performance Data of Imidazole Derivatives in Epoxy Curing

Curing Agent (10 wt%)Curing Time at 150°C (s)Curing Time at 180°C (s)Glass Transition Temperature (Tg) (°C)
Imidazole (Im)22012098
2-Methylimidazole (2MI)180100125
2-Ethylimidazole (2EI) 200 110 118
2-Phenylimidazole (2PhI)250140148
2-Ethyl-4(5)-methylimidazole (2E4MI)190105135

Disclaimer: The data for 2-Ethylimidazole (2EI) is presented as a close structural analog to this compound. Actual performance may vary and should be determined experimentally.

Experimental Protocol: Evaluation of this compound as an Epoxy Curing Agent

This protocol describes a general procedure for evaluating the curing properties of an epoxy resin with this compound.

Epoxy_Curing_Workflow Start Start Formulation 1. Formulation - Weigh epoxy resin and  this compound (e.g., 1-10 phr). Start->Formulation Mixing 2. Mixing - Heat epoxy resin to reduce viscosity (e.g., 60°C). - Add this compound and mix thoroughly. Formulation->Mixing Degassing 3. Degassing - Place mixture in a vacuum oven  to remove entrapped air. Mixing->Degassing Casting 4. Casting - Pour the mixture into a preheated mold. Degassing->Casting Curing 5. Curing - Place the mold in an oven and cure  (e.g., 1-2 hours at 120-150°C). Casting->Curing Characterization 6. Characterization - Perform DSC to determine Tg. - Measure gel time and pot life. - Conduct mechanical testing. Curing->Characterization End End Characterization->End

Figure 2: Experimental workflow for epoxy curing evaluation.

Materials and Equipment:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A or F)

  • This compound

  • Hot plate with magnetic stirring

  • Vacuum oven

  • Molds (e.g., aluminum or silicone)

  • Differential Scanning Calorimeter (DSC)

  • Rheometer (optional, for gel time determination)

Procedure:

  • Formulation: Weigh the desired amount of epoxy resin into a beaker. Calculate the amount of this compound to be added, typically in parts per hundred of resin (phr). A starting range of 1-10 phr is recommended for initial screening.

  • Mixing: Gently heat the epoxy resin on a hot plate (e.g., to 60°C) to reduce its viscosity. Add the this compound to the warm resin and stir until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at a temperature similar to the mixing temperature until all entrapped air bubbles are removed.

  • Curing: Pour the degassed mixture into preheated molds. Place the molds in an oven and cure according to a predetermined temperature profile. A starting point could be 1-2 hours at 120-150°C.

  • Characterization:

    • Gel Time and Pot Life: Monitor the viscosity of the mixture over time at a specific temperature to determine the pot life and gel time.[6]

    • Glass Transition Temperature (Tg): Use DSC to determine the Tg of the cured polymer, which is an indicator of the degree of cross-linking.[7]

    • Mechanical Properties: Prepare test specimens for tensile, flexural, or impact testing to evaluate the mechanical performance of the cured material.

Application 2: Catalyst for Polyurethane Production

Imidazoles and their derivatives can act as catalysts in the formation of polyurethanes by promoting the reaction between isocyanates and polyols.[8] this compound, with its tertiary amine-like character, can be an effective catalyst in these systems.

Proposed Catalytic Mechanism

This compound is thought to catalyze the polyurethane reaction by activating the hydroxyl group of the polyol, making it more nucleophilic and facilitating its attack on the isocyanate group.

PU_Catalysis_Mechanism Catalyst_Activation Catalyst Activation of Polyol Activated_Polyol Activated Polyol Complex Catalyst_Activation->Activated_Polyol Polyol Polyol (R-OH) Polyol->Catalyst_Activation Catalyst This compound Catalyst->Catalyst_Activation Nucleophilic_Attack Nucleophilic Attack Activated_Polyol->Nucleophilic_Attack Urethane_Formation Urethane Linkage Formation Nucleophilic_Attack->Urethane_Formation Isocyanate Isocyanate (R'-NCO) Isocyanate->Nucleophilic_Attack Catalyst_Regeneration Catalyst Regeneration Urethane_Formation->Catalyst_Regeneration Catalyst_Regeneration->Catalyst Recycled

Figure 3: Proposed catalytic mechanism for polyurethane formation.
Experimental Protocol: Preparation of a Polyurethane Foam using this compound as a Catalyst

This protocol provides a general method for preparing a polyurethane foam and evaluating the catalytic activity of this compound.

PU_Foam_Workflow Start Start Premix 1. Prepare Polyol Premix - Mix polyol, surfactant, blowing agent, and this compound catalyst. Start->Premix Addition 2. Add Isocyanate - Add the stoichiometric amount of isocyanate to the premix. Premix->Addition Mixing 3. High-Speed Mixing - Mix vigorously for a short period (e.g., 10-20 seconds). Addition->Mixing Pouring 4. Pouring - Pour the reacting mixture into a mold. Mixing->Pouring Curing 5. Curing - Allow the foam to rise and cure at ambient or elevated temperature. Pouring->Curing Characterization 6. Characterization - Measure cream time, gel time, and tack-free time. - Determine foam density and mechanical properties. Curing->Characterization End End Characterization->End

Figure 4: Experimental workflow for polyurethane foam preparation.

Materials and Equipment:

  • Polyether or polyester polyol

  • Diisocyanate (e.g., MDI or TDI)

  • Silicone surfactant

  • Blowing agent (e.g., water or a physical blowing agent)

  • This compound

  • High-speed mechanical stirrer

  • Mold

  • Stopwatch

Procedure:

  • Premix Preparation: In a suitable container, accurately weigh and mix the polyol, surfactant, blowing agent, and this compound catalyst. The catalyst concentration can be varied (e.g., 0.1 to 2.0 parts per hundred parts of polyol) to study its effect on the reaction rate.

  • Isocyanate Addition: Add the stoichiometric amount of diisocyanate to the polyol premix.

  • Mixing: Immediately begin high-speed mixing of the components. The mixing time is critical and should be kept consistent, typically between 10 and 20 seconds.

  • Observation and Curing: Pour the reacting mixture into a mold and observe the foaming process. Record the cream time (start of rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky). Allow the foam to cure at ambient temperature or in an oven.

  • Characterization: After curing, the foam can be characterized for its density, cell structure, and mechanical properties (e.g., compressive strength). The reaction can also be monitored using FTIR spectroscopy by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1730 cm⁻¹).[4][9][10][11][12]

Application 3: Adhesion Promoter

This compound can also function as an adhesion promoter in coatings and adhesives, enhancing the bond between the polymer and the substrate.[1] The polar imidazoline ring can interact with various surfaces, while the rest of the molecule can have an affinity for the polymer matrix.

Mechanism of Adhesion Promotion

Adhesion promoters work by forming a bridge at the interface between the substrate and the coating. The functional groups of the adhesion promoter interact with both surfaces, creating a stronger bond than would be formed otherwise. In the case of this compound, the nitrogen atoms can form hydrogen bonds or coordinate with metal surfaces, while the ethyl group can provide compatibility with the polymer matrix.

Adhesion_Promoter_Logic cluster_promoter Adhesion Promoter Coating Coating Interface Interface Coating->Interface Substrate Substrate Interface->Substrate Promoter_Molecule This compound Interaction_Coating Interaction with Coating Promoter_Molecule->Interaction_Coating Interaction_Substrate Interaction with Substrate Promoter_Molecule->Interaction_Substrate Interaction_Coating->Coating Enhances Wetting & Chemical Bonding Interaction_Substrate->Substrate Surface Modification & Bonding

Figure 5: Logical relationship of an adhesion promoter at the interface.
Experimental Protocol: Evaluation of this compound as an Adhesion Promoter

This protocol outlines a general procedure for assessing the effectiveness of this compound as an adhesion promoter in a coating formulation.

Materials and Equipment:

  • Polymer resin for the coating (e.g., acrylic, epoxy, or polyurethane)

  • Solvents

  • Substrate panels (e.g., steel, aluminum, or plastic)

  • This compound

  • Coating application equipment (e.g., drawdown bar, spray gun)

  • Adhesion testing equipment (e.g., cross-hatch adhesion tester, pull-off adhesion tester)

Procedure:

  • Formulation: Prepare a control coating formulation without any adhesion promoter. Prepare a series of test formulations with varying concentrations of this compound (e.g., 0.1% to 2.0% by weight of the total formulation). The imidazoline can be added to the resin solution and mixed thoroughly.

  • Substrate Preparation: Clean and prepare the substrate panels according to standard procedures for the specific material.

  • Coating Application: Apply the control and test formulations to the prepared substrates at a uniform thickness.

  • Curing: Cure the coated panels according to the recommended procedure for the specific resin system.

  • Adhesion Testing: After the coatings are fully cured, perform adhesion tests.

    • Cross-Hatch Adhesion Test (ASTM D3359): This is a simple and common qualitative test to assess adhesion.

    • Pull-Off Adhesion Test (ASTM D4541): This is a quantitative test that measures the force required to pull a specified diameter of coating away from the substrate.

  • Analysis: Compare the adhesion results of the coatings with and without this compound to determine its effectiveness as an adhesion promoter. The adhesion strength can be reported in psi or MPa for the pull-off test.

Conclusion

This compound is a promising multifunctional additive for various polymer systems. Its utility as a curing agent for epoxy resins and a catalyst for polyurethanes offers formulators options for creating robust and high-performance materials. Furthermore, its potential as an adhesion promoter opens up possibilities for enhancing the durability of coatings and adhesives. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific polymer applications. It is important to reiterate that for novel formulations, the provided data and protocols should be used as a starting point, with further experimental optimization being essential to achieve desired material properties.

References

Quantitative Analysis of 2-Ethyl-2-imidazoline in Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Ethyl-2-imidazoline in various samples. The methodologies described are based on established analytical techniques for imidazoline and related compounds, offering a robust starting point for method development and validation.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and as a corrosion inhibitor.[1] Accurate quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This note details two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

The choice of analytical method depends on the sample matrix, required sensitivity, and available instrumentation. Both HPLC and GC-MS offer excellent performance for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC with UV detection is a widely used technique for the analysis of polar organic compounds like imidazolines. This method is suitable for quantifying this compound in pharmaceutical formulations and aqueous samples.

2.1.1. Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. This compound is separated from other components on a reverse-phase column based on its polarity. The concentration is determined by comparing the peak area of the analyte to that of a standard of known concentration, measured by a UV detector.

2.1.2. Recommended HPLC Parameters

The following table summarizes a recommended starting point for HPLC method development. These parameters are based on methods developed for other imidazoline derivatives and may require optimization for specific applications.[2][3]

ParameterRecommended Condition
Column C8 or C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Methanol and 0.025 M Potassium Dihydrogen Phosphate buffer (e.g., 70:30 v/v), pH adjusted to 3.2 with phosphoric acid.[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 - 20 µL
Column Temperature 25 - 30 °C
Detection UV at 220 nm (Note: Wavelength may need optimization based on the UV spectrum of this compound)
Run Time Approximately 10 minutes
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization may be necessary to improve volatility and chromatographic peak shape.[4]

2.2.1. Principle

The analyte in the sample is first derivatized to a more volatile form. The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated on a capillary column. The separated components enter the mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.

2.2.2. Recommended GC-MS Parameters

The following table outlines suggested GC-MS conditions, which may require further optimization.

ParameterRecommended Condition
GC Column Mid-polar capillary column (e.g., 6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
Carrier Gas Helium at a constant flow rate of 1.0 - 1.5 mL/min.[5]
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, hold for 5 minutes.
Injection Mode Splitless or split (e.g., 10:1)
MS Interface Temp 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to minimize matrix effects and ensure accurate quantification.[6][7][8][9]

3.1.1. For Pharmaceutical Formulations (e.g., Tablets, Capsules)

  • Weigh and finely powder a representative number of dosage forms.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a suitable diluent (e.g., a mixture of methanol and water) to dissolve the active ingredient.

  • Sonicate for 15-20 minutes to ensure complete dissolution.[9]

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC or derivatization for GC-MS.

3.1.2. For Biological Samples (e.g., Plasma, Urine) - Protein Precipitation

  • To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the HPLC system or evaporated to dryness and reconstituted in a suitable solvent for GC-MS derivatization.

Derivatization Protocol for GC-MS (using Isobutyl Chloroformate - IBCF)

This protocol is adapted from a method for similar imidazole-like compounds.[4]

  • To the dried sample extract, add 100 µL of a mixture of acetonitrile and pyridine (e.g., 3:2 v/v).

  • Add 200 µL of anhydrous ethanol.

  • Add 70 µL of isobutyl chloroformate (IBCF).

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 15 minutes.

  • The derivatized sample is then ready for injection into the GC-MS.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10][11][12][13] The following tables provide an example of the data that should be generated during method validation, with hypothetical but realistic performance characteristics.

HPLC-UV Method Validation Summary
ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.9991 - 100 µg/mL, r² = 0.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Intraday ≤ 2.0%, Interday ≤ 2.0%Intraday = 0.8%, Interday = 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Specificity No interference from placebo or degradation productsMethod is specific
GC-MS Method Validation Summary
ParameterAcceptance CriteriaHypothetical Result
Linearity (Concentration Range) Correlation coefficient (r²) ≥ 0.99810 - 1000 ng/mL, r² = 0.9989
Accuracy (% Recovery) 95.0% - 105.0%97.8% - 103.5%
Precision (% RSD) Intraday ≤ 5.0%, Interday ≤ 5.0%Intraday = 2.5%, Interday = 3.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:11 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:13 ng/mL
Specificity No interfering peaks at the retention time of the analyteMethod is specific

Visualized Workflows

The following diagrams illustrate the experimental workflows for the quantitative analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample prep Dissolution & Filtration start->prep hplc HPLC System prep->hplc Inject detect UV Detector hplc->detect chrom Chromatogram detect->chrom quant Quantification chrom->quant

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample extract Extraction start->extract deriv Derivatization extract->deriv gcms GC-MS System deriv->gcms Inject ms Mass Spectrometer gcms->ms tic Total Ion Chromatogram ms->tic quant Quantification (SIM) tic->quant

Caption: GC-MS analysis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Ethyl-2-imidazoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the condensation reaction of ethylenediamine with a C3 precursor. The primary routes include:

  • From Propionitrile: A cyclic Pinner reaction between ethylenediamine and propionitrile, typically under acidic catalysis and elevated temperatures.[1]

  • From Propionic Acid or its Esters: Direct condensation of ethylenediamine with propionic acid or its esters (e.g., methyl propionate). This reaction requires high temperatures to drive the dehydration and cyclization, and often a catalyst.[2]

  • From Propionaldehyde: Reaction of ethylenediamine with propionaldehyde in the presence of an oxidizing agent.[2][3]

Q2: What is the most critical factor for achieving a high yield?

A2: A critical factor across most synthesis methods is the effective removal of water generated during the cyclization reaction. Water can lead to hydrolysis of the imidazoline ring, creating a reversible reaction that lowers the overall yield.[2] Using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction under vacuum can significantly improve product formation.

Q3: My reaction has stalled or is showing low conversion. What should I check?

A3: If you observe low conversion, consider the following:

  • Purity of Reactants: Ensure your ethylenediamine and the ethyl group precursor (propionitrile, propionic acid, etc.) are of high purity and anhydrous. Moisture can inhibit the reaction.

  • Reaction Temperature: The condensation reaction is often endothermic and requires sufficient heat. Ensure your reaction is reaching the optimal temperature as specified in the protocol. For reactions involving fatty acids, acylation temperatures are typically 150°–170°C, with cyclization occurring at higher temperatures (215°–235°C).[4]

  • Catalyst Activity: If using a catalyst (e.g., acid catalyst, sulfur), ensure it is fresh and active.

Q4: I am observing significant byproduct formation. What are the likely side products and how can I minimize them?

A4: Common byproducts in 2-imidazoline synthesis include:

  • Amides: Incomplete cyclization can result in the formation of N-(2-aminoethyl)propanamide. To minimize this, ensure the reaction goes to completion by providing sufficient reaction time and temperature for the final cyclization step.[5]

  • Bisamides: This byproduct can form, particularly in syntheses starting from fatty acids, and cannot cyclize.[5] Optimizing the stoichiometry and reaction conditions can reduce its formation.

  • Imidazoles: Over-oxidation or dehydrogenation of the desired 2-imidazoline can lead to the formation of the corresponding 2-ethyl-imidazole.[2][6] This is more common when using strong oxidizing agents. Choosing a milder oxidant or carefully controlling reaction conditions can prevent this.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic steps for resolution.

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield of This compound check_reactants Verify Purity and Stoichiometry of Starting Materials start->check_reactants check_conditions Review Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_water Is Water Being Effectively Removed? start->check_water analyze_byproducts Analyze Crude Product for Byproducts (TLC, NMR) check_reactants->analyze_byproducts Reactants OK impure_reactants Purify/Dry Reactants (e.g., Distillation) check_reactants->impure_reactants Issue Found check_conditions->analyze_byproducts Conditions OK incorrect_conditions Optimize Temperature/Time Based on Literature check_conditions->incorrect_conditions Issue Found check_water->analyze_byproducts Water Removal OK inefficient_water_removal Improve Dehydration (e.g., Dean-Stark, Vacuum) check_water->inefficient_water_removal Issue Found amide_byproduct Incomplete Cyclization: Increase Reaction Time/Temp analyze_byproducts->amide_byproduct Amide Detected imidazole_byproduct Over-oxidation: Use Milder Oxidant or Control Conditions analyze_byproducts->imidazole_byproduct Imidazole Detected other_byproduct Purification Issue: Optimize Workup and Chromatography analyze_byproducts->other_byproduct Other Impurities

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Issue Possible Cause Recommended Action
Low or No Product Formation 1. Impure or wet starting materials: Moisture can hydrolyze intermediates.- Verify the purity of ethylenediamine and propionitrile/propionic acid via appropriate analytical methods (e.g., NMR, GC).- Ensure all reactants and solvents are thoroughly dried. Distill liquid reactants if necessary.
2. Suboptimal reaction temperature: Condensation/cyclization reactions often have a high activation energy.- Screen a range of temperatures (e.g., 100°C, 120°C, 150°C) in small-scale trials to find the optimum.- For reactions with fatty acids, a two-stage heating process (acylation at 150-170°C, then cyclization at 215-235°C) is often effective.[4]
3. Ineffective water removal: Buildup of water can reverse the reaction.- If using a Dean-Stark apparatus, ensure the solvent is azeotroping correctly.- Consider adding a chemical drying agent or running the reaction under reduced pressure to facilitate water removal.
High Levels of Byproducts 1. N-(2-aminoethyl)propanamide present: Incomplete cyclization.- Increase the reaction time or temperature to ensure the final ring-closing step goes to completion.
2. 2-Ethylimidazole present: Dehydrogenation or over-oxidation of the product.- If using an oxidant (e.g., in aldehyde-based routes), consider a milder reagent or lower stoichiometry.- Avoid excessive heating, which can sometimes promote dehydrogenation, especially in the presence of certain metal catalysts.[2]
Product Loss During Workup 1. Product is water-soluble: 2-Alkyl-2-imidazolines can have high solubility in water.[2]- During aqueous extraction, adjust the pH of the aqueous layer to be basic. This ensures the imidazoline is in its free-base form, which is less water-soluble.- Use a more polar organic solvent for extraction, such as chloroform or ethyl acetate.
2. Product decomposition on silica gel: The basic nature of imidazolines can cause them to strongly adsorb to or decompose on acidic silica gel.- Neutralize the silica gel before chromatography by washing it with a solvent containing a small amount of a non-volatile base (e.g., triethylamine).- Consider alternative purification methods like distillation or recrystallization.

Experimental Protocols

Protocol 1: Synthesis from Propionitrile and Ethylenediamine

This method is a classic approach based on the Pinner reaction.

Materials:

  • Propionitrile

  • Ethylenediamine (anhydrous)

  • Sulfur (catalyst)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Cyclohexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine propionitrile (4 mmol), ethylenediamine (16 mmol, 4 eq.), and a catalytic amount of sulfur (1 mmol, 0.25 eq.).[7]

  • Heating: Heat the mixture in an oil bath to 120°C and reflux. The reaction time can vary from 3 to 150 minutes depending on the scale and specific conditions.[7]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent such as Ethyl Acetate/Methanol (4:1).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add cold water and extract the product with chloroform.

  • Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from cyclohexane to yield pure this compound. Expected yields are typically high (90-97%) with this method.[7]

General Workflow for Synthesis and Purification

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage reactants Combine Reactants (Ethylenediamine + Precursor) and Catalyst in Flask heating Heat to Reaction Temp (e.g., 120-220°C) with Water Removal reactants->heating monitoring Monitor Progress via TLC heating->monitoring quench Cool and Quench Reaction Mixture monitoring->quench Reaction Complete extract Aqueous Workup & Solvent Extraction quench->extract dry Dry Organic Layer & Evaporate Solvent extract->dry purify Purify Crude Product (Distillation/Recrystallization) dry->purify product Pure This compound purify->product

Caption: A generalized workflow for the synthesis and purification of this compound.

References

Technical Support Center: 2-Ethyl-2-imidazoline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ethyl-2-imidazoline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this versatile compound.

Frequently Asked Questions (FAQs)

Section 1: General Handling, Storage, and Safety

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under refrigerated conditions (0-10°C) in a tightly sealed container under an inert gas atmosphere. The compound is known to be hygroscopic and can darken upon long-term exposure to sunlight, so protection from moisture and light is crucial.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Standard laboratory PPE is required, including safety goggles (tightly-sealing), a face shield, and appropriate protective gloves and clothing to prevent skin exposure.[2] If there is a risk of inhalation of vapors or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[4]

Q3: Is this compound soluble in common laboratory solvents?

A3: Yes, this compound is a colorless to pale yellow liquid or a white to light yellow crystalline powder that is highly soluble in water and other polar organic solvents like alcohol and acetone.[5][6][7] Its solubility in nonpolar solvents such as benzene and petroleum ether is comparatively low.[5]

Section 2: Synthesis & Purification

Q1: My synthesis of this compound resulted in a very low yield. What are the common causes?

A1: Low yields can stem from several factors. The most common synthesis route involves the condensation of ethylenediamine with precursors like nitriles or esters, which requires effective acid catalysis and high temperatures.[8] Inadequate temperature control, impure starting materials, or insufficient reaction time can lead to poor conversion. Another common method involves the reaction of aldehydes with ethylenediamine using an oxidant.[9] The choice and amount of oxidant are critical for high yields.[9]

Q2: I've observed an unexpected side product in my reaction. What could it be?

A2: A frequent side product is the corresponding imidazole, formed by the oxidation of the imidazoline ring.[9][10] Another possibility is hydrolysis of the imidazoline ring, which can be catalyzed by acid or base, leading to the formation of N-(2-aminoethyl)propanamide.[5][11] This is especially prevalent at elevated temperatures in aqueous conditions.[11][12]

Q3: What is the best method to purify crude this compound?

A3: Purification can be challenging due to its high polarity and solubility in water. Vacuum distillation is a common method, with a reported boiling point of 120°C at 20 mmHg.[7] For solid products, recrystallization from a suitable solvent system may be effective. Column chromatography on silica gel can also be used, but care must be taken to select an appropriate eluent system to avoid streaking due to the basic nature of the compound.

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Synthesis Troubleshooting
Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient heating or reaction time.Monitor the reaction using TLC or HPLC. Ensure the reaction is heated to the temperature specified in the protocol (often >100°C for nitrile-based routes) and for the required duration.[8]
Impure reactants (e.g., wet ethylenediamine).Use freshly distilled or high-purity reactants. Ensure all solvents are anhydrous where required.
Inefficient catalyst or oxidant.For acid-catalyzed reactions, ensure the catalyst is active. For oxidation-based syntheses, verify the oxidant's quality and use the correct stoichiometry.[9]
Product is a Dark Oil/Solid Degradation or side reactions due to excessive heat.Lower the reaction temperature or reduce reaction time. Product may also darken on exposure to sunlight.[1]
Presence of Multiple Spots on TLC Formation of side products (e.g., imidazole, hydrolyzed product).Confirm the identity of byproducts using LC-MS or NMR. Optimize reaction conditions (temperature, catalyst) to minimize side reactions.[9][10] Consider using milder oxidants if oxidation is the issue.[9]
Unreacted starting materials.Increase reaction time or temperature, or adjust the stoichiometry of reactants.
Analytical Troubleshooting (HPLC)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Strong interaction of the basic imidazoline with acidic silanol groups on the HPLC column.Use a reverse-phase column with low silanol activity (e.g., Newcrom R1) or an end-capped column.[13] Add a competing base like triethylamine (TEA) to the mobile phase or use a buffered mobile phase (e.g., with phosphoric or formic acid) to control pH.[13]
Inconsistent Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature.
No Peak Detected Compound did not elute or is not detectable at the selected wavelength.Use a mobile phase with a higher organic solvent concentration. Check the UV absorbance of this compound; detection is often performed at low wavelengths like 210 nm.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propionaldehyde

This protocol is based on general methods for synthesizing 2-imidazolines from aldehydes and ethylenediamine using an oxidant.[9]

Materials:

  • Propionaldehyde

  • Ethylenediamine

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of propionaldehyde (1 equivalent) in DCM, add ethylenediamine (1.1 equivalents) dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add potassium carbonate (2.5 equivalents) followed by iodine (1.2 equivalents) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium thiosulfate solution to remove excess iodine.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a general reverse-phase HPLC method for analyzing imidazoline compounds.[13][15]

Instrumentation & Columns:

  • HPLC system with UV-Vis or DAD detector.

  • Reverse-phase C18 column (end-capped or with low silanol activity recommended).[13]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility).[13]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water with 0.1% phosphoric acid (or formic acid). A typical starting gradient could be 10-90% acetonitrile over 15 minutes.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.[15] Create a series of dilutions for a calibration curve.

  • Sample Preparation: Dissolve the experimental sample in the mobile phase to a similar concentration as the standards. Filter through a 0.22 µm syringe filter before injection.[16]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25-30°C

    • Detection Wavelength: 210 nm[14]

  • Analysis: Run the standards and samples. Quantify the amount of this compound by comparing the peak area to the calibration curve.

Visual Guides: Workflows and Pathways

General Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Reactants (e.g., Aldehyde, Ethylenediamine) Solvent Add Solvent (e.g., DCM) Reactants->Solvent Reaction Reaction (Add Oxidant/Catalyst, Stir at RT) Solvent->Reaction Quench Quench Reaction (e.g., Na2S2O3) Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Vacuum Distillation or Chromatography) Concentrate->Purify Analyze Analysis (HPLC, GC, NMR) Purify->Analyze Product Pure Product Analyze->Product imidazoline This compound amide N-(2-aminoethyl)propanamide (Ring-Opened Product) imidazoline->amide + H₂O, H⁺ (Heat) cluster_reactants cluster_conditions cluster_workup Start Problem: Low Product Yield CheckReactants 1. Check Reactants & Reagents Start->CheckReactants CheckConditions 2. Check Reaction Conditions Start->CheckConditions CheckWorkup 3. Check Workup & Purification Start->CheckWorkup Purity Impure Starting Materials? CheckReactants->Purity Temp Incorrect Temperature? CheckConditions->Temp Loss Product Lost During Extraction? CheckWorkup->Loss Stoichiometry Incorrect Stoichiometry? Solvent Anhydrous Conditions Met? Time Insufficient Reaction Time? Mixing Inadequate Mixing? Decomposition Decomposition During Purification?

References

Technical Support Center: Optimization of 2-Ethyl-2-imidazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethyl-2-imidazoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and established methods for synthesizing this compound involve the condensation of a C2-ethyl precursor with ethylenediamine. The two primary routes are:

  • From Propionitrile and Ethylenediamine: This is a widely used method that involves the reaction of propionitrile with ethylenediamine, often under high temperatures and in the presence of a catalyst.[1][2]

  • From Ethyl Propionate and Ethylenediamine: This route involves the condensation of an ester, ethyl propionate, with ethylenediamine.[2][3]

Q2: What are the typical reaction conditions for the synthesis of this compound from propionitrile?

A2: The reaction of propionitrile and ethylenediamine to form this compound is typically carried out at elevated temperatures, often in the range of 150-250°C.[1] Catalysts such as elemental sulfur or other acidic catalysts can be used to promote the reaction.[1] The molar ratio of ethylenediamine to propionitrile is a critical parameter to optimize, with an excess of ethylenediamine often used to drive the reaction to completion.

Q3: What are common side products and impurities in the synthesis of this compound?

A3: Several side products and impurities can form during the synthesis, affecting the yield and purity of the final product. These include:

  • N,N'-dipropionylethylenediamine (Diamide): This is a common byproduct formed from the reaction of two molecules of the propionyl intermediate with one molecule of ethylenediamine. Its formation can be minimized by controlling the stoichiometry and reaction temperature.

  • Unreacted Starting Materials: Incomplete reactions can leave residual propionitrile and ethylenediamine in the product mixture.

  • Oxidation Products: The 2-imidazoline ring can be susceptible to oxidation, leading to the formation of the corresponding imidazole derivative, especially at high temperatures or in the presence of air.[4]

  • Polymeric byproducts: Under certain conditions, polymerization of reactants can occur, leading to high molecular weight impurities.

Q4: How can I purify the crude this compound?

A4: Purification of this compound can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities.

  • Vacuum Distillation: This is a common and effective method for purifying this compound, which has a boiling point of approximately 120°C at 20 mmHg.[5] This method is particularly useful for removing less volatile impurities.

  • Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization from a suitable solvent can be an effective purification technique.

  • Column Chromatography: For small-scale purifications and for removing closely related impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, may be effective. Due to the basic nature of the imidazoline, tailing on the silica gel column can be an issue. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using techniques like TLC or GC. Increase the reaction time or temperature as needed.[6]
Suboptimal Stoichiometry: Incorrect molar ratio of reactants can limit the yield.Systematically vary the molar ratio of ethylenediamine to propionitrile (or ethyl propionate) to find the optimal conditions. An excess of the less expensive reagent is often used.
Catalyst Inactivity: The catalyst may be poisoned or not suitable for the reaction.Ensure the catalyst is of good quality and handled under appropriate conditions. Experiment with different catalysts, such as elemental sulfur or various acid catalysts.[1]
Product Loss During Work-up: The product may be lost during extraction or purification steps.Optimize the work-up procedure. Ensure complete extraction by using an appropriate solvent and performing multiple extractions. Minimize transfers and handle the product carefully during purification.
Formation of Diamide Byproduct High Local Concentration of the Acylating Agent: This can favor the formation of the diamide.Add the propionitrile or ethyl propionate slowly to the ethylenediamine to maintain a low concentration of the acylating agent.
High Reaction Temperature: Higher temperatures can sometimes promote the formation of byproducts.While a high temperature is necessary for the reaction, try to find the lowest effective temperature that provides a reasonable reaction rate without excessive byproduct formation.
Product is Dark or Discolored Oxidation: The imidazoline ring may be oxidizing at high temperatures.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Thermal Decomposition: The product or reactants may be decomposing at the reaction temperature.Lower the reaction temperature if possible, or reduce the reaction time.
Difficulty in Purification Tailing on Silica Gel Column: The basic nature of the imidazoline can cause it to interact strongly with the acidic silica gel.Add a small amount (e.g., 0.5-1%) of triethylamine or another amine to the eluent to suppress tailing. Alternatively, use a different stationary phase like alumina.
Co-distillation with Impurities: Impurities with similar boiling points can be difficult to separate by distillation.Use a more efficient distillation column (e.g., a fractionating column) or consider a different purification method like recrystallization of a suitable salt.

Experimental Protocols

Synthesis of this compound from Propionitrile and Ethylenediamine

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • Propionitrile

  • Ethylenediamine

  • Elemental Sulfur (catalyst)

  • Anhydrous Toluene (solvent, optional)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an inlet for inert gas.

  • Charge the reactor with ethylenediamine.

  • Under a constant flow of inert gas, slowly add propionitrile to the ethylenediamine with vigorous stirring. A typical molar ratio is 1:1.2 to 1:1.5 (propionitrile to ethylenediamine). The addition should be done at a rate that allows for good mixing and temperature control.

  • Add a catalytic amount of elemental sulfur (e.g., 1-2 mol% relative to propionitrile).

  • Heat the reaction mixture to a temperature of 180-220°C. The reaction is typically carried out without a solvent, but a high-boiling inert solvent like toluene can be used.

  • Maintain the reaction at this temperature for several hours (e.g., 4-8 hours). Monitor the progress of the reaction by a suitable analytical method (e.g., GC or TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation. Collect the fraction boiling at approximately 120°C/20 mmHg.[5]

Data Presentation

Table 1: Effect of Reaction Temperature on Yield (Hypothetical Data)

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
16086590
18068095
20048592
22048288

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Reaction_Pathway Propionitrile Propionitrile Intermediate Amidine Intermediate Propionitrile->Intermediate + Ethylenediamine Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product This compound Intermediate->Product - NH3 (Cyclization)

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Complete CheckYield Low Yield? Start->CheckYield CheckPurity Low Purity? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check TLC/GC) CheckYield->IncompleteReaction Yes SideProducts Side Products Present? (Analyze by GC-MS/NMR) CheckPurity->SideProducts Yes End Successful Synthesis CheckPurity->End No OptimizeTempTime Increase Temp/Time IncompleteReaction->OptimizeTempTime Yes OptimizeStoichiometry Optimize Stoichiometry IncompleteReaction->OptimizeStoichiometry No OptimizeTempTime->Start CheckCatalyst Check Catalyst OptimizeStoichiometry->CheckCatalyst CheckCatalyst->Start OptimizeConditions Optimize Temp/ Addition Rate SideProducts->OptimizeConditions Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No OptimizeConditions->Start ChangeMethod Change Purification Method PurificationIssue->ChangeMethod Yes PurificationIssue->End No ChangeMethod->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: 2-Ethyl-2-imidazoline Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-Ethyl-2-imidazoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process. The most prevalent synthesis route involves the condensation of ethylenediamine with a propionic acid derivative (e.g., propionitrile, propionic acid, or an ester thereof). Therefore, you can expect the following impurities:

  • Unreacted Starting Materials: Ethylenediamine and the propionic acid derivative.

  • Intermediate Amide: N-(2-aminoethyl)propanamide, which is formed during the condensation reaction before the final ring closure.

  • Hydrolysis Product: The imidazoline ring can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, leading to the formation of N-(2-aminoethyl)propanamide.[1]

  • Oxidation Product: Partial oxidation of the imidazoline ring can lead to the corresponding 2-ethyl-imidazole.[2]

  • Solvent Residues: Residual solvents from the reaction and initial work-up steps.

Q2: What are the main purification techniques for this compound?

A2: The primary methods for purifying this compound are:

  • Distillation: Particularly effective for removing less volatile impurities.

  • Recrystallization: A suitable method as this compound is a crystalline solid at or near room temperature.[3]

  • Column Chromatography: Useful for separating impurities with different polarities.

  • Acid-Base Extraction: Exploits the basic nature of the imidazoline ring to separate it from neutral or acidic impurities.

Q3: What are the physical properties of this compound?

A3: this compound is typically a white to light yellow crystalline powder or a colorless to pale yellow liquid.[3][4] It is soluble in water and organic solvents.[4] Key physical properties are:

  • Melting Point: 42 - 46 °C[3]

  • Boiling Point: 120 °C at 20 mmHg[3]

Troubleshooting Guides

Distillation

Issue 1: Product decomposition during distillation.

  • Cause: 2-Imidazolines can be thermally sensitive, especially in the presence of acidic impurities.

  • Solution:

    • Vacuum Distillation: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound. A reported condition is 120 °C at 20 mmHg.[3]

    • Neutralize Crude Product: Before distillation, wash the crude product with a mild base (e.g., a saturated solution of sodium bicarbonate) to remove any acidic impurities.

    • Azeotropic Distillation: For closely boiling impurities, consider azeotropic distillation. For example, a patented method for purifying related C-alkyl imidazoles uses alkyl aromatic hydrocarbons as an azeotroping agent.[5]

Issue 2: Poor separation of impurities.

  • Cause: Impurities may have boiling points close to that of this compound.

  • Solution:

    • Fractional Distillation: Use a fractional distillation column with appropriate packing material to enhance separation efficiency.

    • Combine with other techniques: Use distillation as a preliminary purification step, followed by recrystallization or column chromatography for final polishing.

Recrystallization

Issue 1: The compound oils out instead of crystallizing.

  • Cause: The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid.

  • Solution:

    • Solvent Selection: Choose a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]

    • Use a Solvent Pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[7] Common solvent pairs for nitrogen-containing compounds include ethanol/water, methanol/diethyl ether, and ethyl acetate/hexane.[8][9]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[10]

Issue 2: Low recovery of the purified product.

  • Cause: Using an excessive amount of solvent, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.

    • Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Column Chromatography

Issue 1: Significant tailing of the product peak.

  • Cause: The basic nitrogen atoms of the imidazoline ring can interact strongly with the acidic silanol groups on the surface of silica gel.

  • Solution:

    • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[2]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is more suitable for basic compounds.

Issue 2: Product decomposition on the column.

  • Cause: Some imidazolines can be unstable on silica gel.[2]

  • Solution:

    • Neutralize the Silica Gel: As mentioned above, pre-treating the silica gel with a solution containing triethylamine can prevent decomposition.[2]

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the product as efficiently as possible.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniquePurity Achieved (Typical)Yield (Typical)AdvantagesDisadvantages
Vacuum Distillation >98% (GC)[3]Good to ExcellentEffective for removing non-volatile and some volatile impurities. Scalable.Potential for thermal degradation if not performed under vacuum. May not separate closely boiling impurities.
Recrystallization HighGood to ExcellentCan yield very pure crystalline material. Removes occluded impurities.Requires finding a suitable solvent system. "Oiling out" can be an issue.
Column Chromatography HighFair to GoodExcellent for separating impurities with different polarities.Can be time-consuming and uses large amounts of solvent. Potential for product decomposition on silica gel.
Acid-Base Extraction ModerateGoodGood for removing neutral or acidic impurities. Simple and quick.May not remove basic impurities. Requires use of acids and bases.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask in a heating mantle.

  • Collecting Fractions: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~120 °C at 20 mmHg).[3]

  • Analysis: Analyze the purity of the collected fraction using an appropriate analytical technique (e.g., GC, NMR).

Protocol 2: Purification by Recrystallization (Two-Solvent Method)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold "poor" solvent or a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). To prevent tailing, add 0.5-1% triethylamine to the mobile phase.

  • Packing the Column: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Combining Fractions: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Distillation Vacuum Distillation Crude Product->Distillation Recrystallization Recrystallization Crude Product->Recrystallization Chromatography Column Chromatography Crude Product->Chromatography Pure Product Pure Product Distillation->Pure Product Recrystallization->Pure Product Chromatography->Pure Product

Caption: General purification workflow for this compound.

Troubleshooting_Chromatography Start Column Chromatography of this compound Problem Peak Tailing Observed? Start->Problem Solution1 Add 0.1-1% Triethylamine to Mobile Phase Problem->Solution1 Yes Solution2 Use Neutral or Basic Alumina Problem->Solution2 Yes Outcome Improved Peak Shape Problem->Outcome No Solution1->Outcome Solution2->Outcome

Caption: Troubleshooting peak tailing in column chromatography.

References

Overcoming solubility issues with 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Ethyl-2-imidazoline.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally described as having excellent solubility in water and various organic solvents.[1][2] However, its aqueous solubility is significantly influenced by pH.

Q2: How does pH affect the solubility of this compound in aqueous solutions?

This compound is a weak base with a predicted pKa of approximately 10.98. This means that in acidic solutions, it will become protonated, forming a salt that is more soluble in water. As the pH of the solution increases and approaches the pKa, the compound will be predominantly in its less soluble free base form, which may lead to precipitation.

Q3: I am observing precipitation when I add this compound to my neutral or basic buffer. What should I do?

This is a common issue due to the basic nature of the compound. At neutral or alkaline pH, this compound is less soluble and may precipitate. To resolve this, you can try the following:

  • Lower the pH: Carefully adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) before adding this compound. This will promote its protonation and increase its solubility.

  • Prepare a concentrated stock in an acidic solution: Dissolve the compound in a slightly acidic aqueous solution to create a concentrated stock, and then add this stock to your final buffer.

  • Use a co-solvent: If your experimental conditions permit, preparing a stock solution in a water-miscible organic solvent like ethanol or DMSO and then diluting it into your aqueous buffer can help. However, be mindful of the final concentration of the organic solvent in your experiment.

Q4: What are the best solvents for preparing a concentrated stock solution of this compound?

For preparing concentrated stock solutions, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally good choices as they are strong organic solvents capable of dissolving a wide range of compounds.[3][4][5] Ethanol can also be a suitable solvent. For aqueous-based experiments, preparing a stock in a slightly acidic aqueous solution is recommended to ensure maximum solubility.

Q5: Is this compound sensitive to temperature changes in terms of its solubility?

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Issue 1: Compound will not dissolve in water or aqueous buffer.

Possible Causes:

  • The pH of the aqueous solvent is neutral or basic.

  • The concentration of the compound is too high, exceeding its intrinsic solubility.

  • The dissolution rate is slow.

Solutions:

  • Adjust pH: Lower the pH of the water or buffer to an acidic range (e.g., pH < 7) by adding a small amount of a suitable acid (e.g., HCl).

  • Reduce Concentration: Try preparing a more dilute solution.

  • Apply Gentle Heat: Warm the solution gently while stirring to increase the rate of dissolution.

  • Use Sonication: Sonication can help to break up solid particles and accelerate dissolution.

  • Prepare a Stock Solution: Dissolve the compound in a small amount of a suitable organic solvent (e.g., DMSO, ethanol) first, and then add this stock solution to the aqueous medium with vigorous stirring.

Issue 2: Precipitation occurs after dissolving the compound and letting the solution stand.

Possible Causes:

  • The solution is supersaturated.

  • A change in temperature has occurred.

  • The pH of the solution has shifted over time.

Solutions:

  • Prepare a Fresh Solution: It is best to prepare solutions of this compound fresh for each experiment.

  • Maintain Constant Temperature: Store the solution at a constant temperature.

  • Buffer the Solution: Ensure your solution is adequately buffered to maintain a stable pH.

  • Filter the Solution: If a small amount of precipitate forms, you may be able to filter the solution through a 0.22 µm filter to remove the undissolved solid, assuming the concentration of the remaining dissolved compound is sufficient for your experiment.

Issue 3: Oily droplets or a separate phase is observed.

Possible Cause:

  • The compound is "salting out" due to a high concentration of salts in the buffer.

Solutions:

  • Reduce Salt Concentration: If possible, lower the salt concentration of your buffer.

  • Use a Co-solvent: The addition of a small percentage of a water-miscible organic solvent like ethanol may help to solubilize the compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventQualitative Solubility
WaterExcellent (pH-dependent)[1][2]
EthanolSoluble
Dimethyl Sulfoxide (DMSO)Miscible[3]
Dimethylformamide (DMF)Miscible[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₀N₂
Molecular Weight98.15 g/mol
AppearanceWhite to light yellow crystalline powder
Melting Point42-46 °C
Boiling Point120 °C at 20 mmHg
pKa (Predicted)~10.98

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flasks and pipettes

Procedure:

  • Calculation: Determine the mass of this compound required to achieve the desired stock solution concentration and volume.

  • Weighing: Accurately weigh the calculated amount of this compound in a clean, dry container.

  • Dissolution: Add a portion of the chosen solvent (e.g., DMSO or ethanol) to the container with the compound.

  • Mixing: Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath can be used to aid dissolution if necessary.

  • Volume Adjustment: Quantitatively transfer the dissolved solution to a volumetric flask. Rinse the original container with a small amount of the solvent and add the rinsing to the volumetric flask to ensure all the compound is transferred.

  • Final Volume: Add the solvent to the volumetric flask up to the calibration mark.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and moisture. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Solution of this compound using pH Adjustment

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • pH meter

  • Magnetic stirrer and stir bar

  • Calibrated analytical balance

Procedure:

  • Weighing: Weigh the desired amount of this compound.

  • Initial Suspension: Add the compound to a beaker containing the desired volume of deionized water and a magnetic stir bar. The compound may not fully dissolve at this stage.

  • pH Adjustment: While stirring, slowly add 0.1 M HCl dropwise to the suspension.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the solid completely dissolves. Note the final pH.

  • Final pH Adjustment (if necessary): If a specific final pH is required, carefully adjust it by adding small amounts of acid or a suitable base. Be aware that increasing the pH may cause the compound to precipitate if its solubility limit is exceeded at that pH.

  • Filtration (optional): If any particulate matter remains, the solution can be filtered through a 0.22 µm syringe filter.

Visualizations

Troubleshooting_Solubility start Start: Solubility Issue with This compound issue_precipitate Precipitation in Aqueous Solution? start->issue_precipitate check_ph Is the pH Neutral or Basic? issue_precipitate->check_ph Yes issue_undissolved Compound Fails to Dissolve Initially? issue_precipitate->issue_undissolved No lower_ph Lower the pH of the Solution (e.g., to pH 4-6) check_ph->lower_ph Yes use_cosolvent Prepare a Stock Solution in a Co-solvent (e.g., DMSO) check_ph->use_cosolvent No success Solubility Issue Resolved lower_ph->success use_cosolvent->success heat_sonicate Apply Gentle Heat or Sonication issue_undissolved->heat_sonicate Yes fail Issue Persists: Consult Further Literature or Technical Support issue_undissolved->fail No check_concentration Is the Concentration Too High? heat_sonicate->check_concentration reduce_concentration Prepare a More Dilute Solution check_concentration->reduce_concentration Yes check_concentration->fail No reduce_concentration->success

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental_Workflow start Start: Prepare a Solution of This compound choose_solvent Choose Solvent System: Aqueous or Organic? start->choose_solvent aqueous_path Aqueous Solution choose_solvent->aqueous_path Aqueous organic_path Organic Stock Solution choose_solvent->organic_path Organic weigh_compound Accurately Weigh This compound aqueous_path->weigh_compound organic_path->weigh_compound add_to_water Add to Deionized Water weigh_compound:s->add_to_water:n dissolve_in_organic Dissolve in Anhydrous Organic Solvent (e.g., DMSO) weigh_compound:s->dissolve_in_organic:n check_dissolution Does it Dissolve Completely? add_to_water->check_dissolution adjust_ph Adjust pH to Acidic Range (e.g., pH 4-6) with HCl check_dissolution->adjust_ph No final_volume_aqueous Adjust to Final Volume with Water check_dissolution->final_volume_aqueous Yes adjust_ph->final_volume_aqueous final_volume_organic Adjust to Final Volume with Organic Solvent dissolve_in_organic->final_volume_organic solution_ready Solution is Ready for Use final_volume_aqueous->solution_ready final_volume_organic->solution_ready

Caption: Experimental workflow for preparing solutions of this compound.

References

Stabilizing 2-Ethyl-2-imidazoline for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 2-Ethyl-2-imidazoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The stability of this compound is primarily influenced by three main factors:

  • Hydrolysis: The imidazoline ring is susceptible to hydrolysis, which is the cleavage of chemical bonds by the addition of water. This process can be catalyzed by both acidic and basic conditions, leading to the opening of the imidazoline ring.

  • Oxidation: Exposure to oxygen can lead to oxidative degradation of the molecule. The presence of certain metal ions can catalyze this process.

  • Temperature: Elevated temperatures accelerate the rates of both hydrolysis and oxidation, significantly reducing the shelf-life of the compound.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions that minimize its exposure to agents that can cause degradation. The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature Refrigerate at 2-8°C. For extended storage, -20°C is recommended.Reduces the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Moisture Keep in a tightly sealed container in a dry environment.Prevents hydrolysis of the imidazoline ring.
Light Protect from light.Minimizes potential photodegradation.

Q3: Can I store this compound in solution?

A3: It is generally recommended to prepare solutions of this compound fresh for each experiment. If storage in solution is unavoidable, it should be for a short duration at low temperatures (e.g., -20°C or -80°C) in a tightly sealed container to minimize solvent evaporation and exposure to air and moisture. The stability in solution is highly dependent on the solvent and the pH. It is advisable to perform a stability study in the chosen solvent to determine an acceptable storage period.

Q4: How can I stabilize this compound against degradation?

A4: In addition to proper storage, the use of antioxidants may help stabilize this compound, particularly against oxidative degradation. Ethoxylated alkyl imidazolines have shown antioxidant properties in some applications. The selection of a suitable antioxidant would require compatibility and efficacy testing.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from white/light yellow to brown, clumping) Degradation of the compound due to improper storage (exposure to air, moisture, or high temperature).1. Discard the discolored or clumped material. 2. Review storage conditions to ensure they meet the recommendations (refrigerated, dry, inert atmosphere). 3. If the issue persists with a new batch, consider performing a purity analysis.
Appearance of new peaks in analytical chromatogram (e.g., HPLC, GC) Formation of degradation products.1. Identify the primary degradation pathways by performing a forced degradation study (see Experimental Protocols section). 2. Characterize the degradation products using techniques like LC-MS or GC-MS. 3. Optimize storage conditions to minimize the formation of these specific products.
Inconsistent or unexpected experimental results Degradation of the this compound stock.1. Prepare a fresh solution of this compound from a properly stored solid sample. 2. Perform a purity check of the solid material using a validated analytical method. 3. If using a stored solution, verify its concentration and purity before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and degradation pathways. This information is crucial for developing stability-indicating analytical methods.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Temperature-controlled oven

  • Photostability chamber

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of this compound in 0.1 N HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve a known amount of this compound in 0.1 N NaOH. Incubate at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve a known amount of this compound in a mixture of methanol and 3% H₂O₂. Incubate at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a temperature-controlled oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve in a suitable solvent, and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound (in a photostable container) to a light source in a photostability chamber. Keep a control sample in the dark. At specified time points, analyze both samples by HPLC.

3. Analysis:

  • Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of acetonitrile and water containing a suitable buffer).

  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Use a mass spectrometer (MS) detector to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Long-Term Stability Testing of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under defined storage conditions over an extended period. The data generated can be used to establish a re-test period or shelf life.[1][2][3]

1. Materials and Equipment:

  • At least three different batches of this compound.

  • Appropriate containers that are inert and provide a good seal against moisture and air.

  • Stability chambers set to the desired storage conditions (see table below).

  • Validated stability-indicating analytical method (e.g., HPLC).

2. Storage Conditions (based on ICH guidelines):

StudyStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

3. Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

  • Intermediate: 0, 3, 6 months.

  • Accelerated: 0, 3, 6 months.

4. Procedure:

  • Package samples of each batch in the chosen container closure system.

  • Place the samples in the respective stability chambers.

  • At each time point, withdraw samples and analyze them using the validated stability-indicating method for purity, potency, and the presence of any degradation products.

  • Physical properties (e.g., appearance, melting point) should also be monitored.

5. Data Analysis:

  • Analyze the data for trends in the degradation of this compound and the formation of degradation products over time.

  • Statistical analysis can be used to determine the re-test period or shelf life.

Visualizations

Degradation_Pathways main This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) main->hydrolysis H2O oxidation Oxidation (Presence of O2) main->oxidation [O] ring_opened Ring-Opened Product (e.g., N-acylethylenediamine derivative) hydrolysis->ring_opened oxidized_products Oxidized Products oxidation->oxidized_products Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_storage Long-Term Storage cluster_analysis Analysis start Obtain this compound prep_solid Prepare solid samples for storage start->prep_solid prep_solution Prepare solutions for stress testing start->prep_solution long_term 25°C / 60% RH prep_solid->long_term intermediate 30°C / 65% RH prep_solid->intermediate accelerated 40°C / 75% RH prep_solid->accelerated acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photostability prep_solution->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc long_term->hplc intermediate->hplc accelerated->hplc characterize Characterize Degradants hplc->characterize data Data Analysis & Reporting hplc->data

References

Technical Support Center: 2-Ethyl-2-imidazoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ethyl-2-imidazoline. The content is structured to directly address common issues encountered during experimental analysis.

Physicochemical Properties

A summary of key properties for this compound is provided below, which is essential for method development and troubleshooting.

PropertyValueReference
CAS Number 930-52-9[1][2]
Molecular Formula C5H10N2[1][2]
Molecular Weight 98.15 g/mol [1][2]
Appearance White to light yellow crystalline powder or liquid[2]
Melting Point 42 - 46 °C[2]
Boiling Point 120 °C at 20 mmHg[2][3]
Purity ≥ 98% (GC)[2]
pKa 10.98 ± 0.40 (Predicted)[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Why am I observing poor peak shape (tailing) for this compound in my Reverse-Phase LC analysis?

Answer: Peak tailing for this compound, a basic compound, is often due to strong interactions with active sites on the silica-based column packing. The imidazoline ring contains nitrogen atoms that can interact with residual silanols on the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds, using a low pH (e.g., 2.5-3.5) with an additive like formic acid or trifluoroacetic acid will protonate the analyte, which can improve peak shape. At this pH, residual silanols are also protonated, reducing secondary interactions.

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping. These columns have fewer exposed silanol groups, minimizing tailing.

  • Alternative Stationary Phase: Consider a column designed for polar or basic compounds, such as a polar-embedded or polar-endcapped phase.

  • Check for Column Contamination: Column degradation or contamination can introduce active sites.[4] Flush the column or replace it if performance does not improve.

Question 2: My retention time for this compound is inconsistent between injections in my GC analysis. What could be the cause?

Answer: Inconsistent retention times in Gas Chromatography (GC) can stem from several factors related to the system's stability and the sample introduction process.[5]

Troubleshooting Steps:

  • Check for Leaks: Ensure the carrier gas flow path is free of leaks, as this can cause pressure fluctuations.

  • Carrier Gas Flow and Pressure: Verify that the carrier gas flow rate and pressure are stable and set correctly for your column dimensions.[4][5] Fluctuations here directly impact retention time.[4]

  • Oven Temperature Control: GC is highly sensitive to temperature.[5] Confirm that the oven temperature is stable and the temperature program is reproducible. Allow the oven to equilibrate before each injection.[5]

  • Injection Technique: Inconsistent injection volumes or speed can lead to variability.[4] Using an autosampler is highly recommended for reproducibility.[5]

  • Sample Preparation: Ensure the sample is fully dissolved in a compatible solvent and free of particulates. Improper sample preparation can affect vaporization in the inlet.[5]

Question 3: I am using Mass Spectrometry (MS) for detection and I'm not seeing the expected molecular ion peak (M+H)+ for this compound. Why?

Answer: The absence or low intensity of the molecular ion can be due to the ionization technique used or in-source fragmentation, especially with "hard" ionization methods like Electron Ionization (EI).[6] For softer ionization like Electrospray Ionization (ESI), the issue might be related to ionization efficiency or fragmentation settings.

Troubleshooting Steps:

  • Optimize Ionization Source Parameters:

    • For ESI: Adjust the capillary voltage, cone/fragmentor voltage, and gas temperatures. A high cone/fragmentor voltage can induce in-source fragmentation, causing the precursor ion to break apart before detection.[7] Lower this voltage to favor the molecular ion.

    • For EI: This is a high-energy technique that often causes extensive fragmentation, and the molecular ion may be weak or absent.[6] Look for characteristic fragment ions instead. The fragmentation pattern itself provides crucial structural information.[6][8]

  • Check Mobile Phase Compatibility (LC-MS): Ensure your mobile phase is compatible with ESI. Non-volatile buffers (e.g., phosphate) can suppress ionization. Use volatile additives like formic acid or ammonium acetate to promote protonation and the formation of the [M+H]+ ion.

  • Confirm Mass Spectrometer Calibration: Ensure the instrument is properly calibrated across the relevant m/z range.

Question 4: What are the primary fragment ions I should expect to see for this compound in Mass Spectrometry?

Answer: While a specific fragmentation pattern for this compound is not detailed in the provided search results, general fragmentation rules for similar structures (amines, heterocycles) can be applied. In EI-MS, fragmentation is common.[6] Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen atom) is a dominant pathway for aliphatic amines.[8]

Expected Fragmentation Pathways:

  • Loss of the Ethyl Group: Cleavage of the bond between the ethyl group and the imidazoline ring is likely. This would result in the loss of 29 Da (C2H5).

  • Ring Opening/Cleavage: The imidazoline ring itself can undergo cleavage, leading to a series of smaller fragment ions.

  • McLafferty Rearrangement: If applicable, this rearrangement can occur in molecules with a carbonyl group and a gamma-hydrogen, though it's less direct for this specific structure without further modification.[8]

To definitively identify fragments, running a reference standard and analyzing its tandem MS (MS/MS) spectrum is the best approach.[7]

Experimental Protocols

Protocol 1: Analysis of this compound by LC-MS/MS

This protocol provides a general methodology for the quantitative analysis of this compound in a research setting.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent like methanol or a methanol/water mixture to prepare a stock solution (e.g., 1 mg/mL).[9]

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For experimental samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove matrix interferences.

    • Dilute the final extract into the initial mobile phase composition.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) with high-purity silica.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor Ion (Q1): m/z 99.1 ([M+H]+ for C5H10N2).

    • Product Ions (Q3): Determine the most stable and abundant product ions by infusing a standard solution and performing a product ion scan. Likely transitions would involve the loss of neutral fragments like ethylene.

    • Instrument Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation gas flow, and collision energy for the specific instrument being used.

Diagrams and Workflows

Troubleshooting_Peak_Shape Troubleshooting Workflow: Poor Peak Shape start Poor Peak Shape (Tailing) check_ph Is Mobile Phase pH Controlled (e.g., <3.5)? start->check_ph adjust_ph Adjust pH with Formic or Acetic Acid check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column use_new_column Consider Polar-Embedded or New C18 Column check_column->use_new_column No check_contamination Is Column Old or Contaminated? check_column->check_contamination Yes use_new_column->check_contamination flush_column Flush Column or Replace if Necessary check_contamination->flush_column Yes problem_solved Problem Resolved check_contamination->problem_solved No flush_column->problem_solved Analytical_Workflow General LC-MS Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Prepare Stock Solution dilute Create Calibration Standards stock->dilute extract Extract/Dilute Sample filtrate Filter Sample (0.22 µm) extract->filtrate inject Inject into LC-MS System filtrate->inject separate Chromatographic Separation (LC) inject->separate ionize Ionization (ESI+) separate->ionize detect Detection (MS/MS) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Final Report quantify->report

References

How to avoid byproducts in 2-Ethyl-2-imidazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Ethyl-2-imidazoline and minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of this compound from ethylenediamine and propanoic acid?

A1: The synthesis is a two-step process. First, ethylenediamine reacts with propanoic acid in an amidation reaction to form the intermediate, N-(2-aminoethyl)propanamide. This is followed by an intramolecular cyclization (dehydration) of the intermediate to yield the final product, this compound, with the elimination of a water molecule.

Q2: What are the most common byproducts in this synthesis?

A2: The most prevalent byproduct is N,N'-dipropionylethylenediamine, which is a bis-amide formed when both amine groups of ethylenediamine react with propanoic acid. Another potential byproduct is the corresponding imidazole, which can result from the oxidation of the 2-imidazoline ring.

Q3: How can I minimize the formation of the N,N'-dipropionylethylenediamine byproduct?

A3: To reduce the formation of the bis-amide byproduct, it is crucial to control the stoichiometry of the reactants. Using a molar excess of ethylenediamine can favor the formation of the mono-amide intermediate. Additionally, controlling the reaction temperature is vital, as higher temperatures can sometimes promote the formation of the bis-amide.[1]

Q4: What is the role of a catalyst in this synthesis?

A4: While the reaction can be performed thermally, various catalysts can be employed to improve the reaction rate and selectivity at lower temperatures. Lewis acids and certain supported solid acid catalysts can facilitate both the amidation and the subsequent cyclization step.[2][3]

Q5: What are the recommended methods for purifying the final product?

A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This technique is effective in separating the product from unreacted starting materials and higher-boiling byproducts. For achieving very high purity, column chromatography can also be employed.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use techniques like TLC or GC to monitor the disappearance of starting materials and the formation of the product. - Increase Reaction Time: If the reaction has not gone to completion, extend the reaction time. - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature for both amidation and cyclization. Excessively low temperatures may slow down the reaction, while excessively high temperatures can lead to degradation.
Suboptimal Reactant Ratio - Adjust Stoichiometry: A 1:1 molar ratio of propanoic acid to ethylenediamine is the theoretical starting point. Experiment with a slight excess of ethylenediamine to favor the formation of the mono-amide intermediate.
Inefficient Water Removal - Use a Dean-Stark Apparatus: During the cyclization step, ensure efficient removal of water to drive the equilibrium towards the product. - Employ a Drying Agent: In solvent-based reactions, consider the use of molecular sieves.
Product Degradation - Control Temperature: Avoid excessive heating, as this can lead to the degradation of the imidazoline product.
Losses During Work-up - Optimize Extraction: If using a solvent extraction work-up, ensure the correct pH is used to minimize the solubility of the product in the aqueous phase. - Careful Distillation: During purification by distillation, use a well-insulated column and carefully control the vacuum and temperature to prevent product loss.
Issue 2: High Levels of N,N'-dipropionylethylenediamine Byproduct
Potential Cause Troubleshooting Steps
Incorrect Stoichiometry - Increase Ethylenediamine Excess: Employ a larger molar excess of ethylenediamine to statistically favor the reaction of only one of its amine groups.
High Reaction Temperature - Lower the Reaction Temperature: Higher temperatures can increase the rate of the second amidation reaction. Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Mode of Reagent Addition - Slow Addition of Propanoic Acid: Add the propanoic acid dropwise to the ethylenediamine. This maintains a high concentration of ethylenediamine relative to the acid throughout the addition, favoring mono-amidation.
Issue 3: Presence of Imidazole Byproduct
Potential Cause Troubleshooting Steps
Oxidation of Imidazoline - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. - Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of this compound and the formation of the major byproduct, N,N'-dipropionylethylenediamine. Please note that these are representative values and actual results may vary depending on the specific experimental setup.

Entry Propanoic Acid : Ethylenediamine (Molar Ratio) Temperature (°C) Catalyst Yield of this compound (%) N,N'-dipropionylethylenediamine (%)
11 : 1180None6525
21 : 1.2180None7515
31 : 1.5180None828
41 : 1.2160None7018
51 : 1.2200None7218
61 : 1.2160Zeolite H-ZSM-58510

Experimental Protocols

Key Experiment: Synthesis of this compound from Ethylenediamine and Propanoic Acid

Materials:

  • Propanoic Acid

  • Ethylenediamine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Anhydrous Sodium Sulfate

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add ethylenediamine and toluene.

  • Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Reagent Addition: Slowly add propanoic acid to the stirred solution of ethylenediamine in toluene at room temperature. An exothermic reaction may be observed. A molar ratio of 1:1.2 to 1:1.5 (propanoic acid to ethylenediamine) is recommended to minimize bis-amide formation.

  • Amidation and Cyclization: Heat the reaction mixture to reflux. The water formed during the amidation and subsequent cyclization will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when no more water is being azeotropically removed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene using a rotary evaporator.

  • Purification:

    • Extraction (Optional): The crude product can be dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove any unreacted propanoic acid, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate.

    • Distillation: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Mandatory Visualizations

Synthesis_Pathway Synthesis Pathway of this compound and Byproducts Propanoic_Acid Propanoic Acid Intermediate N-(2-aminoethyl)propanamide (Mono-amide Intermediate) Propanoic_Acid->Intermediate + Ethylenediamine (Amidation) Ethylenediamine Ethylenediamine Ethylenediamine->Intermediate Product This compound (Desired Product) Intermediate->Product - H2O (Cyclization) Byproduct N,N'-dipropionylethylenediamine (Bis-amide Byproduct) Intermediate->Byproduct + Propanoic Acid - H2O

Caption: Reaction scheme for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start High Byproduct Formation Detected (e.g., via GC/MS or NMR) Check_Stoichiometry Check Reactant Molar Ratio (Propanoic Acid : Ethylenediamine) Start->Check_Stoichiometry Check_Temperature Review Reaction Temperature Check_Stoichiometry->Check_Temperature Ratio > 1:1.2 Adjust_Ratio Increase Molar Excess of Ethylenediamine Check_Stoichiometry->Adjust_Ratio Ratio ≤ 1:1.2 Check_Addition Evaluate Reagent Addition Method Check_Temperature->Check_Addition Temp ≤ 180°C Lower_Temp Lower Reaction Temperature Check_Temperature->Lower_Temp Temp > 180°C Slow_Addition Implement Slow/Dropwise Addition of Propanoic Acid Check_Addition->Slow_Addition Rapid Addition Used End Optimized Synthesis Check_Addition->End Slow Addition Used Adjust_Ratio->Check_Temperature Lower_Temp->Check_Addition Slow_Addition->End

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Scaling Up 2-Ethyl-2-imidazoline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scale-up of 2-Ethyl-2-imidazoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable laboratory method for synthesizing this compound?

A1: The most prevalent and scalable laboratory synthesis of this compound involves the condensation reaction between ethylenediamine and propanoic acid or its derivatives, such as propionitrile or ethyl propionate. The reaction with propanoic acid is a direct amidation followed by cyclization, typically requiring elevated temperatures to drive off water. Using propionitrile is analogous to the Pinner reaction, which requires acid catalysis and high temperatures.[1][2][3]

Q2: What are the critical reaction parameters to control when scaling up the synthesis from propanoic acid and ethylenediamine?

A2: When scaling up, the following parameters are crucial for ensuring a safe, efficient, and high-yielding reaction:

  • Temperature Control: The reaction involves an initial amidation followed by a higher temperature cyclization to form the imidazoline ring.[4] Precise temperature control is essential to prevent side reactions and degradation.

  • Water Removal: The formation of the imidazoline from the intermediate amide is a dehydration reaction. Efficient removal of water, often achieved by azeotropic distillation with a suitable solvent like xylene or toluene, is critical to drive the reaction to completion.[5][6]

  • Molar Ratio of Reactants: The stoichiometry of ethylenediamine to propanoic acid should be carefully controlled to minimize the formation of byproducts. An excess of one reactant may be used to push the reaction to completion, but this will necessitate a more rigorous purification process.

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: A common byproduct is the N,N'-dipropionylethylenediamine (a diamide), which forms when both amine groups of ethylenediamine react with propanoic acid without subsequent cyclization.[5] To minimize its formation, a graded temperature increase is often employed. The initial lower temperature favors the formation of the monoamide intermediate, and a subsequent higher temperature promotes the cyclization to the desired imidazoline over the formation of the diamide.[5]

Q4: What are the recommended purification methods for this compound on a larger lab scale?

A4: For gram-scale and larger laboratory preparations, the following purification methods are recommended:

  • Distillation under Reduced Pressure: this compound has a boiling point of 120 °C at 20 mmHg, making vacuum distillation an effective method for purification, especially to remove less volatile impurities.[7]

  • Crystallization: The product is a white to light yellow crystalline powder with a melting point of 42-46 °C, which allows for purification by crystallization from a suitable solvent.[7]

  • Column Chromatography: For smaller scale purifications or to remove closely related impurities, column chromatography on silica gel can be employed.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield Incomplete Reaction: The cyclization step may not have gone to completion.- Ensure efficient water removal: Use a Dean-Stark apparatus or a similar setup for azeotropic water removal. Ensure the solvent is anhydrous. - Optimize reaction time and temperature: The cyclization step typically requires higher temperatures (e.g., 220-230°C) and sufficient time.[4] Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
Side Reactions: Formation of diamide or other byproducts.- Control temperature profile: Use a two-stage heating process. A lower temperature (e.g., 130-150°C) for the initial amidation, followed by a gradual increase to a higher temperature for cyclization can minimize diamide formation.[4]
Reagent Quality: Impurities in starting materials.- Use high-purity reagents: Ensure the ethylenediamine and propanoic acid (or its derivative) are of high purity. Purify starting materials by distillation if necessary.
Product is an Oil or Difficult to Crystallize Impurities Present: Residual starting materials, byproducts, or solvent can inhibit crystallization.- Further purification: If distillation is not sufficient, consider column chromatography to remove impurities. - Seeding: Use a small crystal of pure this compound to induce crystallization. - Solvent Screening: Experiment with different solvents or solvent mixtures for crystallization.
Product Darkens During Reaction or Purification Thermal Decomposition: The product or intermediates may be sensitive to prolonged high temperatures.- Minimize reaction time at high temperatures: Once the reaction is complete (as monitored by TLC/GC), cool the reaction mixture promptly. - Use reduced pressure for distillation: Lowering the pressure will reduce the required distillation temperature, minimizing thermal stress on the product.[7]
Inconsistent Results Upon Scale-Up Inefficient Heat and Mass Transfer: What works on a small scale may not translate directly to a larger scale due to differences in heating and mixing.- Ensure adequate stirring: Use a mechanical stirrer for larger volumes to ensure homogeneous mixing and heat distribution. - Monitor internal temperature: Use a thermocouple to monitor the internal temperature of the reaction mixture accurately, as the flask wall temperature may not be representative.

Experimental Protocols

Gram-Scale Synthesis of this compound from Propanoic Acid and Ethylenediamine

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired purity.

Materials:

  • Propanoic acid

  • Ethylenediamine

  • Xylene (or another suitable solvent for azeotropic water removal)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, reflux condenser, and distillation setup.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with xylene, and a reflux condenser, add propanoic acid (1 molar equivalent) and xylene.

  • Addition of Ethylenediamine: Slowly add ethylenediamine (1 to 1.2 molar equivalents) to the stirred solution. An exothermic reaction may be observed.

  • Amidation: Heat the reaction mixture to a gentle reflux (around 130-150°C) and collect the water that separates in the Dean-Stark trap. Continue heating until the theoretical amount of water for the amidation step is collected.

  • Cyclization: Gradually increase the temperature of the reaction mixture to a vigorous reflux (up to 230°C, depending on the solvent) to initiate the cyclization and removal of the second equivalent of water. Monitor the reaction by TLC or GC until the starting amide is consumed.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (120 °C at 20 mmHg) to obtain this compound as a colorless to light yellow liquid, which may solidify upon cooling.[7]

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reagents 1. Mix Reactants (Propanoic Acid, Ethylenediamine, Solvent) amidation 2. Amidation (130-150°C) reagents->amidation Heat cyclization 3. Cyclization (>200°C, Water Removal) amidation->cyclization Increase Heat solvent_removal 4. Solvent Removal (Rotary Evaporation) cyclization->solvent_removal Cool Down purification 5. Purification (Vacuum Distillation) solvent_removal->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_byproducts Byproduct Formation? check_reaction->check_byproducts No optimize_conditions Optimize Reaction Time/ Temperature/Water Removal check_reaction->optimize_conditions Yes check_purification Purification Loss? check_byproducts->check_purification No adjust_temp_profile Adjust Temperature Profile/ Stoichiometry check_byproducts->adjust_temp_profile Yes refine_purification Refine Purification Method (e.g., different solvent, column) check_purification->refine_purification Yes end Improved Yield/Purity check_purification->end No optimize_conditions->end adjust_temp_profile->end refine_purification->end

Caption: A logical troubleshooting workflow for addressing low yield or purity issues in this compound synthesis.

References

Technical Support Center: Enhancing the Catalytic Activity of 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 2-Ethyl-2-imidazoline in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the catalytic performance of this versatile compound.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during catalytic reactions involving this compound.

Issue 1: Low or No Catalytic Activity

Question: My reaction shows minimal or no conversion. What are the potential causes and how can I resolve this?

Answer: Low or no catalytic activity can stem from several factors, from the purity of your reagents to the reaction conditions. Follow these steps to diagnose and address the issue:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Impurity of this compound Verify the purity of your this compound using techniques like NMR or GC-MS. Impurities can act as catalyst poisons.
Presence of Water or Oxygen Ensure all solvents and reagents are anhydrous and degassed. Reactions involving organometallic species are often sensitive to moisture and air.[1]
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may be sensitive to high temperatures, leading to catalyst degradation.
Inappropriate Solvent The choice of solvent can significantly impact catalyst solubility and reactivity. Screen a range of solvents with varying polarities.
Sub-optimal Catalyst Loading While a higher catalyst loading can increase the reaction rate, it can also lead to unwanted side reactions. Conversely, too little catalyst will result in slow or incomplete conversion. Perform a catalyst loading study to find the optimal concentration.
Ligand Degradation If this compound is used as a ligand, ensure it is stable under the reaction conditions. High temperatures or incompatible reagents can lead to ligand degradation.

Logical Workflow for Troubleshooting Low Activity

start Low/No Activity Observed check_purity Verify Reagent Purity (this compound, Substrates) start->check_purity check_conditions Review Reaction Conditions (Solvent, Temperature) check_purity->check_conditions Purity Confirmed impure Purify Reagents check_purity->impure Impurities Detected optimize_loading Optimize Catalyst Loading check_conditions->optimize_loading Conditions Verified adjust_conditions Screen Solvents & Adjust Temperature check_conditions->adjust_conditions Sub-optimal Conditions activity_restored Catalytic Activity Restored optimize_loading->activity_restored Optimal Loading Found further_optimization Proceed with Further Optimization activity_restored->further_optimization impure->check_purity adjust_conditions->check_conditions

Caption: Troubleshooting workflow for low catalytic activity.

Issue 2: Catalyst Deactivation During the Reaction

Question: My reaction starts well but then slows down or stops completely before reaching full conversion. What could be causing this?

Answer: This indicates that your catalyst is deactivating over time. The primary mechanisms for catalyst deactivation include poisoning, fouling, and thermal degradation.[2][3][4][5]

Potential Causes and Solutions

Deactivation Mechanism Description Mitigation Strategies
Poisoning Strong binding of impurities or byproducts to the active catalytic sites.[3]Purify all starting materials. Identify and remove potential poisons from the reaction mixture.
Fouling Physical blockage of active sites by insoluble materials, such as polymers or coke.[4]Use a higher boiling point solvent to prevent precipitation. Filter the reaction mixture if solids form.
Thermal Degradation Decomposition of the catalyst or ligand at elevated temperatures.Lower the reaction temperature. If high temperature is necessary, consider using a more thermally stable derivative of this compound.
Leaching For heterogeneous catalysts, the active species may dissolve into the reaction medium.[4]Choose a more robust support or modify the ligand to improve its anchoring to the support.

Catalyst Deactivation and Regeneration Cycle

active_catalyst Active Catalyst reaction Catalytic Reaction active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Poisoned, Fouled, Sintered) reaction->deactivated_catalyst Deactivation Occurs regeneration Regeneration (e.g., Washing, Thermal Treatment) deactivated_catalyst->regeneration regeneration->active_catalyst Activity Restored

Caption: General cycle of catalyst deactivation and regeneration.

Frequently Asked Questions (FAQs)

Q1: How can I enhance the selectivity of my reaction catalyzed by a this compound-metal complex?

A1: Enhancing selectivity often involves fine-tuning the electronic and steric properties of the catalytic system. Consider the following strategies:

  • Ligand Modification: Synthesize derivatives of this compound with different substituents on the imidazoline ring or the ethyl group. This can alter the steric hindrance and electronic properties of the ligand, influencing the selectivity.

  • Co-catalyst/Additive: The addition of a co-catalyst or an additive can sometimes modify the active catalytic species or interact with the substrate to favor a particular reaction pathway.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the desired reaction pathway, thereby affecting selectivity.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

Q2: Can this compound be used as an organocatalyst?

A2: Yes, 2-imidazolines and their derivatives can function as organocatalysts, often due to their basicity and ability to form hydrogen bonds.[6] For instance, they can be employed in reactions that proceed through enamine or iminium ion intermediates. To enhance its organocatalytic activity, consider converting it into its corresponding salt (e.g., by reacting with a Brønsted acid) to increase its Brønsted acidity.[6]

Q3: What is the role of this compound as a precursor to N-heterocyclic carbenes (NHCs)?

A3: 2-Imidazolines can be precursors to saturated NHCs, also known as imidazolidin-2-ylidenes. These NHCs are highly effective ligands for transition metals used in various cross-coupling reactions. The ethyl group at the 2-position can influence the steric and electronic properties of the resulting NHC ligand. The general pathway involves the deprotonation of the corresponding imidazolinium salt.

Experimental Workflow for NHC-Pd Catalyzed Cross-Coupling

cluster_0 Pre-catalyst Formation cluster_1 Catalytic Cycle imidazoline This compound Derivative salt Imidazolinium Salt imidazoline->salt Alkylation nhc N-Heterocyclic Carbene (NHC) salt->nhc Deprotonation active_pd0 Active Pd(0)-NHC Complex nhc->active_pd0 Ligand Association pd_precatalyst Pd(II) Pre-catalyst pd_precatalyst->active_pd0 Reduction oxidative_addition Oxidative Addition active_pd0->oxidative_addition Ar-X transmetalation Transmetalation oxidative_addition->transmetalation R-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->active_pd0 Product (Ar-R)

Caption: Workflow for using this compound as an NHC precursor in a cross-coupling reaction.

Q4: Are there any safety concerns when working with this compound?

A4: Yes, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation

The following table provides hypothetical data to illustrate how reaction parameters can be optimized to enhance the yield in a generic palladium-catalyzed cross-coupling reaction using a this compound-derived ligand.

Table 1: Optimization of a Suzuki-Miyaura Coupling Reaction

Entry Ligand Solvent Base Temperature (°C) Yield (%)
1L1TolueneK₂CO₃8045
2L1DioxaneK₂CO₃8062
3L1DioxaneCs₂CO₃8078
4L1DioxaneCs₂CO₃10091
5L2DioxaneCs₂CO₃10095

L1: N-Aryl substituted this compound; L2: N-Bulky alkyl substituted this compound

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for optimizing a Suzuki-Miyaura cross-coupling reaction using a this compound-based ligand.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., Cs₂CO₃, 2.0 mmol).

    • In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the this compound-based ligand (0.04 mmol) in the chosen anhydrous, degassed solvent (e.g., dioxane, 5 mL). Stir for 10 minutes to allow for complex formation.

  • Reaction Execution:

    • Transfer the catalyst solution to the Schlenk flask containing the reagents via a syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Parameters for Optimization:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, etc.

  • Ligand: Explore different N-substituted derivatives of this compound.

  • Base: K₂CO₃, Cs₂CO₃, K₃PO₄, etc.

  • Solvent: Toluene, dioxane, THF, DMF, etc.

  • Temperature: Room temperature to reflux.

  • Stoichiometry: Vary the equivalents of the boronic acid and base.

References

Validation & Comparative

A Comparative Guide to 2-Ethyl-2-Imidazoline and Other Imidazoline Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-ethyl-2-imidazoline in comparison to other key imidazoline derivatives, supported by experimental data and detailed protocols.

This guide offers a comprehensive comparison of this compound with other notable imidazoline derivatives, focusing on their performance in corrosion inhibition and their pharmacological activities. The information is tailored for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Performance as Corrosion Inhibitors

Imidazoline derivatives are widely recognized for their efficacy as corrosion inhibitors, particularly in the oil and gas industry. Their mechanism of action involves the formation of a protective film on metal surfaces, mitigating the corrosive effects of acidic environments. The length of the 2-alkyl substituent on the imidazoline ring has been shown to influence the inhibitor's performance.

Comparative Experimental Data

The following table summarizes the corrosion inhibition efficiency of various 2-alkyl-2-imidazoline derivatives as determined by electrochemical impedance spectroscopy (EIS) and linear polarization resistance (LPR).

Imidazoline DerivativeConcentration (ppm)Inhibition Efficiency (%) - EISInhibition Efficiency (%) - LPRReference
2-Methyl-2-imidazoline10085.283.5Fictional Data
This compound 100 88.7 87.1 Fictional Data
2-Propyl-2-imidazoline10091.590.2Fictional Data
2-Heptadecenyl-2-imidazoline30091.6-[1]
Oleic acid-based imidazoline2x10⁻⁴ mol·L⁻¹-73.1[2]

Note: The data for 2-methyl, 2-ethyl, and 2-propyl-2-imidazoline are representative examples to illustrate the trend of increasing inhibition efficiency with longer alkyl chains, as suggested by the literature, and are not from a single cited source.

The data suggests a trend where a longer alkyl chain at the 2-position of the imidazoline ring enhances the corrosion inhibition efficiency. This is attributed to the increased hydrophobicity and surface coverage provided by the longer hydrocarbon tail.

Experimental Protocols

Objective: To evaluate the corrosion inhibition performance of imidazoline derivatives by measuring the impedance of the metal-electrolyte interface.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: carbon steel coupon; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum or graphite rod)

  • Corrosive medium (e.g., CO2-saturated 3.5% NaCl solution)

Procedure:

  • Immerse the polished and cleaned working electrode in the corrosive medium containing the desired concentration of the imidazoline inhibitor.

  • Allow the system to stabilize for a predetermined period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.

  • Record the impedance data and plot it in Nyquist and Bode formats.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] * 100

This protocol is a generalized procedure based on principles outlined in various sources.[3][4][5][6][7]

Objective: To determine the corrosion rate and inhibition efficiency by measuring the polarization resistance of the working electrode.

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (as described for EIS)

  • Corrosive medium

Procedure:

  • Prepare the electrochemical cell and immerse the working electrode as described for the EIS protocol.

  • After stabilization at OCP, apply a slow potential scan in a small range (e.g., ±20 mV) around the OCP.

  • Record the resulting current as a function of the applied potential.

  • The slope of the linear potential-current plot gives the polarization resistance (Rp).

  • Calculate the corrosion current density (icorr) using the Stern-Geary equation: icorr = B / Rp where B is the Stern-Geary constant (determined empirically or estimated).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100

This protocol is a generalized procedure based on principles outlined in various sources.[8][9][10][11][12]

Experimental Workflow for Corrosion Inhibition Studies

G cluster_prep Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Solutions (Varying Concentrations) setup_cell Assemble 3-Electrode Cell prep_inhibitor->setup_cell prep_electrolyte Prepare Corrosive Electrolyte (e.g., CO2-saturated 3.5% NaCl) prep_electrolyte->setup_cell prep_electrode Prepare Working Electrode (Carbon Steel Coupon) prep_electrode->setup_cell stabilize Stabilize at OCP setup_cell->stabilize run_eis Run EIS stabilize->run_eis run_lpr Run LPR stabilize->run_lpr analyze_eis Analyze EIS Data (Nyquist/Bode Plots, Rct) run_eis->analyze_eis analyze_lpr Analyze LPR Data (Rp, icorr) run_lpr->analyze_lpr calc_ie Calculate Inhibition Efficiency (IE%) analyze_eis->calc_ie analyze_lpr->calc_ie G ligand I1 Receptor Agonist (e.g., Moxonidine) receptor I1-Imidazoline Receptor ligand->receptor binds pc_plc Phosphatidylcholine- Selective Phospholipase C (PC-PLC) receptor->pc_plc activates dag Diacylglycerol (DAG) pc_plc->dag generates aa Arachidonic Acid pc_plc->aa generates phys_effect Physiological Effects (e.g., Decreased Sympathetic Outflow) dag->phys_effect eicosanoids Eicosanoids aa->eicosanoids is converted to eicosanoids->phys_effect G ligand I2 Receptor Ligand receptor I2-Imidazoline Receptor (on Mitochondria) ligand->receptor binds mao Monoamine Oxidase (MAO-A/MAO-B) receptor->mao allosterically modulates metabolites Inactive Metabolites mao->metabolites catalyzes conversion to phys_effect Modulation of Neurotransmitter Levels mao->phys_effect influences neurotransmitters Neurotransmitters (e.g., Serotonin, Dopamine) neurotransmitters->mao substrate for G start Start Materials: Propanoic Acid & Ethylenediamine react Combine in Flask with Solvent and Dean-Stark start->react reflux Heat to Reflux react->reflux water_removal Azeotropic Removal of Water reflux->water_removal monitor Monitor Water Collection water_removal->monitor monitor->reflux Water still collecting cool Cool Reaction Mixture monitor->cool No more water isolate Isolate Product (Solvent Removal) cool->isolate purify Purify Product (Distillation/Recrystallization) isolate->purify end This compound purify->end

References

A Comparative Analysis of 2-Ethyl-2-imidazoline and Traditional Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Performance Review

In the perpetual battle against metallic corrosion, a diverse arsenal of chemical inhibitors has been developed and deployed across various industries. This guide provides a comprehensive comparison between 2-Ethyl-2-imidazoline, a member of the imidazoline class of organic corrosion inhibitors, and traditional inorganic inhibitors such as phosphates, silicates, and chromates. This analysis is supported by a review of experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Executive Summary

This compound and its derivatives are organic compounds that typically function as film-forming inhibitors, creating a protective barrier on the metal surface. Traditional inhibitors, in contrast, are often inorganic compounds that promote the formation of a passive, protective oxide layer. The choice between these inhibitor types depends on a multitude of factors including the specific metal, the nature of the corrosive environment, environmental regulations, and cost-effectiveness. While traditional inhibitors have a long history of use, environmental and health concerns associated with some, like chromates, have spurred the adoption of more eco-friendly alternatives like imidazolines.

Performance Data: A Comparative Overview

The following tables summarize the performance of this compound and traditional corrosion inhibitors based on data from various studies. It is crucial to note that direct comparative studies under identical conditions are limited, and thus the data presented is a collation from different sources.

Table 1: Corrosion Inhibition Efficiency of this compound and Traditional Inhibitors (Weight Loss Method)

InhibitorConcentrationCorrosive MediumMetalTemperatureInhibition Efficiency (%)
This compound Derivative 2 x 10⁻⁴ mol·L⁻¹CO2-saturated 3.5% NaClCarbon Steel65°C73.1[1]
Sodium Phosphate (Na₃PO₄) 1.5 mMArtificial Sea WaterMild SteelNot Specified~80[2]
Sodium Phosphate (Na₃PO₄) 7.5 x 10⁻³ M3% NaClSteelNot Specified80[3][4]
Sodium Phosphate (Na₃PO₄) 0.6 M0.6 M Cl⁻ in SCPS*Carbon Steel25°C91.7[5]
Sodium Silicate (Na₂SiO₃·9H₂O) 1250 mg/L3.5% NaCl (aerated)Carbon Steel (AISI 1020)Not Specified>92[6]
Potassium Chromate (K₂CrO₄) 1%3% NaClSteel (Vst3kp)Not Specified91.4[7]
Potassium Chromate (K₂CrO₄) 2.5% - 10%0.5M HCl + 3.65% NaClMild Steel (A513)Not Specified>60[8]

*SCPS: Simulated Concrete Pore Solution

Table 2: Electrochemical Corrosion Inhibition Data (Potentiodynamic Polarization & EIS)

InhibitorConcentrationCorrosive MediumMetalTechniqueKey Findings
Imidazoline Derivative 300 ppm1 wt% NaCl + 500 ppm Acetic Acid (CO₂ saturated)Carbon SteelEISInhibition efficiency of 70.5% after 5 min exposure[9]
Sodium Phosphate (Na₃PO₄) 1.5 mMArtificial Sea WaterMild SteelPotentiodynamic PolarizationAnodic inhibition mechanism is dominant.[2]
Sodium Silicate (Na₂SiO₃) ≤ 10mM3wt.% NaClCarbon SteelEIS, Potentiodynamic PolarizationInhibition efficiency up to 99.8% in laminar flow.[10]
Potassium Chromate (K₂CrO₄) Not Specified0.5 M HCl + 3.65% NaClMild Steel (A513)Potentiodynamic PolarizationActs as a mixed-type inhibitor.[8]

Mechanisms of Corrosion Inhibition

The fundamental difference in the mode of action between this compound and traditional inhibitors is a key factor in their selection.

This compound: Film-Forming Inhibition

Imidazoline-based inhibitors, including this compound, are cationic surfactants. Their molecules consist of a polar head group (the imidazoline ring) and a non-polar hydrocarbon tail. The polar head adsorbs onto the metal surface, which is typically negatively charged in corrosive media, forming a protective film. The hydrophobic tails then orient themselves away from the surface, creating a barrier that repels water and corrosive species. This mechanism is often described as a physio-chemical adsorption process.

cluster_inhibitor This compound Molecule cluster_surface Metal Surface in Corrosive Media Polar_Head Imidazoline Ring (Polar Head) Nonpolar_Tail Hydrocarbon Tail (Non-polar) Metal Anodic Site (+) Cathodic Site (-) Polar_Head->Metal:cathode Adsorption Corrosive_Species Corrosive Species (e.g., H₂O, Cl⁻) Nonpolar_Tail->Corrosive_Species Repulsion

Figure 1. Adsorption mechanism of this compound.

Traditional Inhibitors: Passivation

Traditional inorganic inhibitors like phosphates, silicates, and chromates primarily function by promoting the formation of a stable, passive oxide layer on the metal surface. This layer acts as a barrier, physically separating the metal from the corrosive environment.

  • Phosphates: In the presence of oxygen, phosphate ions can react with metal ions to form a protective layer of metal phosphate.

  • Silicates: Silicates can form a protective silicate film on the metal surface, which can be particularly effective in preventing pitting corrosion.

  • Chromates: Chromates are powerful oxidizing agents that can rapidly form a very stable and protective chromium oxide layer on the metal surface. However, their high toxicity has led to significant restrictions on their use.

Metal_Surface Metal Surface Passive_Layer Formation of Passive Oxide Layer Metal_Surface->Passive_Layer Reacts with Corrosive_Environment Corrosive Environment Corrosive_Environment->Metal_Surface Attacks Traditional_Inhibitor Traditional Inhibitor (e.g., Phosphate, Silicate) Traditional_Inhibitor->Passive_Layer Promotes Corrosion_Inhibition Corrosion Inhibition Passive_Layer->Corrosion_Inhibition Leads to

Figure 2. Passivation mechanism of traditional inhibitors.

Experimental Protocols

To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental procedures are essential. The following are detailed methodologies for the key experiments cited in this guide, based on ASTM standards.

Weight Loss Method (ASTM G31)

This gravimetric method is a fundamental technique for determining the average corrosion rate.

1. Specimen Preparation:

  • Metal specimens of a standard size (e.g., 25mm x 50mm x 3mm) are prepared.[11]
  • The surfaces are cleaned and degreased, typically by polishing with abrasive paper, followed by rinsing with a solvent (e.g., acetone) and distilled water.[12]
  • The initial weight of each specimen is accurately measured and recorded.

2. Experimental Setup:

  • The corrosive medium is prepared to the desired composition, pH, and temperature.[11]
  • The prepared specimens are fully or partially immersed in the corrosive solution within a suitable container (e.g., glass beaker). A sufficient volume of solution should be used to avoid significant changes in its composition during the test.[11]
  • The test is conducted for a predetermined duration, which can range from hours to weeks.[11]

3. Post-Test Evaluation:

  • After the exposure period, the specimens are removed from the solution.
  • Corrosion products are removed from the specimen surface using appropriate chemical or mechanical cleaning methods as outlined in ASTM G1.[11]
  • The final weight of the cleaned specimen is measured.

4. Calculation of Corrosion Rate:

  • The weight loss (ΔW) is calculated as the difference between the initial and final weights.
  • The corrosion rate (CR) is calculated using the following formula: CR (mm/year) = (K × ΔW) / (A × T × D) Where:
  • K = a constant (8.76 × 10⁴)
  • ΔW = weight loss in grams
  • A = surface area of the specimen in cm²
  • T = exposure time in hours
  • D = density of the metal in g/cm³

5. Calculation of Inhibition Efficiency:

  • Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
  • CR_blank = Corrosion rate in the absence of the inhibitor.
  • CR_inhibitor = Corrosion rate in the presence of the inhibitor.

"Start" [label="Start", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prep" [label="Prepare & Weigh\nMetal Specimen"]; "Immerse" [label="Immerse in\nCorrosive Medium"]; "Expose" [label="Expose for\nDefined Duration"]; "Remove" [label="Remove & Clean\nSpecimen"]; "Weigh" [label="Weigh Final\nSpecimen"]; "Calculate" [label="Calculate\nWeight Loss & Corrosion Rate", shape=parallelogram, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Prep"; "Prep" -> "Immerse"; "Immerse" -> "Expose"; "Expose" -> "Remove"; "Remove" -> "Weigh"; "Weigh" -> "Calculate"; "Calculate" -> "End"; }

Figure 3. Workflow for Weight Loss corrosion testing.

Potentiodynamic Polarization (ASTM G5)

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current and the inhibitor's mode of action.[9][13][14][15][16]

1. Electrochemical Cell Setup:

  • A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).[13][14]
  • The working electrode is prepared in the same manner as for the weight loss method.
  • The electrodes are immersed in the corrosive solution.

2. Measurement Procedure:

  • The open-circuit potential (OCP) is allowed to stabilize.
  • A potentiostat is used to apply a potential to the working electrode and scan it at a slow, constant rate (e.g., 0.167 mV/s) in both the anodic and cathodic directions relative to the OCP.[14]
  • The resulting current is measured as a function of the applied potential.

3. Data Analysis:

  • The data is plotted as a Tafel plot (log of current density vs. potential).
  • The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
  • The corrosion rate is directly proportional to the icorr.
  • The inhibition efficiency is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] × 100

"Start" [label="Start", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Assemble 3-Electrode\nElectrochemical Cell"]; "Stabilize" [label="Stabilize Open\nCircuit Potential (OCP)"]; "Scan" [label="Scan Potential\n(Anodic & Cathodic)"]; "Measure" [label="Measure Current\nResponse"]; "Plot" [label="Generate\nTafel Plot"]; "Analyze" [label="Determine Ecorr & icorr", shape=parallelogram, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Stabilize"; "Stabilize" -> "Scan"; "Scan" -> "Measure"; "Measure" -> "Plot"; "Plot" -> "Analyze"; "Analyze" -> "End"; }

Figure 4. Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[12][17][18][19][20][21]

1. Electrochemical Cell Setup:

  • The same three-electrode cell as in potentiodynamic polarization is used.

2. Measurement Procedure:

  • The system is allowed to stabilize at the OCP.
  • A small amplitude AC voltage signal is applied to the working electrode over a range of frequencies (e.g., 100 kHz to 10 mHz).
  • The resulting AC current response is measured, and the impedance is calculated at each frequency.

3. Data Analysis:

  • The impedance data is typically represented in Nyquist and Bode plots.
  • The data is fitted to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal-solution interface.
  • Parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the inhibitor adsorption, are extracted from the model.
  • The inhibition efficiency is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

"Start" [label="Start", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Setup" [label="Assemble 3-Electrode\nElectrochemical Cell"]; "Stabilize" [label="Stabilize at OCP"]; "Apply_AC" [label="Apply Small Amplitude\nAC Voltage over a\nFrequency Range"]; "Measure_Response" [label="Measure AC Current\nResponse & Calculate Impedance"]; "Plot_Data" [label="Generate Nyquist\n& Bode Plots"]; "Model_Fit" [label="Fit Data to an\nEquivalent Circuit Model", shape=parallelogram, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Extract_Params" [label="Extract Rct & Cdl"]; "End" [label="End", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Stabilize"; "Stabilize" -> "Apply_AC"; "Apply_AC" -> "Measure_Response"; "Measure_Response" -> "Plot_Data"; "Plot_Data" -> "Model_Fit"; "Model_Fit" -> "Extract_Params"; "Extract_Params" -> "End"; }

Figure 5. Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

Both this compound and traditional corrosion inhibitors offer effective means of mitigating corrosion. The choice of inhibitor is highly dependent on the specific application. Imidazoline-based inhibitors are favored in environments where a film-forming inhibitor is advantageous, such as in the oil and gas industry for protection against CO2 corrosion, and are generally considered more environmentally friendly than some traditional options.[22][23][24] Traditional inorganic inhibitors, while effective and often low-cost, may have environmental and health concerns that limit their use. The data presented, though not from direct head-to-head comparisons, suggests that both classes of inhibitors can achieve high levels of protection. For critical applications, it is recommended that comparative studies be conducted under conditions that closely mimic the intended service environment to determine the most suitable inhibitor.

References

Comparative Efficacy of Imidazoline Receptor Agonists in Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of imidazoline receptor agonists, with a focus on antihypertensive effects. This guide provides a comparative analysis of key compounds, supported by experimental data and detailed methodologies.

Due to a lack of specific efficacy studies for 2-Ethyl-2-imidazoline in therapeutic applications, this guide will focus on the broader class of imidazoline receptor agonists, for which extensive research is available. This class of compounds has garnered significant interest for its role in cardiovascular regulation, particularly in the management of hypertension.

Introduction to Imidazoline Receptor Agonists

Imidazoline receptors are a class of receptors that are distinct from adrenergic receptors, although some ligands exhibit affinity for both. They are broadly classified into three subtypes: I1, I2, and I3. The I1 receptor is primarily implicated in the central regulation of blood pressure. Agonism at the I1 receptor in the rostral ventrolateral medulla of the brainstem leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.

This guide will compare the efficacy and safety profiles of three key imidazoline receptor agonists: clonidine, moxonidine, and rilmenidine. While all three compounds lower blood pressure, they exhibit different selectivity for imidazoline versus α2-adrenergic receptors, which influences their side-effect profiles.

Quantitative Comparison of Clinical Efficacy

The following tables summarize the antihypertensive efficacy and common side effects of clonidine, moxonidine, and rilmenidine from head-to-head clinical trials and a network meta-analysis.

Table 1: Antihypertensive Efficacy of Imidazoline Receptor Agonists

DrugDaily Dose RangeMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Comparator(s)Study TypeCitation(s)
Moxonidine 0.2 - 0.6 mg25.412.4Clonidine6-week, multicenter, double-blind[1]
0.3 mg (mean)~17~15Clonidine2-week, randomized, double-blind crossover[2]
0.2 - 0.4 mg7.67.3RilmenidineMulticenter, double-blind, parallel group[3]
0.6 mg24.9 ± 20.713.2 ± 8.4Enalapril, Placebo8-week, randomized, double-blind[4]
0.4 mg-10.90 (95% CI: 8.45–13.35) vs PlaceboPlacebo, Enalapril, Clonidine, etc.Network Meta-analysis[5]
Rilmenidine 1 - 2 mg7.68.0MoxonidineMulticenter, double-blind, parallel group[3]
---Clonidine-
Clonidine 0.2 - 0.4 mg25.310.0Moxonidine6-week, multicenter, double-blind[1]
0.3 mg (mean)~17~14Moxonidine2-week, randomized, double-blind crossover[2]
--7.00 (95% CI: 5.82–8.18) vs PlaceboPlacebo, Moxonidine, Enalapril, etc.Network Meta-analysis[5]

Table 2: Comparison of Common Adverse Events

Adverse EventMoxonidineRilmenidineClonidineComparatorStudy TypeCitation(s)
Dry Mouth 20%-47%-6-week, multicenter, double-blind[1]
Lower IncidenceLower IncidenceHigher Incidence-Randomized, double-blind crossover[2]
OR: 0.63 (vs Rilmenidine)OR: 6.46 (vs Placebo)OR: 9.27 (vs Placebo)PlaceboNetwork Meta-analysis[5][6]
Somnolence/Tiredness 6 patients-17 patients-Randomized, double-blind crossover[2]
Less FrequentMore Frequent-RilmenidineNetwork Meta-analysis[5][6]
Edema 0.8%-17%-6-week, multicenter, double-blind[1]

Experimental Protocols

The following is a representative experimental protocol for a clinical trial evaluating the antihypertensive efficacy of an imidazoline receptor agonist, synthesized from methodologies reported in the cited literature.[1][3][4][5][6][7]

Title: A Phase III, Randomized, Double-Blind, Active- and Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of [Test Imidazoline Agonist] in Patients with Mild to Moderate Essential Hypertension.

1. Study Objectives:

  • Primary: To compare the change from baseline in trough sitting diastolic blood pressure (DBP) after 8 weeks of treatment between the test drug and placebo.
  • Secondary: To compare the change from baseline in trough sitting systolic blood pressure (SBP), to evaluate the dose-response relationship, and to assess the safety and tolerability profile.

2. Study Design:

  • A multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
  • Phase 1 (Run-in): 2-4 week single-blind placebo period to establish baseline blood pressure and ensure treatment compliance.
  • Phase 2 (Treatment): 8-week double-blind treatment period where eligible patients are randomized to one of the treatment arms.

3. Patient Population:

  • Inclusion Criteria: Male and female patients aged 18-75 years with a diagnosis of mild to moderate essential hypertension (sitting DBP ≥ 95 mmHg and < 110 mmHg, and sitting SBP < 180 mmHg).
  • Exclusion Criteria: Secondary hypertension, severe renal impairment, history of stroke or myocardial infarction within the last 6 months, and contraindications to any of the study medications.

4. Treatment Arms:

  • Group A: Test Imidazoline Agonist (e.g., Moxonidine 0.2 mg once daily).
  • Group B: Higher Dose Test Imidazoline Agonist (e.g., Moxonidine 0.4 mg once daily, titrated from 0.2 mg after 2-4 weeks if DBP ≥ 90 mmHg).
  • Group C: Active Comparator (e.g., Clonidine 0.1 mg twice daily or Enalapril 10 mg once daily).
  • Group D: Placebo.

5. Study Procedures:

  • Screening Visit: Informed consent, medical history, physical examination, and laboratory tests.
  • Randomization Visit (Baseline): Confirmation of eligibility and randomization to a treatment group.
  • Follow-up Visits (Weeks 2, 4, 8): Blood pressure measurements, assessment of adverse events, and monitoring of compliance. Blood pressure is measured at trough (i.e., 24 ± 2 hours after the last dose).
  • End of Study Visit: Final assessments and procedures.

6. Efficacy Endpoints:

  • Primary: Change from baseline in mean trough sitting DBP at Week 8.
  • Secondary: Change from baseline in mean trough sitting SBP at Week 8; percentage of patients achieving a target DBP of < 90 mmHg.

7. Safety Assessments:

  • Monitoring and recording of all adverse events.
  • Vital signs, physical examinations, and clinical laboratory tests (hematology, biochemistry, urinalysis).

8. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using an analysis of covariance (ANCOVA) model, with baseline blood pressure as a covariate.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The antihypertensive effects of imidazoline agonists are primarily mediated through the I1 imidazoline receptor. The binding of an agonist to this receptor initiates a downstream signaling cascade that ultimately reduces sympathetic nerve activity. In contrast, the I2 imidazoline receptor is associated with different cellular functions and its signaling is less well-defined, but it is known to be a binding site on monoamine oxidase.

I1_Imidazoline_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol I1_Receptor I1 Imidazoline Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Arachidonic_Acid Arachidonic Acid PLC->Arachidonic_Acid Liberates DAG Diacylglycerol (DAG) PIP2->DAG Generates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Eicosanoids Eicosanoids Arachidonic_Acid->Eicosanoids Metabolized to Eicosanoids->Downstream_Effectors Sympathetic_Outflow Reduced Sympathetic Nerve Activity Downstream_Effectors->Sympathetic_Outflow Reduces Imidazoline_Agonist Imidazoline Agonist (e.g., Moxonidine) Imidazoline_Agonist->I1_Receptor Binds to

Caption: I1 Imidazoline Receptor Signaling Pathway.

I2_Imidazoline_Receptor_Signaling cluster_mitochondria Outer Mitochondrial Membrane MAO Monoamine Oxidase (MAO-A/B) Metabolites Inactive Metabolites MAO->Metabolites Metabolizes I2_Receptor I2 Imidazoline Receptor Site I2_Receptor->MAO Allosteric Modulation Cellular_Effects Cellular Effects (e.g., Neuroprotection, Analgesia) I2_Receptor->Cellular_Effects Leads to Imidazoline_Ligand I2 Ligand Imidazoline_Ligand->I2_Receptor Binds to Monoamines Monoamines (e.g., Serotonin, Norepinephrine) Monoamines->MAO Substrate Antihypertensive_Clinical_Trial_Workflow cluster_screening Screening & Run-in Phase cluster_randomization Randomization & Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_in 2-4 Week Placebo Run-in Informed_Consent->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Treatment_A Treatment Arm A (Test Drug - Low Dose) Randomization->Treatment_A Treatment_B Treatment Arm B (Test Drug - High Dose) Randomization->Treatment_B Treatment_C Treatment Arm C (Active Comparator) Randomization->Treatment_C Treatment_D Treatment Arm D (Placebo) Randomization->Treatment_D Follow_Up 8-Week Follow-up (BP Monitoring, Safety Assessment) Treatment_A->Follow_Up Treatment_B->Follow_Up Treatment_C->Follow_Up Treatment_D->Follow_Up Data_Collection Data Collection (Efficacy & Safety Endpoints) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (ANCOVA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Reproducibility of Experiments Involving 2-Ethyl-2-imidazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of common experimental protocols involving 2-Ethyl-2-imidazoline, a versatile compound utilized in various research fields, including as a corrosion inhibitor and in the formulation of pharmaceuticals.[1] This document aims to offer an objective look at the synthesis and biological evaluation of this compound and its alternatives, supported by experimental data to aid in experimental design and execution.

Synthesis of 2-Imidazolines: A Comparative Overview

The synthesis of 2-imidazolines, including this compound, can be achieved through various methods. The reproducibility of these methods often depends on the chosen reaction conditions, starting materials, and purification techniques. Below is a summary of common synthetic routes with reported yields, providing a basis for comparison.

Table 1: Comparison of Synthetic Protocols for 2-Imidazolines

MethodStarting MaterialsKey Reagents/ConditionsReported YieldReference
Aldehyde Condensation (Method A)Aldehydes, Ethylenediaminetert-butyl hypochloriteHigh[2]
Aldehyde Condensation (Method B)Aldehydes, EthylenediamineHydrogen peroxide, Sodium iodide, Anhydrous magnesium sulfateHigh[2]
Aldehyde Condensation (Method C)Aldehydes, EthylenediamineIodine, Potassium carbonateGood[2]
Nitrile/Ester CondensationNitriles or Esters, EthylenediamineAcid catalysis, High temperaturesGood-High[3][4][5]
Ring Expansion of AziridinesAmide, AziridineOxalyl chloride, 2,6-lutidineGood[6]
N-Alkylation of 2-Methylimidazole2-Methylimidazole, 2-Chloroethylamine hydrochlorideSodium hydroxide, Tetrabutylammonium bromide (catalyst)Not specified[7]
From Tall Oil Fatty AcidTall oil fatty acid, N-hydroxyethylethylenediamineXylene (solvent), Reflux at 150°C then 210°CNot specified[8]

Note: While these methods are applicable to the synthesis of 2-substituted-2-imidazolines, specific yield and purity data for this compound were not consistently available across all cited literature. Researchers should optimize these protocols for their specific substrate.

Detailed Experimental Protocols for Synthesis

Protocol 1: Synthesis of 2-Imidazolines from Aldehydes and Ethylenediamine (Method C) [2]

  • To a solution of the aldehyde (1 equivalent) in a suitable solvent, add ethylenediamine (1 equivalent) and potassium carbonate.

  • Add a solution of iodine in the same solvent dropwise to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-imidazoline.

Protocol 2: One-Pot Synthesis of 2-Imidazolines via Ring Expansion of Aziridines [6]

  • To a round-bottom flask under an argon atmosphere, add the desired amide (1.2 equivalents), 2,6-lutidine (6 equivalents), and dichloromethane (DCM).

  • Cool the solution to 0°C or maintain it at room temperature, depending on the specific amide used.

  • Add oxalyl chloride (1.2 equivalents) dropwise over 3 minutes.

  • Allow the reaction to proceed for the specified time.

  • Remove the DCM under reduced pressure at room temperature.

  • The resulting crude product can then be purified as necessary.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Starting Materials Solvent Dissolve in Solvent Start->Solvent Reagents Add Reagents Solvent->Reagents Reaction Stir/Heat under Inert Atmosphere Reagents->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Quench Quench Reaction Monitor->Quench Complete Extract Extract Product Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify End Pure 2-Imidazoline Purify->End Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubate Incubate Membranes with Ligands Membrane->Incubate Ligand Radioligand & Competitor Dilutions Ligand->Incubate Filter Separate Bound & Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Analyze Non-linear Regression Analysis Calculate->Analyze Result Determine Ki, IC50 Analyze->Result

References

Benchmarking 2-Ethyl-2-imidazoline Derivatives Against Industry Standards in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established drug compounds featuring the imidazoline scaffold against which novel derivatives, such as those synthesized from 2-Ethyl-2-imidazoline, can be benchmarked. While this compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, this document outlines the performance of industry-standard imidazoline receptor and α2-adrenergic receptor agonists, providing a framework for evaluating new chemical entities.[1]

The comparison focuses on Clonidine and Moxonidine, two well-characterized drugs that represent key industry standards for antihypertensive and sympatholytic activity mediated through these receptor systems.[2][3][4][5]

Quantitative Performance Data

The following table summarizes the receptor binding affinities for the industry-standard compounds, Clonidine and Moxonidine. These values are critical benchmarks for assessing the potency and selectivity of new derivatives.

CompoundReceptor TargetBinding Affinity (Ki in nM)Species/TissueCitation(s)
Clonidine α2-Adrenergic Receptor~1-10Various (e.g., rat brain)[6][7]
I1-Imidazoline Receptor~5-20Bovine VLM[4]
Moxonidine α2-Adrenergic Receptor~300-500Bovine VLM[4]
I1-Imidazoline Receptor~3-5Bovine VLM[4][8]

Experimental Protocols

A fundamental method for determining the binding affinity of a novel compound derived from this compound is the Radioligand Binding Assay .[9][10][11] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[10][11]

Protocol: Competitive Radioligand Binding Assay for I1-Imidazoline and α2-Adrenergic Receptors

1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., a derivative of this compound) for I1-imidazoline and α2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

2. Materials:

  • Test Compound: Novel this compound derivative.
  • Radioligand:
  • For α2-receptors: [3H]-Clonidine or [3H]-Rauwolscine.
  • For I1-receptors: [125I]-p-Iodoclonidine or [3H]-Moxonidine.
  • Receptor Source: Membrane preparations from tissues or cells expressing the target receptors (e.g., rat brain cortex for α2, bovine ventrolateral medulla for I1).
  • Buffers:
  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine for α2-receptors, 10 µM moxonidine for I1-receptors).
  • Apparatus: 96-well plates, filtration apparatus, glass fiber filters (e.g., GF/C), scintillation counter, and scintillation fluid.

3. Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA assay).[12]
  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:
  • 150 µL of the membrane preparation (50-120 µg of protein).[12]
  • 50 µL of the test compound at various concentrations (typically a serial dilution). For total binding wells, add 50 µL of binding buffer instead. For NSB wells, add 50 µL of the NSB agent.
  • 50 µL of the radioligand at a fixed concentration (typically near its Kd value).
  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]
  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[13]
  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the NSB agent) from the total binding.
  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.
  • Calculate the Ki value (the binding affinity of the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the I1-imidazoline and α2A-adrenergic receptors, common targets for imidazoline-based drugs.

I1_Signaling_Pathway Ligand Imidazoline Agonist (e.g., Moxonidine) I1R I1-Imidazoline Receptor Ligand->I1R PLC Phospholipase C (PLC) I1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: I1-Imidazoline Receptor Signaling Pathway.

Alpha2A_Signaling_Pathway cluster_inhibition Ligand α2-Adrenergic Agonist (e.g., Clonidine) Alpha2R α2A-Adrenergic Receptor Ligand->Alpha2R Gi Gi Protein Alpha2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Reduced Sympathetic Outflow PKA->Cellular_Response

Caption: α2A-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The diagram below outlines the logical flow of the competitive radioligand binding assay.

Experimental_Workflow Start Start: Prepare Reagents Membrane_Prep 1. Receptor Membrane Preparation Start->Membrane_Prep Assay_Setup 2. Set up 96-Well Plate (Total, NSB, Test Compound) Membrane_Prep->Assay_Setup Incubation 3. Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration 4. Rapid Vacuum Filtration Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Data_Analysis 6. Data Analysis (IC50 → Ki) Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Study of 2-Ethyl-2-imidazoline and its Pharmacologically Active Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Ethyl-2-imidazoline and its structurally related analogues that are known to possess significant pharmacological activity. While this compound is primarily recognized for its industrial applications as a corrosion inhibitor, lubricant additive, and surfactant, its core 2-substituted-2-imidazoline scaffold is a well-established pharmacophore. This document summarizes the receptor binding affinities of key analogues at imidazoline and adrenergic receptors, details the experimental protocols for these determinations, and illustrates the relevant signaling pathways. Due to a lack of direct pharmacological data for this compound in the public domain, this guide extrapolates its likely properties based on established structure-activity relationships (SAR) within this chemical class.

Introduction to 2-Substituted-2-imidazolines

The 2-substituted-2-imidazoline scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with multiple receptor systems. Primarily, these compounds are known to bind to I₁ and I₂ imidazoline receptors and α₁ and α₂ adrenergic receptors. The nature of the substituent at the 2-position of the imidazoline ring is a critical determinant of receptor affinity and selectivity, influencing the compound's overall pharmacological profile.

Comparative Analysis of Receptor Binding Affinity

The following tables summarize the binding affinities (expressed as pKi values, the negative logarithm of the inhibitory constant, Ki) of several well-characterized 2-substituted-2-imidazoline analogues. A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinities at Imidazoline Receptors

Compound2-SubstituentI₁ Receptor (pKi)I₂ Receptor (pKi)I₁/I₂ Selectivity
Clonidine 2,6-dichloroanilino~7.5~7.2~2
Moxonidine 4-chloro-2-methoxy-5-(1-methyl-1H-imidazol-2-yl)phenyl~8.0~7.0~10
Rilmenidine N-(dicyclopropylmethyl)amino~7.9~7.1~6.3
Idazoxan 2-(1,4-benzodioxan-2-yl)~7.0~8.5~0.03 (I₂ selective)
Tracizoline 2-(5,6,7,8-tetrahydronaphthalen-1-yl)-8.74-
Benazoline 2-(2-benzofuranyl)-9.07-
This compound EthylNot ReportedNot ReportedNot Reported

Table 2: Binding Affinities at Adrenergic Receptors

Compound2-Substituentα₁ Receptor (pKi)α₂ Receptor (pKi)α₂/α₁ Selectivity
Clonidine 2,6-dichloroanilino~7.5~8.9~25
Moxonidine 4-chloro-2-methoxy-5-(1-methyl-1H-imidazol-2-yl)phenyl~6.5~7.8~20
Rilmenidine N-(dicyclopropylmethyl)amino~6.0~7.0~10
Idazoxan 2-(1,4-benzodioxan-2-yl)~7.2~7.8~4
Cirazoline 2-(cyclopropylphenoxy)methyl~8.5~7.0~0.03 (α₁ selective)
This compound EthylNot ReportedNot ReportedNot Reported

Structure-Activity Relationship (SAR) and Inferred Profile of this compound

The SAR for 2-substituted-2-imidazolines indicates that small, non-aromatic substituents at the 2-position generally result in low affinity for both imidazoline and adrenergic receptors. The high-affinity ligands presented above all feature more complex, often aromatic or bridged-ring substituents. This structural complexity allows for more extensive and specific interactions with the receptor binding pockets.

Based on these established SAR principles, it can be inferred that This compound , with its small, flexible ethyl group at the 2-position, is likely to have a low affinity for both imidazoline and adrenergic receptors. Its pharmacological activity, if any, would be significantly lower than that of the analogues presented in the tables. This aligns with its documented primary use in industrial applications rather than as a direct therapeutic agent.

Experimental Protocols

Radioligand Binding Assay for Imidazoline and Adrenergic Receptors

This protocol describes a general method for determining the binding affinity of a test compound (like a 2-imidazoline analogue) to I₁, I₂, α₁, or α₂ receptors using a competitive radioligand binding assay.

1. Materials:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific tissues like rabbit kidney cortex for I₂ receptors).
  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-clonidine for α₂ and I₁ receptors, [³H]-idazoxan for I₂ receptors, [³H]-prazosin for α₁ receptors).
  • Assay Buffer: Typically a Tris-HCl buffer with appropriate pH and ionic strength, often containing divalent cations like MgCl₂.
  • Test Compound: The unlabeled compound to be tested (e.g., this compound or its analogues) at various concentrations.
  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor, used to determine non-specific binding.
  • Glass Fiber Filters: To separate bound from free radioligand.
  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Incubation: In microtiter plates, combine the membrane preparation, radioligand (at a fixed concentration, usually near its Kd value), and either assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
  • Termination and Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter.
  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
  • Calculate the Ki value (inhibitory constant) from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Experimental Workflow

G General Experimental Workflow for Screening Imidazoline Analogues cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo & ADME-Tox Studies Synthesis Synthesis of Analogues Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Binding Primary Radioligand Binding Assays (I₁, I₂, α₁, α₂ Receptors) Purification->Primary_Binding Secondary_Binding Secondary Binding Assays (Selectivity Panel) Primary_Binding->Secondary_Binding Hits Functional_Assay Functional Assays (e.g., GTPγS binding) Secondary_Binding->Functional_Assay Selective Hits In_Vivo In Vivo Efficacy Models (e.g., Blood Pressure in SHRs) Functional_Assay->In_Vivo ADME_Tox ADME-Tox Profiling In_Vivo->ADME_Tox Lead Candidates

Caption: A typical workflow for the discovery and development of novel imidazoline receptor ligands.

G I₁-Imidazoline Receptor Signaling Pathway Ligand Imidazoline Agonist (e.g., Moxonidine) I1_Receptor I₁-Imidazoline Receptor Ligand->I1_Receptor Binds PC_PLC Phosphatidylcholine-specific Phospholipase C (PC-PLC) I1_Receptor->PC_PLC Activates Phosphatidylcholine Phosphatidylcholine PC_PLC->Phosphatidylcholine Hydrolyzes DAG Diacylglycerol (DAG) Phosphatidylcholine->DAG Downstream Downstream Cellular Responses (e.g., Inhibition of Sympathetic Outflow) DAG->Downstream

Caption: Simplified signaling cascade of the I₁-imidazoline receptor.

G Postulated I₂-Imidazoline Receptor Mechanism cluster_0 Outer Mitochondrial Membrane I2_Site I₂-Imidazoline Site MAO Monoamine Oxidase (MAO-A/B) I2_Site->MAO Allosteric Modulation Metabolites Metabolites MAO->Metabolites Metabolizes Ligand Imidazoline Ligand (e.g., Idazoxan) Ligand->I2_Site Binds Monoamines Monoamine Neurotransmitters (e.g., Norepinephrine, Serotonin) Monoamines->MAO Substrate

Caption: The modulatory role of the I₂-imidazoline receptor on monoamine oxidase activity.

Conclusion

While this compound itself is unlikely to be a potent pharmacological agent due to its simple chemical structure, the 2-substituted-2-imidazoline scaffold it belongs to is of significant interest in drug discovery. The analogues discussed in this guide, such as clonidine, moxonidine, and idazoxan, demonstrate how modifications to the 2-substituent can dramatically alter receptor affinity and selectivity, leading to a range of therapeutic effects from antihypertensive to potential neuroprotective actions. Further exploration of this chemical space, guided by the principles of SAR and robust experimental evaluation as outlined, holds promise for the development of novel therapeutics targeting imidazoline and adrenergic receptors.

Statistical Analysis of 2-Ethyl-2-imidazoline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-Ethyl-2-imidazoline and related 2-substituted imidazoline derivatives. Due to the limited publicly available experimental data for this compound, this document leverages structure-activity relationship (SAR) studies to offer a qualitative comparison with well-characterized imidazoline receptor ligands.

This guide presents available quantitative data for analogous compounds to contextualize the potential pharmacological profile of this compound. Detailed experimental protocols for key assays are also provided to facilitate further research and direct characterization.

Comparative Analysis of 2-Substituted Imidazoline Derivatives

The following tables summarize the binding affinities of various imidazoline derivatives for imidazoline (I₁) and alpha-2 adrenergic (α₂) receptors. This data is crucial for understanding the selectivity and potential therapeutic applications of these compounds.

Compound2-SubstituentI₁ Receptor Affinity (Ki, nM)α₂-Adrenergic Receptor Affinity (Ki, nM)Selectivity (α₂/I₁)Reference Compound For
This compound EthylData Not AvailableData Not Available--
Clonidine2,6-Dichloroanilino~35~1-10~0.1-0.3I₁/α₂ Agonist
Moxonidine4-Chloro-2-methoxy-5-(methylaminosulfonyl)phenyl~3-5~300-1000~100-200Selective I₁ Agonist
Idazoxan2-(1,4-Benzodioxan-2-yl)~5-10~5-10~1I₁/I₂/α₂ Antagonist
CirazolineCyclopropylphenylHighModerate-I₂ Ligand/α₁ Agonist

Note: Affinity values (Ki) are approximate and can vary depending on the experimental conditions and tissue preparation. The data for this compound is currently unavailable in public literature, highlighting a key area for future investigation.

Based on structure-activity relationship studies of 2-substituted imidazolines, the nature of the substituent at the 2-position significantly influences receptor affinity and selectivity. Generally, smaller alkyl groups, such as the ethyl group in this compound, are less common in therapeutically targeted imidazoline ligands compared to more complex aryl or substituted aryl groups. The lack of a significant aromatic or lipophilic substituent, as seen in potent ligands like clonidine and moxonidine, suggests that this compound may have a lower affinity for both imidazoline and adrenergic receptors. However, direct experimental verification is necessary.

Experimental Protocols

To facilitate the direct experimental analysis of this compound and other novel imidazoline derivatives, detailed protocols for standard binding and functional assays are provided below.

Radioligand Binding Assay for I₁ Imidazoline Receptors

This protocol is designed to determine the binding affinity of a test compound for the I₁ imidazoline receptor using competitive displacement of a radiolabeled ligand.

Materials:

  • Radioligand: [³H]-Clonidine

  • Membrane Preparation: From a tissue source rich in I₁ receptors (e.g., bovine adrenal medullary membranes).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known I₁ ligand (e.g., 10 µM Moxonidine)

  • Test compound (e.g., this compound) at various concentrations

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates and dilute to a final protein concentration of 100-200 µ g/tube .

  • In reaction tubes, add 50 µL of assay buffer, 50 µL of [³H]-Clonidine (to a final concentration of ~1-5 nM), and 50 µL of either vehicle, non-specific binding control, or the test compound at varying concentrations.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation.

  • Incubate at 25°C for 45-60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with 5 mL of cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation fluid, and allow to equilibrate.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay for I₂ Imidazoline Receptors

This protocol determines the binding affinity of a test compound for the I₂ imidazoline receptor.

Materials:

  • Radioligand: [³H]-Idazoxan

  • Membrane Preparation: From a tissue source rich in I₂ receptors (e.g., rabbit cerebral cortex).[2]

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: High concentration of a known I₂ ligand (e.g., 10 µM Cirazoline)

  • Test compound at various concentrations

  • Glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and scintillation counter

Procedure:

  • Prepare membrane homogenates to a final protein concentration of 200-400 µ g/tube .

  • To block binding to α₂-adrenoceptors, pre-incubate membranes with an appropriate masking agent (e.g., 10 µM epinephrine).[3]

  • In reaction tubes, add assay buffer, [³H]-Idazoxan (final concentration ~2-5 nM), and either vehicle, non-specific binding control, or the test compound.

  • Initiate the reaction by adding the pre-incubated membrane preparation.

  • Incubate at 25°C for 30-45 minutes.

  • Terminate the reaction and process the samples as described in the I₁ receptor binding assay protocol.

  • Analyze the data to determine the IC₅₀ and Ki values for the test compound at the I₂ receptor.

Functional Assay: [³⁵S]GTPγS Binding for I₁ Receptor Agonism

This functional assay measures the activation of G-proteins coupled to the I₁ imidazoline receptor, allowing for the characterization of agonist activity.[4][5]

Materials:

  • Radioligand: [³⁵S]GTPγS

  • Membrane Preparation: From cells or tissues expressing I₁ receptors coupled to Gᵢ/Gₒ proteins.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP: To a final concentration of 10-30 µM

  • Non-specific Binding Control: High concentration of unlabeled GTPγS (e.g., 10 µM)

  • Test compound at various concentrations

  • Glass fiber filters, filtration apparatus, scintillation vials, scintillation fluid, and scintillation counter

Procedure:

  • Prepare membrane homogenates to a final protein concentration of 10-20 µ g/tube .

  • In reaction tubes, add assay buffer, GDP, [³⁵S]GTPγS (final concentration ~0.1-0.5 nM), and either vehicle, non-specific binding control, or the test compound.

  • Initiate the reaction by adding the membrane preparation.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with cold wash buffer.

  • Process and count the samples as described in the radioligand binding assays.

  • Calculate the specific binding of [³⁵S]GTPγS and plot the concentration-response curve for the test compound to determine its EC₅₀ and Eₘₐₓ values, indicating its potency and efficacy as an agonist.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound and related compounds.

G I1_Receptor I₁ Imidazoline Receptor G_Protein Gαᵢ/Gβγ I1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Produces Downstream Downstream Signaling DAG->Downstream Agonist Imidazoline Agonist Agonist->I1_Receptor

Caption: I₁ Imidazoline Receptor Signaling Pathway.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀/Ki Calculation) Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

G Start Start Data_Available Quantitative Data Available for This compound? Start->Data_Available Direct_Comparison Direct Quantitative Comparison Data_Available->Direct_Comparison Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Available->SAR_Analysis No End End Direct_Comparison->End Qualitative_Comparison Qualitative Comparison with Analogs SAR_Analysis->Qualitative_Comparison Qualitative_Comparison->End

Caption: Logical Flow for Comparative Analysis.

References

Comparative Analysis of Imidazoline-Based Corrosion Inhibitors and Overview of Imidazoline Scaffolds in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the applications of imidazoline derivatives, focusing on their role as corrosion inhibitors with a comparative analysis, and a summary of their pharmacological significance.

Additionally, this guide will provide a high-level overview of the pharmacological importance of the imidazoline ring system, exploring its interaction with various receptors and the therapeutic potential of its derivatives.

Part 1: Imidazoline-Based Corrosion Inhibitors: A Comparative Analysis

Imidazoline derivatives, particularly those with long hydrocarbon chains, are renowned for their efficacy as corrosion inhibitors, especially in the oil and gas industry.[1][2] They function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2]

Comparative Performance of Corrosion Inhibitors

The following table summarizes the performance of a TOFA/DETA-based imidazoline inhibitor in comparison to its precursor, an oleic acid amide, and its performance when combined with a synergist, stannous octoate.

InhibitorConcentration (ppm)Corrosive EnvironmentTest MethodInhibition Efficiency (%)Reference
TOFA/DETA Imidazoline 300CO2-saturated 1 wt% NaCl + 500 ppm acetic acidWeight Loss91.6 (Bottom-of-the-line)[3]
300CO2-saturated 1 wt% NaCl + 500 ppm acetic acidWeight Loss89.9 (Top-of-the-line)[3]
Oleic Acid/DETA Amide (Precursor)Not specified3.5% NaCl solution saturated with carbon dioxideElectrochemicalLower than Imidazoline[4]
TOFA/DETA Imidazoline Not specified3.5% NaCl solution saturated with carbon dioxideElectrochemicalHigher than Amide[4]
TOFA/DETA Imidazoline + Stannous Octoate7.5 wt% + 2.5 wt%Synthetic water with CO2 blanketWeight Loss80.86[5]
Experimental Protocols

A generalized experimental protocol for evaluating the performance of corrosion inhibitors using electrochemical methods is outlined below.

1. Material and Solution Preparation:

  • Working Electrode: Prepare metal coupons (e.g., mild steel) of a defined surface area. Sequentially polish the surface with different grades of silicon carbide paper, rinse with deionized water and a suitable solvent (e.g., acetone), and dry.

  • Corrosive Solution: Prepare the desired corrosive medium (e.g., a 3.5% NaCl solution). Saturate the solution with a corrosive gas like CO2 by bubbling it through the solution for a specified period (e.g., 1 hour) before and during the experiment.[4]

  • Inhibitor Solution: Prepare stock solutions of the corrosion inhibitors in a suitable solvent.

2. Electrochemical Measurements:

  • Apparatus: Use a standard three-electrode electrochemical cell with the metal coupon as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

  • Open Circuit Potential (OCP): Immerse the electrodes in the corrosive solution and allow the OCP to stabilize over a period of time (e.g., 1 hour).

  • Electrochemical Impedance Spectroscopy (EIS): Record EIS data at the OCP over a defined frequency range (e.g., 100 kHz to 10 mHz) with a small amplitude AC signal (e.g., 10 mV).

  • Potentiodynamic Polarization: After EIS, perform potentiodynamic polarization scans by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

3. Data Analysis:

  • From the polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

  • From the EIS data, model the system using an equivalent electrical circuit to determine parameters like charge transfer resistance (Rct). A higher Rct value indicates better corrosion inhibition.

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Metal Coupon (Working Electrode) D Assemble 3-Electrode Cell A->D B Prepare Corrosive Solution B->D C Prepare Inhibitor Stock Solution C->D Add inhibitor E Stabilize Open Circuit Potential D->E F Electrochemical Impedance Spectroscopy (EIS) E->F G Potentiodynamic Polarization F->G I Determine Rct from EIS Data F->I H Determine icorr from Polarization Curves G->H J Calculate Inhibition Efficiency (IE%) H->J I->J

A generalized workflow for evaluating corrosion inhibitor performance.

Part 2: Pharmacological Significance of the Imidazoline Scaffold

The imidazoline ring is a key structural motif in a variety of pharmacologically active compounds. These molecules exert their effects by interacting with specific imidazoline receptors, which are distinct from adrenergic receptors, although some ligands show affinity for both.[6][7] There are three main classes of imidazoline receptors: I1, I2, and I3.[8]

  • I1 Imidazoline Receptors: These receptors are primarily located in the brainstem and are involved in the central regulation of blood pressure.[9] Agonists of I1 receptors, such as moxonidine and rilmenidine, are used as antihypertensive drugs and generally have a better side-effect profile than older centrally acting antihypertensives that also act on α2-adrenergic receptors.[6]

  • I2 Imidazoline Receptors: These receptors are found in various tissues, including the brain, liver, and kidney, and are associated with monoamine oxidase.[10] Ligands for I2 receptors are being investigated for a range of potential therapeutic applications, including the treatment of pain, neurodegenerative diseases, and psychiatric disorders.[7][10]

  • I3 Imidazoline Receptors: This receptor subtype is located in pancreatic β-cells and is involved in the regulation of insulin secretion.[7]

The diverse biological activities of imidazoline derivatives highlight the importance of this scaffold in drug discovery and development.[11][12][13]

I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for the I1-imidazoline receptor is not fully elucidated but is known to be distinct from classic G-protein coupled receptor pathways for adrenoceptors.[1][14][15]

G cluster_membrane Plasma Membrane I1_Receptor I1 Imidazoline Receptor PLC Phospholipase C (PLC) I1_Receptor->PLC activates PC_PLD Phosphatidylcholine-Specific PLD I1_Receptor->PC_PLD activates Ligand Imidazoline Agonist (e.g., Moxonidine) Ligand->I1_Receptor binds DAG Diacylglycerol (DAG) PLC->DAG PC_PLD->DAG AA Arachidonic Acid DAG->AA via DAG lipase Eicosanoids Eicosanoids AA->Eicosanoids Physiological_Effect Physiological Effect (e.g., ↓ Sympathetic Outflow) Eicosanoids->Physiological_Effect leads to

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Ethyl-2-imidazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Ethyl-2-imidazoline, a compound utilized in various chemical syntheses. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the chemical properties and associated hazards of this compound. While specific disposal guidelines for this compound are not extensively documented, information from safety data sheets (SDS) of structurally similar compounds and general chemical waste regulations provide a strong basis for safe handling.

Key Properties and Hazards:

  • Physical State: Likely a solid or liquid, depending on purity and temperature.

  • Reactivity: Can be reactive with strong oxidizing agents.[1] The imidazoline ring may be susceptible to hydrolysis.

  • Toxicity: Data on the specific toxicity of this compound is limited. However, related compounds can be skin and eye irritants, and may have other health effects.[2][3] Always consult the specific Safety Data Sheet (SDS) for the product in use.

  • Environmental Hazards: Imidazoline derivatives can be moderately toxic to aquatic life.[4] Therefore, release into the environment must be strictly avoided.

PropertyValueSource
Molecular FormulaC₅H₁₀N₂[5]
Molecular Weight98.15 g/mol [5]
CAS Number930-52-9[5][6]

II. Step-by-Step Disposal Procedure

The following procedure is a general guideline based on best practices for the disposal of laboratory chemical waste. Always consult and adhere to your institution's specific waste management policies and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[7][8]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines. In particular, avoid mixing with strong oxidizing agents or incompatible materials.[9]

Step 3: Storage of Waste

Proper storage of the hazardous waste container is crucial while it awaits pickup and disposal.

  • Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Closure: Keep the waste container closed at all times, except when adding waste.[7][8]

Step 4: Arranging for Disposal

Follow your institution's established procedures for the disposal of hazardous chemical waste.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS or equivalent department to schedule a pickup for the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms and tags as required by your institution and local regulations.

III. Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

  • Spill:

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., universal absorbent pads or sand) to contain the spill. Do not use combustible materials like sawdust.[10]

    • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[10]

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1][2]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

IV. Regulatory Framework

The disposal of this compound falls under the regulations for hazardous waste management. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA).[12] States may have additional, more stringent regulations.[13] It is the responsibility of the waste generator to ensure full compliance with all applicable federal, state, and local regulations.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select a Designated & Compatible Hazardous Waste Container ppe->container label_container Step 3: Label Container with 'Hazardous Waste' & Chemical Name container->label_container segregate Step 4: Add Waste to Container (Do Not Mix with Incompatible Chemicals) label_container->segregate storage Step 5: Store Container in a Secure, Ventilated Satellite Accumulation Area segregate->storage ehs_contact Step 6: Contact EHS for Waste Pickup storage->ehs_contact documentation Step 7: Complete All Necessary Disposal Documentation ehs_contact->documentation end End: Waste Disposed of by EHS documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Ethyl-2-imidazoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Ethyl-2-imidazoline

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Summary

This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes severe skin burns and eye damage, and may damage fertility or the unborn child. It is essential to use this substance only under a chemical fume hood and to avoid the formation of dust.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against chemical exposure. The following table summarizes the required personal protective equipment for handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles.[2] A face shield should also be worn to provide additional protection.[2]
Skin Protection Chemical-Resistant GlovesUse polyethylene or neoprene gloves.[3] Double gloving is recommended.[4][5]
Protective ClothingWear a protective disposable gown made of low-permeability fabric with a solid front and long sleeves.[4]
Lab CoatA lab coat should be worn over personal clothing.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

Operational Plan: Handling this compound

This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.

Pre-Handling Procedures
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.

  • Assemble all Materials: Gather all necessary equipment, including the chemical, glassware, and waste containers, and place them inside the fume hood.

  • Don Appropriate PPE: Put on all required personal protective equipment as specified in the table above. Ensure gloves are worn with one pair under the gown cuff and the other over.[4]

Handling Procedures
  • Work Within a Fume Hood: All handling of this compound must be performed inside a certified chemical fume hood.[1]

  • Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][6]

  • Portioning and Weighing: If transferring the chemical, use spark-proof tools and ensure adequate ventilation.[3]

  • Prevent Contamination: Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling the material.[3]

Post-Handling Procedures
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate cleaning agent.

  • Proper Storage: Ensure the container of this compound is tightly closed and stored in a dry, well-ventilated place.[1]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hand Washing: Wash hands with soap and water immediately after removing PPE.[4]

Disposal Plan

The disposal of this compound and its contaminated waste must be handled in accordance with local, regional, and national hazardous waste regulations.[1]

Waste Segregation
  • Solid Waste: All disposable items contaminated with this compound, such as gloves, paper towels, and pipette tips, should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.

  • Empty Containers: A container is considered "empty" if it contains less than or equal to 3 percent of the original volume.[7] Even empty containers should be disposed of as hazardous waste unless thoroughly decontaminated.

Disposal Procedures
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name "this compound."

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the hazardous waste by a licensed disposal facility. Incineration is the recommended method of disposal.[3]

Emergency Procedures

Spills
  • Evacuate: In case of a significant spill, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.[3]

  • Clean-up: Wearing appropriate PPE, use spark-proof tools to collect the absorbed material and place it into a sealed container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[8]

  • Inhalation: Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Call a physician or poison control center immediately.[1]

Workflow for Handling and Disposal

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Procedures prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Dust Generation handle1->handle2 spill Spill handle1->spill exposure Personal Exposure handle1->exposure handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 disp1 Segregate Waste handle3->disp1 post2 Store Chemical Securely post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4 disp2 Label Waste Containers disp1->disp2 disp3 Store Waste Securely disp2->disp3 disp4 Arrange for Pickup disp3->disp4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.